molecular formula C7H2ClF4NO2 B1517320 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene CAS No. 914225-55-1

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Cat. No.: B1517320
CAS No.: 914225-55-1
M. Wt: 243.54 g/mol
InChI Key: DXSHRLNTFMMNIQ-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (CAS 914225-55-1) is a high-purity chemical compound offered for research and development purposes. This multifunctional benzene derivative is characterized by the presence of several halogen substituents and a nitro group, making it a versatile building block or intermediate in various chemical syntheses . Compounds within this chemical family are frequently utilized in organic synthesis . As a key intermediate, it can be used in the development of more complex molecules, potentially for applications in pharmaceuticals and agrochemicals . The structure features a benzene ring substituted with chloro, fluoro, nitro, and trifluoromethyl groups, providing distinct electronic properties and multiple sites for further chemical modification. This product is intended for use in a controlled laboratory environment by qualified researchers. Handle with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSHRLNTFMMNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652291
Record name 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914225-55-1
Record name 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a substituted nitroaromatic compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and halogen atoms, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel molecules.

Compound Identification and Physicochemical Properties

CAS Number: 914225-55-1[1]

Molecular Formula: C₇H₂ClF₄NO₂[1]

Molecular Weight: 243.54 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight243.54 g/mol BLDpharm[1]
AppearanceExpected to be a crystalline solidInferred from similar compounds
StorageSealed in dry, 2-8°CBLDpharm[1]

Synthesis and Mechanistic Insights

A logical starting material would be 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. The directing effects of the existing substituents will govern the position of the incoming nitro group. The fluorine and chlorine atoms are ortho, para-directing, while the trifluoromethyl group is meta-directing. The interplay of these directing effects would likely lead to the desired 5-nitro isomer, although the formation of other isomers is possible.

Proposed Synthetic Workflow:

G Start 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Product This compound Nitration->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Nitration. To a stirred solution of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 2: Quenching and Extraction. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration or extracted with a suitable organic solvent like dichloromethane.

  • Step 3: Washing and Drying. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

This proposed synthesis is analogous to the nitration of other halogenated benzotrifluorides, a common industrial process.[2][3]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group, which is a versatile synthetic handle for introducing a wide range of functionalities. This transformation is a cornerstone in the synthesis of many pharmaceuticals.[4]

  • Halogen Atoms: The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution, particularly when activated by the strongly electron-withdrawing nitro and trifluoromethyl groups. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures.

  • Trifluoromethyl Group: The trifluoromethyl group is highly stable and significantly influences the electronic properties and lipophilicity of the molecule. Its incorporation is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Potential Applications in Drug Development:

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. The presence of multiple modifiable positions allows for the creation of diverse chemical libraries for high-throughput screening. The trifluoromethyl and halogen moieties are prevalent in many approved drugs, suggesting that derivatives of this compound could exhibit a range of pharmacological activities.[5]

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, the following hazards can be inferred from its chemical structure and data on similar compounds.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H320: Causes eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Dispose of in accordance with local, state, and federal regulations.

References

  • ChemBK. 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. Available from: [Link]

  • ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Available from: [Link]

  • PubChem. 5-Chloro-2-nitrobenzotrifluoride. Available from: [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

  • Google Patents. Process for the synthesis of organic compounds.
  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
  • Supporting Information. General information. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Available from: [Link]

  • Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • ResearchGate. 1-Chloro-2-methyl-3-nitrobenzene. Available from: [Link]

  • ACS Publications. Nitro-Group-Containing Drugs. Available from: [Link]

  • PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Available from: [Link]

Sources

An In-depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This complex aromatic compound, bearing multiple electron-withdrawing groups, is a valuable building block in modern organic synthesis, particularly in the design and development of novel pharmaceutical agents. This document delves into the nuanced interplay of its functional groups, offering insights into its chemical behavior and highlighting its potential as a scaffold in medicinal chemistry.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 914225-55-1) is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethyl group.[1][2] The strategic placement of these substituents creates a unique electronic landscape, rendering the molecule susceptible to a variety of chemical transformations and making it an attractive starting material for the synthesis of complex molecular architectures.

The presence of both a trifluoromethyl group and a nitro group, potent electron-withdrawing moieties, significantly influences the reactivity of the aromatic ring, a feature that is of paramount importance in the context of drug design.[3][4] The trifluoromethyl group, in particular, is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates.[5] This guide aims to provide a detailed understanding of this versatile molecule, empowering researchers to leverage its properties in their scientific endeavors.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of this compound are central to its handling, reactivity, and application. The table below summarizes the key known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₇H₂ClF₄NO₂BLDpharm[2]
Molecular Weight 243.54 g/mol Alachem Co., Ltd.[1]
CAS Number 914225-55-1Alachem Co., Ltd.[1]
Appearance Powder or crystalline powder3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1
Boiling Point 217.8 ± 35.0 °C at 760 mmHg3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1[6]
Density 1.6 ± 0.1 g/cm³3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1[6]
Solubility Virtually insoluble in water3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1[6]
Melting Point Not available

Note: Due to the limited availability of experimental data for this specific compound, some properties are based on information from chemical suppliers and may be subject to variation.

Synthesis and Mechanistic Insights

A likely precursor for the synthesis is 2-chloro-1-fluoro-3-(trifluoromethyl)benzene. The synthesis would then proceed via an electrophilic aromatic substitution reaction, specifically nitration.

Proposed Synthetic Pathway:

Synthetic Pathway Precursor 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene Intermediate Reaction Mixture Precursor->Intermediate HNO₃ / H₂SO₄ Product This compound Intermediate->Product Work-up

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Hypothetical):

Caution: This is a hypothetical protocol based on established chemical principles. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-chloro-1-fluoro-3-(trifluoromethyl)benzene. Cool the flask in an ice-water bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (nitrating mixture) to the stirred solution, maintaining the temperature below 10 °C. The strong electron-withdrawing nature of the existing substituents will direct the incoming nitro group to the less sterically hindered and electronically favorable position.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. This electronic deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr) .

Nucleophilic Aromatic Substitution (SₙAr):

The chlorine and fluorine atoms on the ring are potential leaving groups in SₙAr reactions. The presence of the ortho- and para-directing nitro group strongly activates the ring towards nucleophilic attack.[7][8][9] The general mechanism is as follows:

Caption: General mechanism of nucleophilic aromatic substitution on the title compound.

Key Considerations for Reactivity:

  • Regioselectivity: Nucleophilic attack is favored at the positions ortho and para to the strongly electron-withdrawing nitro group. The precise location of substitution will depend on the nature of the nucleophile and the reaction conditions.

  • Leaving Group Ability: Both chlorine and fluorine can act as leaving groups. Generally, fluorine is a better leaving group in SₙAr reactions on activated rings due to the higher polarization of the C-F bond.

  • Nucleophile Strength: A wide range of nucleophiles, including alkoxides, amines, and thiols, can participate in these reactions, leading to a diverse array of substituted products.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in the synthesis of pharmaceutically active compounds.

The Role of Key Functional Groups:
  • Trifluoromethyl Group: This group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug molecules can:

    • Enhance Metabolic Stability: The strong C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes, increasing the drug's half-life.[5]

    • Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[3][5]

    • Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[5]

  • Nitro Group: While sometimes associated with toxicity, the nitro group is a versatile functional handle.[10] It can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents. This transformation is a cornerstone of many synthetic strategies in drug discovery.

  • Halogen Atoms (Cl and F): These atoms serve as excellent leaving groups in SₙAr reactions, allowing for the facile introduction of various pharmacophoric groups. They can also participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity.

Potential as a Synthetic Intermediate:

This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. For instance, the sequential substitution of the halogen atoms and reduction of the nitro group can lead to highly decorated aniline derivatives, which are common precursors in pharmaceutical synthesis.

Safety and Handling

This compound is a chemical that should be handled with care by trained professionals.

  • Hazard Statements: Based on its functional groups, it is likely to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[2]

  • Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its highly functionalized and electronically activated aromatic ring provides a versatile platform for the construction of complex molecular architectures. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide has synthesized the existing information and provided scientifically grounded predictions to offer a valuable resource for researchers. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of such specialized building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • ChemBK. (2024, April 10). 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • 3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1. (n.d.). Retrieved from [Link]

  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608.
  • Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Retrieved from [Link]

  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • IUCr Journals. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

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  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a substituted aromatic compound of interest in medicinal and materials chemistry. This document delves into its nomenclature, physicochemical properties, a plausible synthetic pathway, reactivity, safety considerations, and its role as a versatile chemical intermediate.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . This nomenclature is determined by a systematic application of IUPAC rules for substituted benzene derivatives.

Breakdown of the IUPAC Name:

  • Parent Name: The core structure is a benzene ring.

  • Substituents: The benzene ring is functionalized with four different substituent groups:

    • -Cl (Chloro)

    • -F (Fluoro)

    • -NO₂ (Nitro)

    • -CF₃ (Trifluoromethyl)

  • Numbering of Substituents: To assign the lowest possible locants (positions) to the substituents, the following IUPAC rules are applied:

    • The substituents are first listed alphabetically: Chloro, Fluoro, Nitro, Trifluoromethyl.

    • The carbon atom bearing the first substituent in alphabetical order (Chloro) is assigned the locant '1'.

    • The ring is then numbered in the direction that gives the next substituent the lowest possible number. In this case, numbering clockwise assigns '2' to the fluoro group, '3' to the trifluoromethyl group, and '5' to the nitro group. This sequence (1, 2, 3, 5) is lower than the alternative counter-clockwise numbering (1, 6, 5, 3).

  • Final Assembly: The substituent names are arranged alphabetically, preceded by their corresponding locants, and followed by the parent name "benzene".

This systematic approach ensures an unambiguous and universally recognized name for this specific chemical entity.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₇H₂ClF₄NO₂[1]
Molecular Weight 243.54 g/mol [1]
Appearance Expected to be a crystalline solid or liquid at room temperature.Inferred from similar compounds
Melting Point 52-55 °C (for the analog 1-Chloro-2-nitro-5-(trifluoromethyl)benzene)[2]
Boiling Point 216-219 °C (for the analog 1-Chloro-2-nitro-5-(trifluoromethyl)benzene)[2]
Density ~1.581 g/mL (for the analog 1-Chloro-2-nitro-5-(trifluoromethyl)benzene)[2]
Solubility Slightly soluble in water; soluble in organic solvents like ether and chloroform (for a similar analog).[2][2]
CAS Number 914225-55-1[1]

Safety Information:

This compound should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes eye irritationH320
May cause respiratory irritationH335

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

Synthesis and Reactivity

Plausible Synthetic Pathway:

A likely synthetic route to this compound involves the nitration of a suitable precursor. A plausible starting material would be 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

A general procedure for the nitration of a similar compound, 2-bromo-5-fluoro-benzotrifluoride, is described in patent EP2266961B1, which can be adapted for this synthesis.[3]

Experimental Protocol (Adapted from Patent Literature):

  • To a cooled (0-5 °C) solution of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

Synthesis Start 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene Reagents HNO₃ / H₂SO₄ Start->Reagents Nitration Product This compound Reagents->Product

Caption: Plausible synthetic route to the target compound.

Reactivity Profile:

The reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and dyes.

  • Halogens (Chloro and Fluoro): The chloro and fluoro substituents also influence the reactivity of the aromatic ring. They are generally ortho, para-directing for electrophilic substitution, although the strong deactivating effect of the other groups makes such reactions challenging. The carbon-halogen bonds can participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro and trifluoromethyl groups.

  • Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group and is metabolically stable, a property often exploited in drug design to enhance pharmacokinetic profiles.[4]

Applications in Research and Drug Development

Polysubstituted benzene rings containing fluoro, nitro, and trifluoromethyl groups are important pharmacophores and versatile intermediates in the synthesis of a wide range of biologically active molecules.

Role as a Chemical Intermediate:

This compound serves as a valuable building block for the synthesis of more complex molecules. The functional groups can be selectively modified to introduce further diversity. For instance:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This opens up a vast array of subsequent chemical transformations, such as diazotization, amide bond formation, and N-alkylation, to build larger molecular scaffolds.

  • Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAAr) of the halogen atoms. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to create new carbon-heteroatom bonds.

Potential in Medicinal Chemistry and Agrochemicals:

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to improve metabolic stability, binding affinity, and lipophilicity.[4] The combination of a trifluoromethyl group with other functional groups on a benzene ring, as seen in this compound, makes it an attractive starting point for the development of new:

  • Pharmaceuticals: The structural motif is found in various classes of drugs.

  • Agrochemicals: Many herbicides, insecticides, and fungicides incorporate fluorinated and nitrated aromatic rings.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information about the aromatic protons.

    • ¹³C NMR: Would show signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: Would be particularly informative, showing distinct signals for the fluoro and trifluoromethyl groups, with characteristic coupling patterns.

  • Mass Spectrometry (MS): Would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation. The presence of chlorine would result in a characteristic isotopic pattern (M and M+2 peaks).

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-Cl, C-F, C-NO₂, and C-CF₃ bonds, as well as the aromatic ring vibrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and to identify it in a mixture.

Caption: Analytical workflow for compound characterization.

Conclusion

This compound is a polysubstituted aromatic compound with significant potential as a building block in synthetic chemistry. Its unique combination of functional groups provides a platform for diverse chemical modifications, making it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

  • ChemBK. 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. [Link]

  • NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

  • PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. [Link]

  • Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
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  • PubChem. 1-Chloro-2-(trifluoromethyl)benzene. [Link]

  • Google Patents. Preparation of chlorobenzotrifluoride compounds.
  • Google Patents. Process for the synthesis of organic compounds.
  • The Royal Society of Chemistry. Supporting Information for: A General and Mild Method for the Denitrative Trimerization of Nitroarenes. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Patsnap. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene. [Link]

  • Google Patents.
  • ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]

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A Spectroscopic Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a polysubstituted aromatic compound, presents a unique molecular architecture of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—nitro (-NO₂), trifluoromethyl (-CF₃), chloro (-Cl), and fluoro (-F)—on the benzene ring creates a highly electrophilic scaffold. This distinct electronic nature makes it a valuable intermediate for the synthesis of complex molecular targets, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in subsequent chemical transformations.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS No. 914225-55-1; Molecular Formula: C₇H₂ClF₄NO₂).[1][2] In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach, rooted in the foundational principles of chemical structure and spectroscopy, offers a robust framework for researchers working with this and similar highly functionalized aromatic systems.

Molecular Structure and Expected Spectroscopic Features

The arrangement of the substituents on the benzene ring is key to understanding its spectroscopic signature. The interplay of their inductive and resonance effects governs the chemical environment of each atom, leading to predictable patterns in NMR, IR, and mass spectra.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-48.0 - 8.5Doublet of quartets (dq)³J(H-F) ≈ 8-10 Hz, ⁴J(H-CF₃) ≈ 1-2 Hz
H-67.8 - 8.2Doublet of doublets (dd)³J(H-F) ≈ 5-7 Hz, ⁴J(H-Cl) ≈ 0.5-1 Hz

Rationale:

The two aromatic protons, H-4 and H-6, will be significantly deshielded due to the cumulative electron-withdrawing effects of the nitro, trifluoromethyl, chloro, and fluoro substituents. The nitro group, being one of the strongest electron-withdrawing groups, will exert the most significant deshielding effect, particularly on the ortho and para protons.

  • H-4: This proton is ortho to the nitro group and will experience a strong deshielding effect. It will likely appear as a doublet of quartets due to coupling with the adjacent fluorine atom (³J) and the trifluoromethyl group (⁴J).

  • H-6: This proton is ortho to the nitro group and adjacent to the chlorine atom. It is expected to be a doublet of doublets due to coupling with the fluorine atom at position 2 (⁴J) and potentially a small coupling to the chlorine (which is often not resolved).

The predicted chemical shifts are based on data from similar compounds like 1-nitro-3-(trifluoromethyl)benzene, where aromatic protons in proximity to these groups resonate at δ 7.7-8.5 ppm.[3]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-1145 - 155Doublet¹J(C-F) ≈ 240-260 Hz
C-2115 - 125Doublet¹J(C-F) ≈ 240-260 Hz
C-3130 - 140Quartet¹J(C-F) ≈ 270-280 Hz
C-4120 - 130Singlet-
C-5148 - 158Singlet-
C-6125 - 135Doublet²J(C-F) ≈ 20-30 Hz
-CF₃120 - 130Quartet¹J(C-F) ≈ 270-280 Hz

Rationale:

The ¹³C NMR spectrum will be characterized by significant downfield shifts for the carbon atoms attached to the electronegative substituents. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)).

  • C-1 and C-2: These carbons, bonded to chlorine and fluorine respectively, will be significantly deshielded. The C-2 carbon will appear as a large doublet due to ¹J(C-F) coupling.

  • C-3: This carbon, attached to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms.

  • C-5: The carbon bearing the nitro group will be highly deshielded.

  • -CF₃ Carbon: The carbon of the trifluoromethyl group will also be a quartet with a large ¹J(C-F) coupling constant. Data for 1-nitro-2-(trifluoromethyl)benzene shows the CF₃ carbon at approximately δ 122 ppm (q, J = 272.0 Hz).[4]

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F (on ring)-110 to -130Multiplet
-CF₃-60 to -65Singlet

Rationale:

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5]

  • Aromatic Fluorine: The fluorine atom attached to the benzene ring is expected to resonate in the typical range for aryl fluorides.[6] Its chemical shift will be influenced by the other substituents. For instance, in 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride, the fluorine atoms on the ring appear between -118.0 and -160.5 ppm.[7] The multiplicity will be complex due to coupling with the aromatic protons and the trifluoromethyl group.

  • Trifluoromethyl Group: The trifluoromethyl group will likely appear as a singlet in the ¹⁹F NMR spectrum, as it is not directly coupled to any other fluorine atoms. Its chemical shift is expected in the range of -60 to -65 ppm, similar to that observed for 1-nitro-2-(trifluoromethyl)benzene (-60.13 ppm).[4] The specific chemical shift can be influenced by the solvent and other substituents.[8]

Infrared (IR) Spectroscopy

Predicted IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Weak to Medium
C=C (aromatic)1600 - 1620, 1450 - 1500Medium to Strong
NO₂ (asymmetric stretch)1520 - 1560Strong
NO₂ (symmetric stretch)1340 - 1370Strong
C-F (aryl)1200 - 1250Strong
C-F (CF₃)1100 - 1200 (multiple bands)Very Strong
C-Cl700 - 800Strong

Rationale:

The IR spectrum will be dominated by strong absorptions from the nitro and carbon-fluorine bonds.

  • Nitro Group: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and appear as two strong bands.

  • C-F Bonds: The C-F stretching vibrations of both the aryl fluoride and the trifluoromethyl group will result in very strong absorptions in the fingerprint region. The CF₃ group typically shows multiple strong bands.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be present, and their positions can be influenced by the substitution pattern. The C-H stretching vibrations will be of weaker intensity.

  • C-Cl Bond: The C-Cl stretching vibration will appear in the lower frequency region of the fingerprint.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M]⁺243, 245Molecular ion peak (with isotopic pattern for Cl)
[M-NO₂]⁺197, 199Loss of a nitro group
[M-CF₃]⁺174, 176Loss of a trifluoromethyl group
[C₆H₂ClF]⁺132, 134Fragment corresponding to the chlorofluorobenzene moiety

Rationale:

Electron ionization (EI) mass spectrometry is expected to show a clear molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pattern will likely involve the loss of the substituents. The loss of the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are expected to be prominent fragmentation pathways. Further fragmentation of the aromatic ring is also possible.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the aromatic region (approx. 0-10 ppm).

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range for aromatic and trifluoromethyl carbons (approx. 0-160 ppm).

  • ¹⁹F NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

    • Set the spectral width to cover the expected range for aryl fluoride and trifluoromethyl groups (e.g., -50 to -150 ppm).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected features in ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectrometry. This predictive framework serves as a valuable resource for researchers in the synthesis, characterization, and application of this and other complex, polysubstituted aromatic compounds, enabling more efficient and accurate structural verification and quality control. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data.

References

  • ChemBK. 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. [Link]

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  • Supporting Information for a scientific article.
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An In-depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and halogen atoms, makes it a valuable synthon for accessing novel chemical entities.

Physicochemical Properties and Molecular Characteristics

This compound, with the CAS number 914225-55-1, is a key intermediate in organic synthesis.[1] A thorough understanding of its fundamental properties is crucial for its effective application in research and development.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a benzene ring substituted with five different functional groups. This dense functionalization provides multiple reaction sites for further chemical transformations.

Table 1: Core Physicochemical Data

PropertyValueSource
CAS Number 914225-55-1BLDpharm[1]
Molecular Formula C₇H₂ClF₄NO₂BLDpharm[1]
Molecular Weight 243.54 g/mol BLDpharm[1]
SMILES Code FC(C1=C(F)C(Cl)=CC(=O)=C1)(F)FBLDpharm[1]

The calculated molecular weight of 243.55 g/mol , based on its molecular formula, aligns with the supplier's data, confirming the compound's identity.

The Strategic Importance in Drug Design

The trifluoromethyl group (CF₃) is a cornerstone in modern medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][4] Its incorporation into drug candidates can lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to biological targets.[2][4] The electron-withdrawing nature of the CF₃ group can also influence the acidity or basicity of nearby functional groups, which is a critical consideration in drug design.[3]

Similarly, the nitro group (-NO₂) is a versatile functional group in drug design, affecting the pharmacokinetic and pharmacodynamic profiles of pharmaceutical agents.[5] It is a common feature in drugs used for treating infections, insomnia, and cardiovascular diseases.[5] Nitroaromatic compounds are often used as prodrugs, which are activated within the body to exert their therapeutic effects.[5]

The presence of both chloro and fluoro substituents further modulates the electronic properties and reactivity of the benzene ring, offering additional avenues for synthetic diversification and fine-tuning of a drug candidate's properties.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach would involve the nitration of a suitable precursor, such as 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. The directing effects of the existing substituents would guide the incoming nitro group to the desired position.

G A 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene C This compound A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C

Caption: Proposed synthetic route to this compound.

Reactivity Profile

The reactivity of this molecule is governed by the interplay of its functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack. The chlorine and fluorine atoms can potentially act as leaving groups, allowing for the introduction of various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals. This opens up a vast array of subsequent reactions, such as diazotization and amide bond formation.

  • Electrophilic Aromatic Substitution: The strong deactivating effect of the nitro and trifluoromethyl groups makes further electrophilic substitution on the aromatic ring challenging.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds.A distinct peak corresponding to the molecular ion (m/z = 243.54) and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity, with retention time dependent on the column and mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the chemical environment of each atom in the molecule.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C-Cl, C-F, C-NO₂, and C-CF₃ bonds.

The combination of these methods provides a robust analytical workflow for quality control and characterization.[6]

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification A This compound B GC-MS A->B C HPLC A->C D NMR A->D E IR A->E F Structural Confirmation B->F C->F G Purity Assessment C->G D->F E->F

Caption: A typical analytical workflow for the characterization of the title compound.

Safety and Handling

As with any highly functionalized and reactive chemical, proper safety precautions are paramount when handling this compound. While specific toxicological data for this exact compound is limited, the known hazards of related nitroaromatic and halogenated compounds should be considered.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed.[7][8]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

It is strongly advised to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information.

Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Pharmaceutical Intermediates: This compound is a prime candidate for the synthesis of active pharmaceutical ingredients (APIs).[11] The various functional groups allow for a modular approach to drug design, enabling the systematic exploration of structure-activity relationships.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this molecule can serve as a precursor for the development of novel herbicides, insecticides, and fungicides.

  • Materials Science: The presence of fluorine can impart unique properties such as increased thermal stability and chemical resistance, making it a potential component in the synthesis of advanced materials.

The strategic combination of a trifluoromethyl group, a nitro group, and multiple halogen atoms makes this compound a highly valuable and versatile tool for chemists in both academic and industrial settings. Its potential to unlock new avenues in drug discovery and materials science is significant, and further exploration of its synthetic utility is warranted.

References

  • ChemRxiv. Novel Analytical Toolkit Concept for the Characterization and Development of Halogen Free Flame Retardants (HFFR). Available at: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

  • National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: [Link]

  • NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available at: [Link]

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solubility of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Introduction: Unveiling a Complex Molecule in Modern Chemistry

This compound is a halogenated nitroaromatic compound with a structure that suggests significant potential in the realms of medicinal chemistry and materials science. The presence of multiple functional groups—chloro, fluoro, nitro, and a trifluoromethyl group—on a benzene ring creates a unique electronic and steric environment. This complexity makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is crucial in modern drug design as it can enhance properties like lipophilicity, metabolic stability, and binding affinity.[1] Similarly, the inclusion of chlorine is a common strategy in the development of pharmaceuticals for a wide range of diseases.[2]

Understanding the solubility of this compound is a critical first step in harnessing its potential. Solubility dictates how a compound can be handled, formulated, and how it will behave in biological systems.[3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the theoretical and practical aspects of the .

Caption: Chemical structure of this compound.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. By analyzing the structure of this compound, we can predict its behavior in various solvents.

Section 1.1: Analysis of Physicochemical Properties

The combination of different functional groups on the benzene ring results in a molecule with distinct characteristics. The electron-withdrawing nature of the nitro, trifluoromethyl, chloro, and fluoro groups significantly influences the electronic distribution of the aromatic ring.

PropertyValueSource
Molecular Formula C₇H₂ClF₄NO₂-
Molecular Weight 243.54 g/mol -
Predicted LogP ~3.0-4.0Estimated based on similar structures
Hydrogen Bond Acceptors 2 (from nitro group)-
Hydrogen Bond Donors 0-

LogP (the logarithm of the partition coefficient between octanol and water) is a measure of lipophilicity. A higher LogP indicates lower water solubility.

The key functional groups and their impact on solubility are:

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and a strong electron-withdrawing group. Its presence significantly increases the lipophilicity of the molecule, thereby decreasing its solubility in polar solvents like water.[1]

  • Chloro (-Cl) and Fluoro (-F) Groups: These halogens are also electron-withdrawing and contribute to the lipophilicity of the molecule.

  • Nitro Group (-NO₂): The nitro group is polar and can act as a hydrogen bond acceptor. However, its contribution to polarity is likely outweighed by the combined lipophilicity of the other substituents.

Section 1.2: Predicted Solubility in Different Solvent Classes

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarity and intermolecular forces are more likely to be soluble in each other.

  • Polar Protic Solvents (e.g., Water, Ethanol): Due to its high lipophilicity and lack of hydrogen bond donors, this compound is expected to have very low solubility in water. Its solubility in alcohols like ethanol may be slightly better due to the presence of a nonpolar alkyl chain in the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Moderate to good solubility is anticipated in these solvents. The dipole-dipole interactions between the polar functional groups on the molecule and the solvent molecules would facilitate dissolution.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be readily soluble in nonpolar solvents due to the predominantly nonpolar nature of the substituted benzene ring, allowing for favorable van der Waals interactions.

Section 1.3: Factors Influencing Solubility

Several external factors can affect the solubility of a compound.[4]

  • Temperature: For most solid solutes, solubility increases with temperature.[5][6][7] This is because the dissolution process is often endothermic, and adding heat favors the dissolution. However, the extent of this effect varies between compounds.

  • Pressure: Pressure primarily affects the solubility of gases and has a negligible effect on the solubility of solids and liquids.[6]

  • pH: As this compound does not have any acidic or basic functional groups that can be readily protonated or deprotonated, its solubility is expected to be independent of pH within a typical aqueous range.

Part 2: Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination provides the definitive solubility data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8]

Section 2.1: The Shake-Flask Method for Equilibrium Solubility

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or orbital incubator is ideal for this purpose.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved solid settle. Centrifugation or filtration (using a filter compatible with the solvent and solute) can be used to separate the saturated solution from the excess solid.

  • Quantification: Carefully take an aliquot of the clear, saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical method.

The rationale behind this method is to create a saturated solution where the rate of dissolution of the solid is equal to the rate of precipitation, thus establishing a true equilibrium solubility.

A Step 1: Add excess solid to solvent B Step 2: Agitate at constant temperature (24-48h) A->B Equilibration C Step 3: Separate solid and liquid phases (centrifuge/filter) B->C Phase Separation D Step 4: Analyze the concentration of the supernatant C->D Quantification

Sources

Navigating the Safety Profile of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the known safety data for 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (CAS No. 914225-55-1), a halogenated and nitrated aromatic compound. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes available data from chemical suppliers and extrapolates best practices based on the compound's known hazards and the safety profiles of structurally similar molecules. The primary objective is to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure and mitigating potential risks.

Chemical Identity and Known Hazards

This compound is a complex molecule with multiple functional groups that contribute to its reactivity and toxicological profile. Its structure suggests it should be handled with care, a fact substantiated by the GHS hazard classifications provided by suppliers.

Chemical Structure and Properties
  • Molecular Formula: C₇H₂ClF₄NO₂[1]

  • Molecular Weight: 243.54 g/mol [1]

  • Appearance: Powder or liquid[2]

The presence of a nitro group, a trifluoromethyl group, and halogen atoms (chlorine and fluorine) on a benzene ring indicates that this compound is likely to be biologically active and requires careful handling.

GHS Hazard Classification

Based on available supplier information, this compound is classified as follows:

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2B)H320: Causes eye irritation[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

The signal word associated with these classifications is "Warning" [1].

Risk Assessment and Mitigation Workflow

A systematic approach to handling this compound is crucial. The following workflow illustrates the decision-making process from initial assessment to post-handling procedures.

G cluster_0 Pre-Handling cluster_1 Handling Protocol cluster_2 Post-Handling & Emergency A Hazard Identification (H302, H315, H320, H335) B Exposure Assessment (Inhalation, Dermal, Ingestion) A->B C Control Measures Selection (PPE, Engineering Controls) B->C D Implement Engineering Controls (Fume Hood) C->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Execute Experimental Procedure E->F G Decontamination (Work Area, Equipment) F->G H Waste Disposal (Follow Institutional Guidelines) G->H I Emergency Response (Spill, Exposure) G->I

Caption: Risk management workflow for handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards of respiratory irritation and potential for inhalation toxicity, as well as skin and eye irritation, a multi-layered approach to exposure control is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This is the most critical engineering control to mitigate the risk of respiratory exposure (H335). The fume hood provides a physical barrier and active ventilation to prevent vapors or dust from entering the laboratory environment.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be guided by the known hazards.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and subsequent irritation (H315).
Eye Protection Chemical safety goggles.To protect eyes from splashes or dust, preventing irritation (H320).
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust if it is in solid form.

  • Reactions: All reactions involving this compound should be performed in a closed system or under active ventilation within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage Protocol
  • Container: Store in a tightly closed, original container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is between 2-8°C[1].

  • Segregation: Store separately from food and feedstuffs.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Workflow

G A Assess the Spill (Size, Location) B Evacuate Area (If Necessary) A->B C Don Appropriate PPE A->C D Contain the Spill (Use Absorbent Material) C->D E Collect and Neutralize D->E F Decontaminate the Area E->F G Dispose of Waste (As Hazardous Waste) F->G

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Information

  • Acute Toxicity: "Harmful if swallowed" (H302) indicates that ingestion of a relatively small amount of this substance can cause significant health effects.

  • Irritation: The compound is a known irritant to the skin, eyes, and respiratory tract (H315, H320, H335). This is a common property of halogenated and nitrated aromatic compounds.

  • Chronic Toxicity: No data is available on the long-term effects of exposure, such as carcinogenicity or reproductive toxicity. In the absence of data, it is prudent to handle the compound as if it may have chronic effects and minimize exposure.

  • Ecological Hazards: While no specific data is available, nitrated aromatic compounds are often toxic to aquatic life. Therefore, this chemical should not be allowed to enter drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, must be collected in a sealed, labeled container for hazardous waste disposal.

  • Unused Chemical: Unused or unwanted material should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain.

References

Sources

A Senior Application Scientist's Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: Sourcing, Quality Control, and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, with CAS Number 914225-55-1, is a highly functionalized aromatic compound that serves as a important building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring two electron-withdrawing groups (nitro and trifluoromethyl) and two leaving groups (chloro and fluoro), renders the benzene ring highly activated towards nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the selective introduction of a wide range of nucleophiles, making it a valuable scaffold for the construction of diverse molecular architectures.

The trifluoromethyl group is a prevalent motif in many modern drugs, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2] The presence of both chloro and fluoro substituents offers differential reactivity, enabling sequential and site-selective modifications. The nitro group, in addition to its activating effect, can be readily reduced to an amino group, providing a handle for further functionalization. These characteristics make this compound a key intermediate in the synthesis of novel therapeutic agents and other high-value chemical entities.

Commercial Sourcing and Procurement of this compound

The reliable sourcing of high-quality starting materials is a critical first step in any research and development endeavor. For a specialized reagent such as this compound, it is imperative to partner with reputable chemical suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency. The following table summarizes a selection of commercial suppliers for this compound. Researchers are advised to request a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the chosen supplier prior to purchase.

SupplierPurity/SpecificationAvailable Quantities
BLDpharm>97%1g, 5g, 10g
Alachem Co., Ltd.Not specifiedCustom
AmbeedNot specifiedInquire for details
Chemme.com97%100mg, 250mg, 1g
ChemenuNot specifiedInquire for details

Quality Control and Verification of Incoming Material

Upon receipt of this compound, it is crucial to perform in-house quality control to verify the identity and purity of the material. This self-validating step ensures the integrity of subsequent experimental work.

Recommended QC Workflow:

  • Documentation Review: Carefully examine the supplier's Certificate of Analysis (CoA), ensuring that the lot number matches the received material. Key parameters to check include:

    • Appearance (visual inspection)

    • Identity (typically confirmed by 1H NMR and/or Mass Spectrometry)

    • Purity (usually determined by HPLC or GC)

  • Spectroscopic Confirmation:

    • 1H NMR Spectroscopy: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3). The spectrum should be consistent with the structure of this compound.

    • Mass Spectrometry: Obtain a mass spectrum (e.g., by GC-MS or LC-MS) to confirm the molecular weight of the compound (243.54 g/mol ).

  • Purity Assessment:

    • HPLC or GC Analysis: Perform a chromatographic analysis to assess the purity of the material. This will also reveal the presence of any significant impurities that might interfere with subsequent reactions.

The following diagram illustrates the logical workflow for sourcing and qualifying this chemical reagent:

G cluster_sourcing Sourcing cluster_qc In-House Quality Control s1 Identify Potential Suppliers s2 Request CoA and SDS s1->s2 s3 Evaluate Supplier Reputation and Lead Times s2->s3 s4 Place Order s3->s4 q1 Receive Material and Verify Documentation s4->q1 Material Received q2 Perform Spectroscopic Analysis (NMR, MS) q1->q2 q3 Conduct Chromatographic Purity Assessment (HPLC/GC) q2->q3 q4 Approve for Use in Synthesis q3->q4 q3->q4 Purity Confirmed

[Aromatic Halide] + [Aniline Derivative] --(Base, Solvent, Heat)--> [N-Aryl Aniline Product]

Sources

crystal structure of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Abstract: this compound (CAS No. 914225-55-1) is a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring chloro, fluoro, nitro, and trifluoromethyl groups—suggests complex electronic properties and intermolecular interactions that are critical for rational drug design and the development of novel materials. To date, the definitive single-crystal X-ray structure of this compound has not been reported in the public domain. This technical guide provides a comprehensive, field-proven framework for the synthesis, purification, and complete structural elucidation of the title compound. It is intended for researchers and professionals in crystallography, organic synthesis, and drug development, offering a robust methodology from initial synthesis to final crystallographic analysis.

Introduction: The Rationale for Structural Determination

The three-dimensional arrangement of atoms in a crystal lattice governs a molecule's bulk properties, including solubility, stability, melting point, and bioavailability. For an active pharmaceutical ingredient (API) or a key intermediate, understanding the crystal structure is paramount. The title compound, this compound, possesses multiple functional groups capable of engaging in a variety of intermolecular interactions, such as halogen bonding, dipole-dipole interactions, and potential weak hydrogen bonds.

Determining the single-crystal structure would provide invaluable, unambiguous data on:

  • Molecular Conformation: The precise dihedral angles between the benzene ring and its substituents (especially the nitro and trifluoromethyl groups).

  • Intermolecular Packing: How individual molecules arrange themselves in the solid state, revealing key supramolecular synthons.

  • Polymorphism: Providing the foundational data to screen for and identify different crystalline forms, a critical step in pharmaceutical development.[2]

This guide, therefore, outlines the complete workflow to bridge the current knowledge gap and obtain a publication-quality crystal structure.

Synthesis and Purification Protocol

A high-purity crystalline sample is a prerequisite for successful single-crystal X-ray diffraction.[3] While a specific synthesis for this compound is not widely published, a plausible and robust synthetic route can be proposed based on established organofluorine chemistry, such as the nitration of a suitable precursor.[4][5]

Proposed Synthetic Pathway: Electrophilic Nitration

The logical precursor is 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene. The nitration would be directed by the existing substituents. The protocol below is a self-validating system, incorporating in-process checks and a rigorous purification cascade.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the precursor 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq).

  • Acidic Medium: Cool the flask to 0 °C in an ice bath and slowly add concentrated sulfuric acid (98%, 3.0 eq).

  • Nitrating Agent: Add fuming nitric acid (>90%, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is crucial: slow addition prevents runaway exothermic reactions and minimizes the formation of dinitrated byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The product will precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification and Characterization

The crude product must be purified to >99.5% purity for crystallization experiments.

Experimental Protocol: Purification

  • Flash Column Chromatography: Purify the crude material using silica gel flash chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for separating the desired product from non-polar impurities and more polar byproducts.

  • Solvent Removal: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure.

  • Final Purity Assessment: The purity of the final compound must be rigorously confirmed by:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight (Expected: 243.54 g/mol ).[1]

    • High-Performance Liquid Chromatography (HPLC): To confirm >99.5% purity.

The overall synthesis and purification workflow is summarized in the diagram below.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage A 1. Precursor & H₂SO₄ (0 °C) B 2. Add fuming HNO₃ (T < 10 °C) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Quench on Ice C->D E 5. Dichloromethane Extraction D->E F 6. Wash Organic Phase (H₂O, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Flash Chromatography (Silica Gel) G->H I 9. Purity & Identity Check (NMR, MS, HPLC) H->I

Caption: Synthesis and Purification Workflow.

Single-Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step. It requires a systematic screening of conditions. The highly pure compound obtained from the previous step should be used.

Solvent Selection

The choice of solvent is critical. A good solvent will fully dissolve the compound at a higher temperature and allow it to slowly precipitate as crystals upon cooling or evaporation. A preliminary solubility screen is recommended.

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Hexane0.169Non-polar, good for slow evaporation.
Dichloromethane3.140Good solvent, volatile for vapor diffusion.
Ethyl Acetate4.477Medium polarity, common recrystallization solvent.
Acetone5.156Good solvent, highly volatile.
Isopropanol3.982Polar protic, can engage in hydrogen bonding.
Methanol5.165Polar protic, good for cooling crystallization.
Crystallization Techniques
  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. The slow decrease in solubility promotes the formation of large, well-ordered crystals.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (anti-solvent, e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of data collection and structure solution can begin.[7][8]

Experimental Protocol: SC-XRD

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[7] Modern CCD or CMOS detectors capture the diffraction pattern as a series of frames.[9]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the fundamental repeating unit of the crystal.

  • Data Integration & Scaling: The intensity of each diffraction spot is measured and corrected for experimental factors (e.g., absorption, polarization).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like Chlorine).

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions, bond lengths, and angles are adjusted (refined) using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[7]

  • Validation and Reporting: The final structure is validated using metrics like R-factors and checked for consistency using software like CheckCIF. The results are typically reported in a Crystallographic Information File (CIF).

The logical flow from a high-purity compound to a final validated crystal structure is depicted below.

G A High-Purity Compound (>99.5%) B Crystal Growth Screening (Evaporation, Diffusion, Cooling) A->B C Select & Mount Single Crystal B->C D SC-XRD Data Collection (100 K) C->D E Unit Cell & Space Group Determination D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation & CIF Generation G->H

Caption: Workflow for Crystal Structure Determination.

Complementary Analysis: Computational Prediction

In parallel with experimental efforts, computational chemistry provides a powerful tool for predicting the crystal structure.[10][11] Crystal Structure Prediction (CSP) methods use force fields or quantum mechanics to generate and rank thousands of possible crystal packing arrangements based on their thermodynamic stability.[2][12] While not a replacement for experimental data, CSP can:

  • Provide insight into likely polymorphs.[2]

  • Help rationalize the experimentally observed structure.

  • Generate a predicted structure that can aid in the solution phase of the experimental data.

The general process involves optimizing the molecular geometry in the gas phase (e.g., using Density Functional Theory) and then using specialized software to explore possible packing arrangements.[10]

Conclusion

While the remains undetermined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can systematically overcome the experimental challenges. The resulting structural data will be of significant value to the scientific community, enabling a deeper understanding of its solid-state behavior and accelerating its application in the development of new pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Nitrobenzene. (b) Ortho-substituted nitrobenzene with the nitro... [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • ACS Publications. (2007). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC. Retrieved from [Link]

  • Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Retrieved from [Link]

  • SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. [Image]. Retrieved from [Link]

  • PubMed. (n.d.). Computational studies of crystal structure and bonding. Retrieved from [Link]

  • MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]

  • Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique [Presentation]. Retrieved from [Link]

  • arXiv. (n.d.). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. Retrieved from [Link]

  • ACS Publications. (2022, August 5). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Journal of Chemical Theory and Computation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Nitro Group in Trifluoromethylated Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trifluoromethylated nitroaromatic compounds are cornerstones in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl (-CF₃) group onto a nitro-substituted benzene ring profoundly alters the molecule's electronic properties and reactivity. This guide provides a detailed exploration of the chemical behavior of the nitro group in this unique molecular context, offering insights for researchers, scientists, and drug development professionals. We will delve into the synergistic electronic effects of the -NO₂ and -CF₃ groups, their impact on key chemical transformations, and provide actionable experimental protocols.

The significance of this class of compounds lies in the powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups.[1] This dual activation makes the aromatic ring exceptionally electron-deficient, paving the way for chemical transformations that are otherwise challenging. Specifically, this guide will focus on two primary areas of reactivity: Nucleophilic Aromatic Substitution (SNA r), where the nitro group can act as a leaving group or a powerful activating group, and the reduction of the nitro group to form trifluoromethylated anilines, which are critical building blocks in drug discovery.[2][3]

The Underlying Principle: Synergistic Electron-Withdrawing Effects

To comprehend the reactivity of trifluoromethylated benzenes, one must first appreciate the potent and distinct electronic influence of both the nitro (-NO₂) and trifluoromethyl (-CF₃) substituents. Both are classified as strong electron-withdrawing groups, meaning they pull electron density away from the benzene ring.[1][4] This effect deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.[4][5]

  • Trifluoromethyl Group (-CF₃): This group exerts a powerful electron-withdrawing effect primarily through the inductive effect (-I) . The high electronegativity of the three fluorine atoms polarizes the C-F bonds, which in turn pulls electron density from the aromatic ring through the sigma bond framework.[6]

  • Nitro Group (-NO₂): The nitro group withdraws electron density through both the inductive effect (-I) and the resonance effect (-M) . Resonance allows the nitro group to delocalize the ring's pi-electrons, creating positions of significant positive charge (ortho and para) on the ring.[7]

When both groups are present, they create a highly electrophilic aromatic system, primed for attack by nucleophiles. The precise reactivity and regioselectivity of these reactions are dictated by the relative positions of the -NO₂ and -CF₃ groups.

Caption: Synergistic electron-withdrawing effects of -NO₂ and -CF₃ groups.

Nucleophilic Aromatic Substitution (SNA r): A Paradigm of Reactivity

The primary mode of reactivity for trifluoromethylated nitrobenzenes is Nucleophilic Aromatic Substitution (SNA r).[5] This reaction is the antithesis of the more common electrophilic aromatic substitution. Here, the electron-poor aromatic ring is attacked by an electron-rich nucleophile, leading to the displacement of a leaving group.[8]

The reaction proceeds via a two-step addition-elimination mechanism, involving a key intermediate known as the Meisenheimer complex .[9][10] The presence of strong electron-withdrawing groups like -NO₂ and -CF₃ is crucial as they stabilize this negatively charged intermediate.[8]

The Mechanism and the Role of Substituent Position

The rate-determining step in an SNA r reaction is typically the initial attack by the nucleophile to form the resonance-stabilized carbanion (Meisenheimer complex).[7] The stability of this complex dictates the reaction's feasibility.

SNAr_Mechanism Reactant Nitro-CF₃-Benzene + Nucleophile (Nu⁻) Transition1 Rate-Determining Step (Nucleophilic Attack) Reactant->Transition1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Intermediate Formation Transition2 Fast Step (Leaving Group Departure) Intermediate->Transition2 Collapse Product Substituted Product + Leaving Group (X⁻) Transition2->Product

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNA r) reaction.

The reaction is significantly faster when the electron-withdrawing groups are positioned ortho or para to the leaving group.[5][7] This is because these positions allow the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, providing substantial stabilization. A meta positioning offers no such resonance stabilization, rendering the reaction much slower or completely inert.[7]

The Nitro Group as a Leaving Group vs. an Activating Group

In this molecular context, the nitro group can play a dual role:

  • As an Activating Group: When another suitable leaving group (like a halogen) is present on the ring, the -NO₂ group (along with the -CF₃ group) powerfully activates the ring for substitution of that leaving group.

  • As a Leaving Group: The nitro group itself can be displaced by strong nucleophiles, although this is generally less common than halide displacement.

The choice of nucleophile is critical. Common nucleophiles used in SNA r reactions with these substrates include alkoxides (RO⁻), phenoxides (ArO⁻), amines (R₂NH), and thiols (RS⁻).[11]

Comparative Reactivity Data

The table below summarizes the qualitative reactivity trends for SNA r based on the relative positions of the substituents.

Leaving Group (X)-NO₂ Position-CF₃ PositionRelative SNA r RateRationale
ClparaorthoVery HighBoth groups provide strong resonance and inductive stabilization of the Meisenheimer complex.
ClparametaModerate-NO₂ provides resonance stabilization; -CF₃ provides only inductive stabilization.
Clmetaortho/paraVery LowNeither group can provide resonance stabilization for the negative charge.[7]

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the nitro group to an amino group is one of the most fundamental and valuable transformations in organic synthesis. The resulting trifluoromethylated anilines are highly sought-after intermediates in the synthesis of pharmaceuticals and other functional materials.[12][13]

Methodologies for Nitro Group Reduction

A variety of methods are available for the reduction of aromatic nitro groups, each with its own advantages regarding chemoselectivity, cost, and scalability.[14][15]

  • Catalytic Hydrogenation: This is a widely used and often preferred method.[16]

    • H₂/Pd-C: Palladium on carbon is a highly efficient catalyst for this transformation. However, it can also reduce other functional groups and can cause dehalogenation.[16]

    • H₂/Raney Nickel: Raney Nickel is a good alternative, especially when trying to avoid the dehalogenation of aryl chlorides or bromides.[16]

  • Metal/Acid Reductions: These are classic and robust methods.

    • Fe/HCl or Fe/AcOH: Iron powder in the presence of an acid is a cost-effective and mild reducing system.[16]

    • SnCl₂/HCl: Stannous chloride is another common reagent that works well and often shows good tolerance for other functional groups.[16]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Chemoselectivity Considerations

The presence of the -CF₃ group does not typically interfere with the reduction of the nitro group. However, the choice of reducing agent becomes critical when other reducible functional groups are present in the molecule. For instance, metal/acid reductions are often more chemoselective than catalytic hydrogenation, preserving functionalities like carbonyls or nitriles.

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates.

Protocol: SNA r of 4-Chloro-3-nitrobenzotrifluoride with Sodium Methoxide

This protocol details the synthesis of 4-methoxy-3-nitrobenzotrifluoride, a common synthetic intermediate.

Materials:

  • 4-Chloro-3-nitrobenzotrifluoride

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in anhydrous methanol.

  • Reagent Addition: While stirring, add sodium methoxide (1.1 eq) portion-wise to the solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water. The product may precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol: Reduction of 1-Nitro-3-(trifluoromethyl)benzene to 3-(Trifluoromethyl)aniline

This protocol describes a standard catalytic hydrogenation for the synthesis of a key aniline building block.

Materials:

  • 1-Nitro-3-(trifluoromethyl)benzene[17]

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite or another filter aid

Procedure:

  • Setup: To a suitable pressure vessel, add 1-nitro-3-(trifluoromethyl)benzene (1.0 eq) and the solvent (MeOH or EtOH).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous stirring or shaking.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is usually complete in 2-6 hours at room temperature.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)aniline. The product is often pure enough for subsequent steps, but can be purified by distillation if necessary.

Conclusion

The interplay between the nitro and trifluoromethyl groups on a benzene ring creates a unique chemical environment characterized by high electrophilicity. This guide has detailed how this electronic profile governs the two most important transformations of these molecules: nucleophilic aromatic substitution and nitro group reduction. Understanding the principles of Meisenheimer complex stabilization is key to predicting and controlling SNA r outcomes. Similarly, a judicious choice of reducing agents allows for the efficient and chemoselective synthesis of valuable trifluoromethylated anilines. The protocols and principles outlined herein provide a solid foundation for chemists to harness the synthetic potential of this important class of compounds in drug discovery and materials science.

References

  • YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
  • Journal of the Chemical Society, Perkin Transactions 2. (1994). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. RSC Publishing.
  • Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
  • PubMed Central.The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • NIST WebBook.Benzene, 1-nitro-3-(trifluoromethyl)-.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Durham E-Theses.Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II).
  • Chegg.com. (2016, July 21). Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the.
  • ChemicalBook. (2022, October 13). Synthesis and application of 4-Nitro-3-trifluoromethyl aniline.
  • Organic Chemistry Portal.Amine synthesis by nitro compound reduction.
  • ResearchGate. (2016, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Google Patents. (2005). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • ResearchGate. (2024, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Journal of the Chemical Society, Perkin Transactions 2.The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures. RSC Publishing.
  • PubChem.m-(Trifluoromethyl)nitrobenzene.
  • Frontiers. (2020, July 9). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
  • ResearchGate. (2015, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
  • Organic-Chemistry.org.Nitro Reduction - Common Conditions.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • PMC - NIH. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes.
  • YouTube. (2022, September 24). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview.
  • Wikipedia.Reduction of nitro compounds.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Journal of Nuclear Medicine. (2015, May 1). Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorination.
  • ResearchGate.The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF.
  • YouTube. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF.

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Fluorinated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated nitrobenzenes are a class of compounds of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The nitro group, a versatile functional handle, serves as a precursor to amines and other functionalities, while also strongly influencing the electronic character of the aromatic ring.

This guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) on fluorinated nitrobenzene substrates. As a senior application scientist, the aim is not merely to present protocols but to delve into the underlying principles that govern reactivity and regioselectivity. We will dissect the intricate interplay of electronic effects exerted by the fluorine and nitro substituents, offering a predictive framework for reaction outcomes. This document is designed for researchers, scientists, and drug development professionals who seek to leverage these challenging yet valuable reactions in their synthetic endeavors.

Theoretical Framework: The Electronic Tug-of-War

The outcome of any electrophilic aromatic substitution reaction is dictated by the electronic nature of the substituents already present on the aromatic ring. In the case of fluorinated nitrobenzenes, we witness a classic conflict between two powerful, yet opposing, electronic forces.

The General Mechanism of Electrophilic Aromatic Substitution

The fundamental process of EAS is a two-step mechanism.[1][2] First, the electron-rich π system of the aromatic ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. In the second step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product.[1][2]

EAS_Mechanism Reactants Benzene + E⁺ (Electrophile) SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) Reactants->SigmaComplex Attack (Slow, Rate-Determining) Product Substituted Benzene + H⁺ SigmaComplex->Product Deprotonation (Fast)

Caption: The general two-step mechanism of Electrophilic Aromatic Substitution (EAS).

The Directing Effect of the Nitro Group (-NO₂)

The nitro group is a potent deactivating group, meaning it renders the aromatic ring significantly less reactive towards electrophiles than benzene itself.[3][4] This deactivation stems from two primary factors:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[5]

  • Resonance Effect (-M): The nitro group can withdraw electron density from the ring via resonance, delocalizing the π-electrons onto the oxygen atoms. This effect is particularly strong at the ortho and para positions.[5]

This strong electron withdrawal destabilizes the positively charged arenium ion intermediate. However, the destabilization is most pronounced when the electrophile attacks the ortho or para positions, as this places a positive charge directly adjacent to the electron-withdrawing nitro group. Attack at the meta position avoids this highly unfavorable resonance structure, making it the least destabilized and therefore the favored pathway. Consequently, the nitro group is a powerful meta-director .[4][6]

Nitro_Directing_Effect cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_initial Attack at Ortho ortho_intermediate Arenium Ion ortho_destabilized Highly Destabilized Resonance Structure (Positive charge on C-NO₂) meta_initial Attack at Meta meta_intermediate Arenium Ion meta_stabilized No such destabilized structure. Positive charge avoids C-NO₂. (Least Unfavorable) para_destabilized Highly Destabilized Resonance Structure (Positive charge on C-NO₂) para_initial Attack at Para para_intermediate Arenium Ion

Caption: Rationale for the meta-directing effect of the nitro group in EAS.

The Anomalous Directing Effect of Fluorine (-F)

Halogens, including fluorine, present a fascinating case where inductive and resonance effects are in direct opposition.

  • Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the ring inductively, deactivating the ring overall.[7]

  • Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π system through resonance. This donation enriches the electron density of the ring, particularly at the ortho and para positions.[7][8]

For fluorine, the -I effect outweighs the +M effect, leading to a net deactivation of the ring compared to benzene. However, the resonance donation (+M effect) is crucial for directing the incoming electrophile. The +M effect stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions, by allowing for a resonance structure where the positive charge is delocalized onto the fluorine atom. This stabilization is not possible for meta attack. Therefore, despite being a deactivating group, fluorine is an ortho, para-director .[7][8] The small size of fluorine's 2p orbital allows for effective overlap with the carbon 2p orbital, making its resonance effect more significant than that of other halogens.[8]

Predicting Regioselectivity in Fluorinated Nitrobenzenes

When both a fluorine atom and a nitro group are present, the final regiochemical outcome depends on their relative positions and the balance of their directing effects.

  • 1-Fluoro-4-nitrobenzene: The fluorine is an ortho, para-director, and the nitro group is a meta-director. Both groups direct the incoming electrophile to the same position: C2 (and C6), which is ortho to the fluorine and meta to the nitro group. Therefore, substitution is strongly favored at this position.

  • 1-Fluoro-2-nitrobenzene: The directing effects are conflicting. The fluorine directs to C4 (para) and C6 (ortho). The nitro group directs to C4 (meta) and C6 (meta). Both groups reinforce substitution at positions C4 and C6. The position para to the fluorine (C4) is often favored due to reduced steric hindrance.[9]

  • 1-Fluoro-3-nitrobenzene: The fluorine directs to C2, C4, and C6. The nitro group directs to C2, C4, and C6. All available positions are activated by the fluorine and directed by the nitro group. However, the position between the two substituents (C2) is generally disfavored due to steric hindrance. Substitution is most likely at C4 and C6.

Caption: Predicted sites of electrophilic attack on fluoronitrobenzene isomers.

Key Electrophilic Aromatic Substitution Reactions

Given the strong deactivation of the ring by the nitro group, fluorinated nitrobenzenes typically require harsh reaction conditions to undergo EAS.

Nitration

Introducing a second nitro group onto a fluoronitrobenzene ring requires forcing conditions, typically a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid (mixed acid). The electrophile is the highly reactive nitronium ion (NO₂⁺), generated in situ.[10]

Halogenation

The halogenation of fluoronitrobenzene requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a sufficiently strong electrophile.[10] The reaction is sluggish due to the deactivated nature of the substrate. For instance, the chlorination of nitrobenzene at 35-45°C with FeCl₃ yields primarily 3-chloronitrobenzene (86%), along with smaller amounts of the 2-chloro (10%) and 4-chloro (4%) isomers.[11]

Sulfonation

Sulfonation is typically achieved using fuming sulfuric acid (oleum), which contains a high concentration of the electrophile, sulfur trioxide (SO₃).[12] The reaction is often reversible, and the high temperatures required for the forward reaction on a deactivated ring underscore the substrate's low reactivity.[12] For example, the sulfonation of nitrobenzene requires heating with oleum to produce 3-nitrobenzenesulfonic acid in good yield.[9]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on fluorinated nitrobenzenes.[11] The strong deactivating effect of the nitro group makes the aromatic ring too electron-poor to attack the carbocation or acylium ion electrophiles generated in these reactions. Furthermore, the nitro group can coordinate with the Lewis acid catalyst, further deactivating the ring.

Experimental Protocols & Data

The following sections provide representative protocols and data. These are intended as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Nitration of 1-Fluoro-4-nitrobenzene

This procedure describes the synthesis of 1-fluoro-2,4-dinitrobenzene, a key intermediate.

Workflow Diagram:

Nitration_Workflow Start Start: 1-Fluoro-4-nitrobenzene Cooling Cool substrate in ice bath (0-5 °C) Start->Cooling Addition Slowly add mixed acid to substrate (maintain T < 10 °C) Cooling->Addition AcidPrep Prepare mixed acid: Conc. H₂SO₄ + Fuming HNO₃ AcidPrep->Addition Reaction Stir at room temperature (e.g., 2 hours) Addition->Reaction Quench Pour reaction mixture onto crushed ice Reaction->Quench Filter Filter the precipitated solid product Quench->Filter Wash Wash solid with cold water until neutral Filter->Wash Dry Dry the product (e.g., in a desiccator) Wash->Dry End End: 1-Fluoro-2,4-dinitrobenzene Dry->End

Caption: A typical experimental workflow for the nitration of a deactivated aromatic compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-fluoro-4-nitrobenzene (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Mixed Acid: In a separate beaker, carefully and slowly add fuming nitric acid (e.g., 1.5 eq) to concentrated sulfuric acid (e.g., 3.0 eq) while cooling in an ice bath.

  • Addition: Add the cold mixed acid dropwise to the stirred fluoronitrobenzene solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The solid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product, for example, in a vacuum desiccator over P₂O₅, to yield 1-fluoro-2,4-dinitrobenzene.

Protocol: Sulfonation of 1-Fluoro-2-nitrobenzene

This procedure describes the synthesis of 4-fluoro-3-nitrobenzenesulfonic acid.[9]

Step-by-Step Methodology:

  • Preparation: Place 1-fluoro-2-nitrobenzene (1.0 eq) in a flask suitable for heating.

  • Reagent Addition: Carefully add fuming sulfuric acid (oleum, e.g., 20% SO₃, 3-4 eq) to the flask.

  • Reaction: Heat the mixture, for example, to 100-120 °C, for several hours. The reaction requires forcing conditions due to the two deactivating groups.[9]

  • Monitoring: Follow the disappearance of the starting material using an appropriate analytical technique (e.g., quenching a small aliquot and analyzing by GC-MS after derivatization).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. The sulfonic acid product is water-soluble. The work-up may involve salting out the product or using it directly in a subsequent reaction.

Data Summary

The following table summarizes typical regiochemical outcomes for the chlorination and nitration of nitrobenzene, which serves as a model for the behavior of the nitroaromatic core.

SubstrateReactionConditionsMajor Product (Yield %)Minor Products (Yield %)
NitrobenzeneChlorinationFeCl₃, 35-45 °C3-chloronitrobenzene (86%)2-chloro (10%), 4-chloro (4%)[11]
NitrobenzeneNitrationH₂SO₄, HNO₃1,3-dinitrobenzene (93%)1,2-dinitro (6%), 1,4-dinitro (1%)[4]

Troubleshooting and Special Considerations

  • Low Reactivity: The primary challenge is overcoming the profound deactivation of the ring. This often necessitates higher temperatures, longer reaction times, and more potent electrophile generating systems (e.g., oleum instead of concentrated H₂SO₄).

  • Side Reactions: At high temperatures, oxidation and decomposition of the starting material or product can occur, leading to lower yields and complex product mixtures.

  • Isomer Separation: In cases where the directing effects are not perfectly selective, mixtures of isomers can form. These isomers often have very similar physical properties, making separation by distillation or recrystallization difficult. Chromatographic methods (e.g., HPLC) are often required.

  • Safety: Reactions involving fuming nitric acid, fuming sulfuric acid, and Lewis acids are highly hazardous. They should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. The exothermic nature of these reactions requires careful control of temperature, especially during reagent addition.

Conclusion

Electrophilic aromatic substitution on fluorinated nitrobenzenes is a mechanistically rich yet synthetically demanding field. A thorough understanding of the competing inductive and resonance effects of the fluoro and nitro substituents is critical for predicting and controlling the regiochemical outcome of these reactions. The strong deactivation imparted by the nitro group necessitates forcing conditions, which must be carefully managed to avoid side reactions and ensure safety. Despite these challenges, the ability to selectively functionalize these scaffolds provides chemists with powerful tools for the synthesis of complex molecules with applications ranging from pharmaceuticals to advanced materials. The principles and protocols outlined in this guide serve as a foundational resource for professionals seeking to navigate the complexities and unlock the potential of these versatile building blocks.

References

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate.[Link]

  • Aromatic Substitution Reactions of Nitrobenzene. Chemistry Stack Exchange.[Link]

  • Other Aromatic Substitutions. Chemistry LibreTexts.[Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews (IJRAR).[Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Research Trends and Innovation.[Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.[Link]

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts.[Link]

  • Electrophilic aromatic directing groups. Wikipedia.[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry.[Link]

  • Directing Effect of the Nitro Group in EAS. YouTube.[Link]

  • Directing Effects of the Substituents on EAS. KPU Pressbooks.[Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.[Link]

  • Electrophilic substitution reaction of benzene. BYJU'S.[Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Activated Substrate for SNAr Chemistry

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a versatile building block in medicinal chemistry and materials science. Its aromatic ring is exceptionally activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[1][2] These substituents, positioned ortho and para to the halogen atoms, effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the nucleophilic attack.[3] This heightened reactivity allows for the facile introduction of a wide range of nucleophiles under relatively mild conditions, making this compound an attractive starting material for the synthesis of complex molecules.

This guide provides a comprehensive overview of the theoretical and practical aspects of SNAr reactions involving this compound, including a detailed analysis of regioselectivity and step-by-step protocols for reactions with common classes of nucleophiles.

Regioselectivity: Preferential Displacement of the Fluorine Atom

A key consideration in the SNAr reactions of this compound is the regioselectivity of the substitution. The molecule possesses two potential leaving groups: a chlorine atom at the C1 position and a fluorine atom at the C2 position. In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[4] Consequently, the reactivity of the halogens is primarily influenced by their inductive effect on the electrophilicity of the carbon atom to which they are attached.

Fluorine, being the most electronegative halogen, exerts a stronger electron-withdrawing inductive effect than chlorine.[5] This effect increases the partial positive charge on the carbon atom bonded to the fluorine, making it a more favorable site for nucleophilic attack.[5] Therefore, in SNAr reactions of this compound, the fluorine atom at the C2 position is the preferred leaving group.[4][6]

The nitro group at the C5 position is para to the fluorine atom and meta to the chlorine atom. The trifluoromethyl group at the C3 position is ortho to both the fluorine and chlorine atoms. The stabilization of the Meisenheimer complex is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack, as this allows for delocalization of the negative charge onto the electron-withdrawing group through resonance.[1][7] In the case of attack at C2 (displacement of fluorine), the negative charge can be effectively delocalized by both the ortho trifluoromethyl group and the para nitro group. Attack at C1 (displacement of chlorine) would be less favored as the nitro group is in a meta position relative to this site, and thus cannot participate in resonance stabilization of the intermediate.

Diagram 1: Regioselectivity in the SNAr of this compound

G cluster_0 Nucleophilic Attack cluster_1 Reaction Pathways cluster_2 Products substrate This compound attack_F Attack at C2 (ortho to -CF3, para to -NO2) Favored Pathway substrate->attack_F More electrophilic carbon Better resonance stabilization attack_Cl Attack at C1 (ortho to -CF3, meta to -NO2) Disfavored Pathway substrate->attack_Cl Less electrophilic carbon Poorer resonance stabilization nucleophile Nu⁻ nucleophile->substrate product_F_displaced 2-Substituted-1-chloro-5-nitro-3-(trifluoromethyl)benzene attack_F->product_F_displaced product_Cl_displaced 1-Substituted-2-fluoro-5-nitro-3-(trifluoromethyl)benzene attack_Cl->product_Cl_displaced

Caption: Preferential nucleophilic attack at the C2 position due to the higher electrophilicity and superior resonance stabilization of the intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the SNAr of this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol outlines a general procedure for the synthesis of N-substituted 2-amino-1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable volume of DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Conditions and Expected Outcomes for Amination

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
BenzylamineK₂CO₃DMF704-6N-Benzyl-2-amino-1-chloro-5-nitro-3-(trifluoromethyl)benzene
MorpholineEt₃NDMSO806-84-(2-Chloro-4-nitro-6-(trifluoromethyl)phenyl)morpholine
AnilineK₂CO₃DMF908-12N-(2-Chloro-4-nitro-6-(trifluoromethyl)phenyl)aniline

Diagram 2: Experimental Workflow for SNAr with an Amine Nucleophile

G start Start dissolve Dissolve Substrate in DMF/DMSO start->dissolve add_reagents Add Amine and Base dissolve->add_reagents heat Heat to 60-80 °C and Monitor add_reagents->heat workup Quench with Water and Extract with EtOAc heat->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end

Caption: A typical workflow for the SNAr reaction with an amine nucleophile.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol is for the synthesis of 2-thioether substituted 1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives.[8]

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • If using NaH, suspend NaH (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add the thiol (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in THF.

  • If using K₂CO₃, dissolve the substrate and thiol in DMF, then add K₂CO₃ (2.0 eq).

  • Heat the reaction to 50-70 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Table 2: Representative Reaction Conditions and Expected Outcomes for Thiolation

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
ThiophenolK₂CO₃DMF603-51-Chloro-5-nitro-2-(phenylthio)-3-(trifluoromethyl)benzene
EthanethiolNaHTHF502-41-Chloro-2-(ethylthio)-5-nitro-3-(trifluoromethyl)benzene
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol describes the synthesis of 2-alkoxy-1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives.[9]

Materials:

  • This compound

  • Sodium methoxide (or other alkoxide)

  • Methanol (or the corresponding alcohol) or an aprotic solvent like THF or NMP

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol) or an aprotic solvent.

  • Add the sodium alkoxide (1.1-1.5 eq) to the solution. The alkoxide can be added as a solid or as a solution in the corresponding alcohol.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Table 3: Representative Reaction Conditions and Expected Outcomes for Alkoxylation

NucleophileSolventTemperature (°C)Time (h)Expected Product
Sodium MethoxideMethanol402-41-Chloro-2-methoxy-5-nitro-3-(trifluoromethyl)benzene
Sodium EthoxideEthanol503-51-Chloro-2-ethoxy-5-nitro-3-(trifluoromethyl)benzene

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete reactions can be due to insufficient heating, inactive base, or wet solvents. Ensure all reagents and solvents are of appropriate quality and the reaction is heated to the specified temperature. For less reactive nucleophiles, a stronger base or higher temperature may be required.

  • Side Reactions: The presence of multiple electron-withdrawing groups can make the product susceptible to further nucleophilic attack, especially at higher temperatures or with a large excess of the nucleophile. Careful monitoring of the reaction is crucial.

  • Safety: this compound is a halogenated nitroaromatic compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and are often skin and respiratory irritants. Consult the Safety Data Sheet (SDS) for detailed safety information. When using sodium hydride, handle it with extreme care as it is a flammable solid and reacts violently with water.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The pronounced electron-withdrawing effects of the nitro and trifluoromethyl groups, coupled with the preferential displacement of the fluorine atom, allow for the regioselective synthesis of a wide array of substituted aromatic compounds. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this valuable building block in the development of novel pharmaceuticals and functional materials.

References

  • Ashenhurst, J. (2023, August 23). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. Retrieved from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Retrieved from [Link]

  • Drozd, V. N., & Zefirov, N. S. (1983). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 52(5), 431–450.
  • Alvarez, R., et al. (2006). Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Tetrahedron Letters, 47(16), 2795-2797.
  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631–2666.
  • Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1103.
  • Danikiewicz, W., & Galezowski, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(3), 449–459.
  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Liljenberg, M., Brinck, T., Rein, T., & Svensson, M. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262–3269.
  • Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. (n.d.). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions [Video]. (2023, January 17). YouTube. Retrieved from [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 139(45), 16100–16104.
  • Singh, S., & Kumar, S. (2020). Aromatic Substitution Reactions: An Overview.
  • Behera, R. K., & Pradhan, P. (2022). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 3(1), 1-10.
  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015, May 3). Reddit. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.). ResearchGate. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

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Application Notes and Protocols for 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene emerges as a highly valuable, albeit specialized, building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring two distinct leaving groups (Cl and F) activated by two potent electron-withdrawing groups (NO₂ and CF₃)—renders it a highly reactive and versatile scaffold for introducing this fluorinated motif into a wide range of molecular architectures.

This guide provides an in-depth exploration of the chemical reactivity of this compound and offers detailed protocols for its application in key synthetic transformations relevant to drug development. The methodologies presented are grounded in the fundamental principles of organic chemistry and supported by data from analogous systems, providing a robust starting point for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use. Below is a summary of the key data for this compound.

PropertyValueSource
CAS Number 914225-55-1[1]
Molecular Formula C₇H₂ClF₄NO₂[1]
Molecular Weight 243.54 g/mol [1]
Storage Sealed in dry, 2-8°C[1]

Safety Information:

Hazard StatementsGHS PictogramPrecautionary Statements
H302 - Harmful if swallowedWarningP264 - Wash hands thoroughly after handling.
H315 - Causes skin irritationP270 - Do not eat, drink or smoke when using this product.
H320 - Causes eye irritationP301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H335 - May cause respiratory irritationP330 - Rinse mouth.

Source: [1]

Handling Precautions: As with all halogenated nitroaromatics, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles.

Regioselectivity: The positions of the electron-withdrawing groups dictate the regioselectivity of the SNAr reaction. Both the chlorine and fluorine atoms are in positions activated for substitution. The fluorine atom, being ortho to the trifluoromethyl group and para to the nitro group, is particularly activated. In many cases, fluorine is a better leaving group than chlorine in SNAr reactions due to its ability to better stabilize the intermediate Meisenheimer complex through inductive effects. However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Predicted SNAr regioselectivity.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol is applicable for the reaction of this compound with primary and secondary amines to form substituted anilines, which are common precursors in medicinal chemistry.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, DIPEA, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or ACN)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the stirring suspension.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by TLC or LC-MS monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The base is crucial to neutralize the HCl or HF formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like K₂CO₃ or DIPEA is preferred to avoid competing reactions.

  • Solvent: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

  • Temperature: Increased temperature is often required to overcome the activation energy of the reaction, especially for less reactive amines.

Protocol 2: General Procedure for SNAr with Thiol Nucleophiles

The introduction of sulfur-containing moieties is a common strategy in drug design. This protocol outlines the reaction with thiols to form thioethers.

Materials:

  • This compound

  • Thiol nucleophile (1.1 equivalents)

  • Base (e.g., NaH, K₂CO₃, 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Trustworthiness of the Protocol: This protocol involves the in-situ generation of the more nucleophilic thiolate from the thiol. This is a standard and reliable method to enhance the rate of SNAr reactions with sulfur nucleophiles.

Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is the predominant pathway, the chloro-substituent on the ring can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are powerful tools for the formation of C-C and C-N bonds, respectively.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst Base Start->Suzuki_Reagents Buchwald_Reagents R₂NH Pd Catalyst Base Start->Buchwald_Reagents Suzuki_Product Aryl-Aryl Product Suzuki_Reagents->Suzuki_Product Buchwald_Product Aryl-Amine Product Buchwald_Reagents->Buchwald_Product caption Palladium-catalyzed cross-coupling pathways.

Caption: Palladium-catalyzed cross-coupling pathways.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the formation of a C-C bond between the title compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: The choice of palladium catalyst and ligand is critical for successful Suzuki-Miyaura coupling, especially with electron-deficient aryl chlorides. For challenging couplings, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its highly activated aromatic ring allows for facile introduction of this key pharmacophore via nucleophilic aromatic substitution with a wide range of nucleophiles. Furthermore, its potential for palladium-catalyzed cross-coupling reactions expands its synthetic utility. The protocols provided herein offer a solid foundation for the exploration of this reagent in drug discovery programs. As with any highly reactive compound, careful optimization of reaction conditions is recommended to achieve desired outcomes.

References

  • Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. Available at: [Link]

  • methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Available at: [Link]

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Synthesis of Novel Heterocycles from 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Heterocyclic compounds are integral to the structure of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, highly functionalized aromatic compounds serve as versatile starting materials for the construction of complex molecular architectures. 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is one such valuable precursor, offering multiple reaction sites that can be selectively manipulated to generate a diverse range of heterocyclic systems.

This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of novel benzimidazoles, benzoxazoles, and benzothiazoles. As a Senior Application Scientist, this document is structured to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the proposed synthetic strategies, ensuring both technical accuracy and practical applicability in a research and development setting.

Reactivity Profile of this compound

The synthetic versatility of this compound stems from the unique electronic properties conferred by its substituents. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation is a prerequisite for the facile displacement of the halide substituents.

A critical aspect of utilizing this substrate is understanding the regioselectivity of nucleophilic attack. The benzene ring possesses two potential leaving groups: a chlorine atom and a fluorine atom. In the context of SNAr reactions proceeding through an addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1] The high electronegativity of the fluorine atom leads to a more polarized C-F bond compared to the C-Cl bond. This polarization renders the carbon atom of the C-F bond more electrophilic and, consequently, more susceptible to nucleophilic attack.[2] Therefore, it is anticipated that nucleophilic substitution will preferentially occur at the fluorine-bearing carbon.

The positions of the electron-withdrawing groups relative to the halogens further support this selectivity. The fluorine atom is positioned ortho to the nitro group and para to the trifluoromethyl group, both of which are strongly activating positions for SNAr.[3] Conversely, the chlorine atom is ortho to the trifluoromethyl group but meta to the nitro group, the latter providing less stabilization to the Meisenheimer intermediate.

The following diagram illustrates the predicted regioselectivity of the initial nucleophilic attack.

Predicted regioselectivity of nucleophilic attack.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[4] The synthesis of trifluoromethyl-substituted benzimidazoles is of particular interest in drug discovery.[5] Two primary strategies for the synthesis of benzimidazoles from this compound are presented: a two-step approach involving SNAr followed by reductive cyclization, and a one-pot synthesis.

Two-Step Synthesis of 7-Chloro-4-(trifluoromethyl)-6-nitro-1H-benzimidazole

This approach involves the initial nucleophilic aromatic substitution of the fluorine atom by o-phenylenediamine, followed by the reduction of the nitro group and subsequent intramolecular cyclization.

Step 1: Nucleophilic Aromatic Substitution

SNAr reaction with o-phenylenediamine.

Protocol 1: Synthesis of N-(2-Amino-phenyl)-4-chloro-5-nitro-2-(trifluoromethyl)aniline

  • Materials:

    • This compound (1.0 eq)

    • o-Phenylenediamine (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add o-phenylenediamine and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reductive Cyclization

Reductive cyclization to form the benzimidazole ring.

Protocol 2: Synthesis of 7-Chloro-4-(trifluoromethyl)-6-amino-1H-benzimidazole

  • Materials:

    • N-(2-Amino-phenyl)-4-chloro-5-nitro-2-(trifluoromethyl)aniline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol

  • Procedure:

    • Suspend N-(2-Amino-phenyl)-4-chloro-5-nitro-2-(trifluoromethyl)aniline in ethanol.

    • Add tin(II) chloride dihydrate in portions.

    • Reflux the reaction mixture and monitor by TLC.

    • After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

One-Pot Synthesis of 7-Chloro-4-(trifluoromethyl)-6-nitro-1H-benzimidazole Derivatives

One-pot syntheses offer advantages in terms of efficiency and reduced waste.[6] This protocol describes a potential one-pot procedure for the synthesis of benzimidazole derivatives.

Protocol 3: One-Pot Synthesis of 2-Aryl-7-chloro-4-(trifluoromethyl)-6-nitro-1H-benzimidazoles

  • Materials:

    • This compound (1.0 eq)

    • o-Phenylenediamine (1.1 eq)

    • Aromatic aldehyde (1.1 eq)

    • Ferric hydrogensulfate [Fe(HSO₄)₃] as an oxidant[7]

    • Ethanol or water

  • Procedure:

    • To a mixture of this compound, o-phenylenediamine, and an aromatic aldehyde in ethanol or water, add ferric hydrogensulfate.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into water and collect the precipitate by filtration.

    • Wash the solid with water and purify by recrystallization.

Synthesis of Benzoxazole and Benzothiazole Derivatives

The synthesis of benzoxazole and benzothiazole derivatives from this compound follows similar synthetic logic to that of benzimidazoles, utilizing o-aminophenol and o-aminothiophenol as the respective binucleophiles.

General Two-Step Synthetic Approach

The two-step approach involves an initial SNAr reaction followed by reductive cyclization. The experimental conditions are analogous to those described for the benzimidazole synthesis (Protocols 1 and 2), with the substitution of o-phenylenediamine with o-aminophenol for benzoxazoles or o-aminothiophenol for benzothiazoles.

Table 1: Summary of Two-Step Synthesis of Heterocycles

HeterocycleBinucleophileIntermediate ProductFinal Product
Benzoxazole o-Aminophenol2-(4-Chloro-5-nitro-2-(trifluoromethyl)anilino)phenol7-Chloro-4-(trifluoromethyl)-6-aminobenzoxazole
Benzothiazole o-Aminothiophenol2-(4-Chloro-5-nitro-2-(trifluoromethyl)anilino)benzenethiol7-Chloro-4-(trifluoromethyl)-6-aminobenzothiazole
General One-Pot Synthetic Approach

One-pot procedures for the synthesis of benzoxazoles and benzothiazoles can also be adapted from established methods.[1][8]

General one-pot synthesis of benzoxazoles and benzothiazoles.

Protocol 4: General One-Pot Synthesis of 2-Aryl-7-chloro-4-(trifluoromethyl)-6-nitro-benzoxazoles/benzothiazoles

  • Materials:

    • This compound (1.0 eq)

    • o-Aminophenol or o-Aminothiophenol (1.1 eq)

    • Aromatic aldehyde (1.1 eq)

    • Ferric hydrogensulfate [Fe(HSO₄)₃] (catalytic amount)

    • Ethanol

  • Procedure:

    • Follow the procedure outlined in Protocol 3, substituting o-phenylenediamine with the appropriate binucleophile.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a range of novel heterocyclic compounds. The strategic placement of its functional groups allows for predictable and selective transformations, primarily through nucleophilic aromatic substitution at the activated fluorine position. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel benzimidazole, benzoxazole, and benzothiazole derivatives. The adaptability of both two-step and one-pot synthetic strategies offers flexibility in experimental design, catering to various research and development needs. The resulting trifluoromethyl-substituted heterocycles are of significant interest for their potential applications in medicinal chemistry and materials science.

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  • PubMed. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. [Link]

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  • PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

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  • PubMed. (2019). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. [Link]

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application of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in Agrochemical Synthesis

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals

The incorporation of fluorine and fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design.[1][2] The unique physicochemical properties conferred by these groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can dramatically improve the efficacy, bioavailability, and target-binding affinity of active ingredients.[2][3] Nitroaromatic compounds are also well-established precursors in the synthesis of various pesticides, including herbicides and fungicides.[4]

This guide focuses on This compound , a highly functionalized and versatile building block for agrochemical synthesis. Its strategic arrangement of substituents offers a powerful platform for creating diverse and complex molecular scaffolds. The molecule features:

  • A trifluoromethyl group and a nitro group , both potent electron-withdrawing substituents that strongly activate the benzene ring for chemical modification.

  • Two distinct halogen atoms, chlorine and fluorine , positioned at activated sites, serving as excellent leaving groups for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

This combination allows researchers to construct elaborate molecular architectures through controlled, stepwise functionalization, making it an invaluable intermediate in the discovery and development of next-generation herbicides, fungicides, and insecticides. This document provides a detailed analysis of its reactivity, along with proven protocols for its application in synthesizing key agrochemical precursors.

Section 1: Physicochemical Properties and Reactivity Analysis

The synthetic utility of this compound stems directly from the electronic interplay of its substituents.

PropertyValueReference(s)
Chemical Formula C₇H₂ClF₄NO₂-
Molecular Weight 243.54 g/mol -
Appearance Expected to be a crystalline solid or liquid at room temperature.[5]
Key Functional Groups Trifluoromethyl, Nitro, Fluoro, Chloro-
Reactivity Profile: A Platform for Selective SNAr Chemistry

The molecule is primed for nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effects of the nitro (NO₂) and trifluoromethyl (CF₃) groups create a significant electron deficiency on the aromatic ring. This deficiency is most pronounced at the ortho and para positions relative to the nitro group, which are occupied by the fluorine and chlorine atoms, respectively.[6]

This electronic activation dramatically lowers the energy barrier for a nucleophile to attack the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

A key feature of this building block is the potential for regioselectivity. In SNAr reactions, fluoride is often a more facile leaving group than chloride, a consequence of its ability to stabilize the transition state through polarization.[7] This differential reactivity allows for the selective displacement of the fluorine atom under milder conditions, leaving the chlorine atom intact for subsequent transformations.

Caption: Reactivity map showing activated positions for SNAr.

Section 2: Application in the Synthesis of Key Agrochemical Scaffolds

The unique reactivity of this building block provides access to several classes of high-value agrochemical intermediates and final products.

Synthesis of Pro-Herbicidal Diphenyl Ether Scaffolds

Diphenyl ethers are a well-known class of herbicides that inhibit protoporphyrinogen oxidase (PPO). The synthesis of these structures is a classic application of SNAr chemistry.[6] By reacting this compound with a substituted phenoxide, the fluorine atom is selectively displaced to form a stable diphenyl ether linkage, a crucial step in synthesizing analogues of herbicides like oxyfluorfen.[6]

G start 1-Chloro-2-fluoro-5-nitro- 3-(trifluoromethyl)benzene reaction1 Selective SₙAr Reaction (Displacement of Fluorine) start->reaction1 reagent1 Substituted Phenol (Ar-OH) + Base (e.g., K₂CO₃) reagent1->reaction1 product1 Intermediate: Substituted Diphenyl Ether reaction1->product1 reaction2 Nitro Group Reduction product1->reaction2 reagent2 Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) reagent2->reaction2 final_product Final Product: Functionalized Amino-Diphenyl Ether (Precursor for further synthesis) reaction2->final_product

Caption: Workflow for the synthesis of a pro-herbicidal diphenyl ether.

Synthesis of Trifluoromethyl-Aniline Derivatives as Versatile Intermediates

The reduction of the nitro group to an amine is a pivotal transformation that unlocks a vast array of synthetic possibilities.[8] Catalytic hydrogenation or reduction with metals like iron or tin(II) chloride efficiently converts the nitro-substituted starting material (or its SNAr products) into a highly valuable aniline derivative.

This resulting aniline is a key precursor for numerous agrochemical classes:

  • Herbicides: Used in the synthesis of sulfonylureas and other herbicide families.

  • Fungicides: A common building block for benzimidazole and other heterocyclic fungicides.[9]

  • Insecticides: Essential for creating anthranilic diamide insecticides, a major class of modern insecticides targeting ryanodine receptors.[10]

G start 1-Chloro-2-fluoro-5-nitro- 3-(trifluoromethyl)benzene reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) start->reduction intermediate Key Intermediate: 3-Chloro-4-fluoro-5- (trifluoromethyl)aniline reduction->intermediate herbicide Herbicides (e.g., Ureas, Amides) intermediate->herbicide Acylation / Derivatization fungicide Fungicides (e.g., Heterocycle Formation) intermediate->fungicide Cyclization Reactions insecticide Insecticides (e.g., Diamide Synthesis) intermediate->insecticide Amide Coupling

Caption: Pathway to a key aniline intermediate and its downstream applications.

Section 3: Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for SNAr and reduction reactions on analogous substrates.[8] Researchers should perform small-scale trials to optimize conditions for specific nucleophiles.

Protocol 3.1: Selective Nucleophilic Aromatic Substitution with a Phenolic Nucleophile

Objective: To synthesize a diphenyl ether derivative via selective displacement of the fluorine atom.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired diphenyl ether.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, liberating a highly reactive "naked" phenoxide anion for the nucleophilic attack. K₂CO₃ is a suitable base that is strong enough to deprotonate the phenol without causing unwanted side reactions.[6]

Protocol 3.2: Reduction of the Nitro Group via Catalytic Hydrogenation

Objective: To synthesize the corresponding aniline derivative from a nitro-aromatic precursor.

Materials:

  • Nitro-aromatic starting material (e.g., product from Protocol 3.1) (1.0 eq)

  • Palladium on Carbon (Pd/C), 10% (1-5 mol%)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen (H₂) gas

  • Celite™

Procedure:

  • Dissolve the nitro-aromatic compound in a suitable solvent (methanol or ethyl acetate) in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aniline product, which can be used directly or purified further if necessary.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically proceeding with high yield and producing water as the only byproduct.[8] The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction process. Filtering through Celite is essential to completely remove the pyrophoric catalyst before solvent evaporation.

References

  • Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. Available at: [Link]

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  • Wachendorff-Neumann, U., et al. (2012). Use of synthetic and biological fungicides in combination for controlling harmful fungi. Google Patents, CN102361551B.
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]

  • He, L., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids. Molecules, 28(8), 3522. Available at: [Link]

  • Fan, C., et al. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Chinese Journal of Organic Chemistry, 40(1), 161-171. Available at: [Link]

  • OpenStax. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Wang, M., et al. (2021). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Chemistry, 2021, 9961765. Available at: [Link]

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  • An, F., et al. (2019). Synthetic method of 1,2,4-trifluorobenzene. Google Patents, CN110498730B.
  • Li, Y., et al. (2022). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Molecules, 27(19), 6614. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Ahmadi, A. (2009). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 21(9), 6651-6655. Available at: [Link]

  • Isom, V. M., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 143(31), 12284-12292. Available at: [Link]

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]

  • Chen, J., et al. (2024). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and two different halogen atoms, offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the aromatic ring, a consequence of the strongly electron-withdrawing nitro and trifluoromethyl groups, renders this substrate particularly suitable for various palladium-catalyzed cross-coupling reactions.[1][2][3] This document provides a comprehensive guide to the application of this substrate in several key cross-coupling methodologies, offering detailed protocols and expert insights to navigate the specific challenges and opportunities presented by its structure.

The presence of multiple reactive sites necessitates a nuanced approach to catalyst and reaction condition selection to achieve the desired regioselectivity. The C-Cl bond is the primary target for cross-coupling, and its reactivity is significantly influenced by the surrounding electron-withdrawing substituents.[4] These groups enhance the electrophilicity of the carbon center, facilitating the oxidative addition step in the catalytic cycle, which is often rate-limiting for aryl chlorides.[5] However, the steric hindrance from the adjacent fluorine and trifluoromethyl groups, as well as potential catalyst inhibition by the nitro group, must be carefully considered.

This guide will delve into the practical application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions, providing robust starting protocols and the scientific rationale behind the selection of catalysts, ligands, bases, and solvents.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6] For an electron-deficient aryl chloride like this compound, this reaction provides an efficient route to biaryl and aryl-alkenyl compounds.

Mechanistic Considerations and Catalyst Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst.[7] The success of coupling with aryl chlorides hinges on the use of highly active catalyst systems. Traditional catalysts like Pd(PPh₃)₄ are often ineffective.[5] Modern systems employing bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential to promote the challenging oxidative addition step.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.541.01.0
Phenylboronic Acid121.931.21.2
Pd₂(dba)₃915.720.020.02
SPhos410.470.080.08
K₃PO₄212.273.03.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (257.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical and materials chemistry.[8][9] The electron-deficient nature of the substrate makes it an excellent candidate for this reaction.

Mechanistic Overview and Ligand Choice

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[10] For sterically hindered and electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[8]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.541.01.0
Morpholine87.121.21.2
Pd(OAc)₂224.490.020.02
XPhos476.650.040.04
NaOt-Bu96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOt-Bu (134.5 mg, 1.4 mmol).

  • Add this compound (257.5 mg, 1.0 mmol) and toluene (3 mL).

  • Add morpholine (104.5 mg, 1.2 mmol) via syringe.

  • Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired arylamine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[11][12]

Mechanistic Insights

This reaction typically involves a dual catalytic system of palladium and copper.[13] The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.541.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.192.52.5
THF-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (257.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add THF (5 mL) and triethylamine (0.35 mL, 2.5 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise with stirring.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Heck Coupling: Vinylation of the Aryl Chloride

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[14]

Mechanistic Considerations

The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the vinylated product and a palladium hydride species.[1] The base regenerates the active Pd(0) catalyst.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Heck Coupling with Styrene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.541.01.0
Styrene104.151.51.5
Pd(OAc)₂224.490.050.05
P(o-tolyl)₃304.370.10.1
K₂CO₃138.212.02.0
DMF-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(o-tolyl)₃ (30.4 mg, 0.1 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Add this compound (257.5 mg, 1.0 mmol) and DMF (5 mL).

  • Add styrene (0.17 mL, 1.5 mmol) to the mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 120-140 °C for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired stilbene derivative.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation, particularly with organotin reagents that are often stable and easily handled.[15][16]

Mechanistic Pathway

The Stille reaction follows a catalytic cycle similar to other cross-coupling reactions, with the key transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.[15]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Protocol: Stille Coupling with Tributyl(vinyl)tin

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound257.541.01.0
Tributyl(vinyl)tin317.091.11.1
Pd(PPh₃)₄1155.560.050.05
LiCl42.393.03.0
Toluene-5 mL-

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve this compound (257.5 mg, 1.0 mmol) in toluene (5 mL).

  • Add tributyl(vinyl)tin (0.36 mL, 1.1 mmol) and LiCl (127.2 mg, 3.0 mmol).

  • Add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Degas the solution with a stream of argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through Celite, washing with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the vinylated product.

Conclusion

This compound is a highly activated and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer robust starting points for the synthesis of diverse and complex molecules. Researchers should be mindful that optimization of reaction conditions, including catalyst loading, ligand choice, base, solvent, and temperature, may be necessary to achieve optimal yields for specific coupling partners. The principles and procedures outlined in these application notes are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Chem-Impex. (n.d.). 1-Chloro-2-(trifluoromethoxy)benzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (2023). Palladium-catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
  • Journal of the American Chemical Society. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.
  • Journal of the American Chemical Society. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides.
  • ResearchGate. (2025). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts..
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (2025). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination.
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  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • Wikipedia. (n.d.). Stille reaction.
  • Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
  • ResearchGate. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1 ', 1 ''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • Simson Pharma Limited. (n.d.). 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene.
  • Smolecule. (n.d.). 1,2,3-Trichloro-5-(trichloromethyl)benzene.

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reduction of the nitro group in 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Reduction of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical to synthesize 5-Chloro-4-fluoro-3-(trifluoromethyl)aniline. This aniline derivative is a critical building block in the development of advanced pharmaceuticals and agrochemicals. The primary synthetic challenge lies in achieving high chemoselectivity, reducing the nitro moiety without inducing dehalogenation of the chloro-substituent or altering the fluoro and trifluoromethyl groups. This document explores various methodologies, from catalytic hydrogenation to metal-mediated reductions, offering field-proven insights into experimental design, execution, and optimization. Detailed, step-by-step protocols for the most reliable methods are provided, alongside a comparative analysis to aid researchers in selecting the optimal strategy for their specific laboratory context and scale.

Introduction: The Strategic Importance of a Polyfunctional Aniline

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to the corresponding anilines.[1][2] The target molecule of this guide, 5-Chloro-4-fluoro-3-(trifluoromethyl)aniline, is a highly functionalized scaffold. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, alongside halogen atoms that serve as synthetic handles for further diversification, makes it an invaluable intermediate in medicinal and materials chemistry.

However, the presence of multiple sensitive functional groups on the aromatic ring presents a significant synthetic hurdle. The primary challenge is the chemoselective reduction of the nitro group while preserving the integrity of the carbon-chlorine, carbon-fluorine, and carbon-trifluoromethyl bonds.[3] Catalytic hydrogenation, a powerful and common method for nitro reduction, carries the inherent risk of hydrodehalogenation, particularly with palladium-based catalysts.[4][5] Therefore, the choice of catalyst, hydrogen source, and reaction conditions is paramount to achieving high yield and purity of the desired product. This guide dissects the causality behind various experimental choices to empower researchers to navigate these challenges effectively.

Methodological Approaches to Chemoselective Nitro Group Reduction

The successful reduction of this compound hinges on selecting a method that favors reaction at the nitro group over the aryl-halide bonds. Several robust strategies have been developed to address this challenge.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method but requires careful catalyst selection to prevent unwanted side reactions.[6] The general principle involves the use of a metal catalyst to facilitate the reaction between the substrate and a hydrogen source.

  • Mechanism Insight: The hydrogenation of nitroarenes on a catalyst surface is a complex, multi-step process. The nitro group is adsorbed onto the active metal sites and is sequentially reduced, typically through nitroso and hydroxylamine intermediates, to the final amine. The competing hydrodehalogenation reaction also occurs on these active sites. The selectivity is therefore a function of the relative adsorption energies and reaction rates of the nitro group versus the halogen substituent on the chosen catalyst surface.[7]

  • Choice of Catalyst:

    • Palladium (Pd/C): While highly active for nitro reductions, palladium on carbon is often too aggressive for halogenated substrates, frequently causing significant hydrodehalogenation, especially with chlorides, bromides, and iodides.[4] Its use should be approached with caution for this specific transformation.

    • Platinum (Pt-based): Platinum-based catalysts, such as Platinum on carbon (Pt/C) or doped catalysts like Platinum-Vanadium (Pt-V/C), often exhibit superior selectivity for halogenated nitroaromatics.[8] They tend to have a lower propensity for cleaving C-Cl bonds compared to palladium.

    • Raney Catalysts (Ni, Co): Raney Nickel and Raney Cobalt are excellent, cost-effective alternatives for selective hydrogenations where dehalogenation is a concern.[4][8] Raney Co, in particular, has been highlighted as a high-performance catalyst for these transformations.[8]

  • Hydrogen Source:

    • Hydrogen Gas (H₂): The most common method, typically requiring pressures from atmospheric to several hundred psi in a specialized hydrogenation reactor (autoclave). This offers high reactivity and clean workup but requires dedicated safety infrastructure.

    • Transfer Hydrogenation: This approach avoids the need for high-pressure hydrogen gas by using a donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine (N₂H₄), ammonium formate (HCOONH₄), and cyclohexene. This technique is more amenable to standard laboratory glassware.

Metal-Mediated Reductions in Acidic or Neutral Media

These classic "dissolving metal" methods offer excellent chemoselectivity and are often performed in standard laboratory equipment.

  • Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in a protic solvent like ethanol or ethyl acetate is a very mild and reliable method.[2][4] It is highly chemoselective and tolerates a wide range of functional groups, including halogens and esters. The primary drawback is the generation of tin-based waste streams that require careful disposal.

  • Iron (Fe) Powder: The Béchamp reduction, using iron powder in the presence of an acid (e.g., HCl, acetic acid) or an electrolyte like ammonium chloride, is one of the oldest and most economical methods for large-scale nitro reductions.[1][2] It displays excellent selectivity, preserving most halogen substituents. However, the reaction is often slow and requires a large excess of iron, leading to challenges in workup and significant waste generation.[9]

  • Zinc (Zn) Powder: Zinc metal in acidic media is another effective reagent for this transformation, functioning similarly to iron.[2]

Metal-Free Reduction Strategies

Recent advances in organic chemistry have led to the development of metal-free reduction methods that offer high selectivity and milder reaction conditions. For instance, systems utilizing tetrahydroxydiboron with an organocatalyst have been shown to rapidly and chemoselectively reduce aromatic nitro groups at room temperature, preserving sensitive functionalities like halogens.[10] While potentially more expensive, these methods represent the cutting edge of green chemistry and are worth considering for high-value applications.

Comparative Data Summary of Reduction Methods

The table below summarizes the key parameters and considerations for the primary reduction methodologies.

Method/ReagentsCatalyst/StoichiometryTypical SolventsTemp.PressureAdvantagesDisadvantages & Potential Side Reactions
Catalytic Hydrogenation Pt/C or Raney Ni (1-5 mol%)Methanol, Ethanol, THF25-60 °C50-500 psiHigh atom economy, clean, catalyst is recyclable.Requires specialized high-pressure equipment; risk of dehalogenation; catalyst can be pyrophoric.[4][8]
Transfer Hydrogenation Pd/C, Pt/C, or Raney NiEthanol, MethanolRefluxAtmos.No high-pressure H₂ gas needed; good for lab scale.Hydrazine is highly toxic; may still cause some dehalogenation depending on catalyst.[11]
Tin(II) Chloride Reduction SnCl₂·2H₂O (3-5 equiv.)Ethanol, Ethyl Acetate50 °C - RefluxAtmos.Excellent chemoselectivity, mild conditions, reliable.[2]Generates stoichiometric tin waste; requires aqueous workup and basification.
Iron Reduction Fe Powder (3-5 equiv.) / HCl or NH₄ClEthanol/H₂O, Acetic Acid80 °C - RefluxAtmos.Very low cost, high selectivity, suitable for large scale.[1]Heterogeneous reaction, often slow; large amount of iron sludge waste; vigorous workup.
Metal-Free Diboron B₂(OH)₄ (1.5-2 equiv.) / OrganocatalystDMFRTAtmos.Extremely high chemoselectivity, very fast, room temp.[10]Reagent cost can be high; may require inert atmosphere.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and substrate purity.

Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is designed for execution in a Parr-type hydrogenation apparatus or a similar high-pressure reactor.

A. Materials and Equipment:

  • This compound

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Methanol (reagent grade)

  • Parr hydrogenation apparatus or equivalent pressure vessel

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

  • Rotary evaporator

B. Experimental Workflow Diagram:

Caption: Workflow for catalytic hydrogenation.

C. Step-by-Step Procedure:

  • Reactor Charging: In a suitable pressure vessel, charge this compound (e.g., 10.0 g, 1.0 equiv). Under a gentle stream of nitrogen, carefully add 5% Pt/C (e.g., 2-5% by weight of the nitro compound). Add methanol (e.g., 100 mL).

  • System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Purge the system with hydrogen gas in a similar manner. Finally, pressurize the reactor to the desired pressure (e.g., 100-200 psi).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-50 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 4-12 hours.

  • Workup: After the reaction is complete (as determined by monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad can be pyrophoric upon drying; quench it immediately with water before disposal.

  • Isolation: Rinse the filter pad with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 5-Chloro-4-fluoro-3-(trifluoromethyl)aniline can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary.

Protocol 2: Tin(II) Chloride Reduction

This protocol uses standard laboratory glassware and is an excellent alternative if high-pressure equipment is unavailable.

A. Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

B. Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1.0 equiv) and ethanol (100 mL).

  • Reagent Addition: To this stirred solution, add tin(II) chloride dihydrate (e.g., ~4.0 equiv) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it over ice and then slowly add saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9). This will precipitate tin salts as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude aniline as described in Protocol 1.

Concluding Remarks for the Practicing Scientist

The reduction of this compound is a synthetically vital yet challenging transformation. The key to success is the careful selection of a reduction protocol that maximizes chemoselectivity. For scalability and process cleanliness, catalytic hydrogenation with a selective catalyst like Pt/C or Raney Ni is often preferred in an industrial setting.[12] For laboratory-scale synthesis where high-pressure apparatus may not be available, the tin(II) chloride method provides a robust, predictable, and highly selective alternative.[2][4] Regardless of the chosen method, careful monitoring of the reaction to avoid over-reduction and meticulous workup to remove catalyst or metal salt residues are critical for obtaining the high-purity 5-Chloro-4-fluoro-3-(trifluoromethyl)aniline required for subsequent applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Tundo, P., & Rossi, L. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(10), 5139–5153. [Link]

  • Schenker, E. (1993). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 175(5), 1361–1367. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (2014). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • Loos, P., Alex, H., Hassfeld, J., Lovis, K., Platzek, J., Steinfeldt, N., & Hübner, S. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 452–464. [Link]

  • Loos, P., et al. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. Organic Process Research & Development, 20(2), 452-464. [Link]

  • Li, Y., et al. (2026). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology, 101, 24-33. [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 7, 1564–1569. [Link]

  • Han, M. S., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]

  • Wang, H., et al. (2020). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 44(37), 16053-16060. [Link]

  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
  • Yang, Y., et al. (2022). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces, 14(4), 5183–5192. [Link]

  • ChemBK. (2024). 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160. [Link]

  • Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53553. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Innovation in Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The molecule 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene stands as a highly versatile starting material, primed for derivatization to generate libraries of novel compounds for biological screening. Its utility is rooted in a confluence of structural and electronic features that render it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

The benzene ring is rendered significantly electron-deficient by the synergistic electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This pronounced electrophilicity makes the aromatic core highly susceptible to attack by a wide array of nucleophiles. Furthermore, the presence of two halogen atoms, chlorine and fluorine, provides distinct handles for substitution. In the context of SNAr reactions, fluoride is generally a better leaving group than chloride, a consequence of the carbon-fluorine bond being more polarized and the fluoride ion being a poorer leaving group in terms of acidity, but the overall rate of reaction is often dictated by the stability of the intermediate Meisenheimer complex. The strategic positioning of the electron-withdrawing groups ortho and para to the fluorine atom provides substantial resonance stabilization to the anionic intermediate formed upon nucleophilic attack at the C-F position, thereby favoring substitution at this site.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the mechanistic underpinnings of the key reactions, present detailed, step-by-step protocols for the synthesis of diverse derivatives, and discuss their potential for biological screening.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The derivatization of this compound is predominantly achieved through the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, preferentially fluorine). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.

The regioselectivity of the SNAr reaction on this compound is dictated by the relative ability of the leaving groups to depart and the stability of the resulting Meisenheimer complex. The strong electron-withdrawing nitro group is para to the fluorine atom and meta to the chlorine atom. The trifluoromethyl group is ortho to the fluorine and para to the chlorine. The ortho and para positioning of these powerful electron-withdrawing groups relative to the fluorine atom provides superior resonance stabilization for the Meisenheimer complex formed upon attack at the C-F bond, making the fluorine atom the preferred site of substitution.

Experimental Protocols

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of N-Aryl Amine Derivatives

This protocol describes a general procedure for the reaction of this compound with primary and secondary amines to generate a library of substituted anilines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per gram of starting material).

  • Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (approximately 10 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: This protocol is expected to yield the corresponding N-substituted 2-amino-1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives in good to excellent yields.

Protocol 2: Synthesis of Thioether Derivatives

This protocol outlines the synthesis of thioether derivatives by reacting this compound with various thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the desired thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Expected Outcome: This procedure should provide the corresponding 2-thioether-substituted 1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives.

Protocol 3: Synthesis of Aryl Ether Derivatives

This protocol describes the synthesis of aryl ether derivatives via the reaction of this compound with alcohols or phenols.

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, phenol, p-methoxyphenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Expected Outcome: This protocol will yield the desired 2-alkoxy or 2-aryloxy substituted 1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives.

Data Presentation: Summary of Reaction Conditions

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary/Secondary Amine MorpholineK₂CO₃DMF25-802-12
Thiol ThiophenolNaHTHF0 to 251-6
Alcohol/Phenol p-Methoxyphenolt-BuOKDMF60-804-16

Characterization of Derivatives

The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the synthesized compounds. The disappearance of the fluorine signal from the starting material and the appearance of new signals corresponding to the incorporated nucleophile will confirm the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and further confirm its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Screening and Structure-Activity Relationship (SAR) Studies

The library of synthesized derivatives can be subjected to a variety of biological screening assays to identify potential lead compounds. The diverse functionalities introduced through the derivatization process can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can significantly impact its biological activity.

While specific biological activities for derivatives of this compound are not extensively reported in the readily available literature, the core scaffold is present in molecules with a wide range of therapeutic applications. For instance, nitroaromatic compounds have been investigated for their antimicrobial and anticancer activities.[2] The trifluoromethyl group is a well-known bioisostere for various functional groups and is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

A systematic screening of the synthesized library against various biological targets, such as enzymes, receptors, or whole cells (e.g., cancer cell lines, bacteria, fungi), is recommended. Subsequent structure-activity relationship (SAR) studies can be performed to correlate the structural modifications with the observed biological activity. This iterative process of synthesis, screening, and SAR analysis is fundamental to the drug discovery process.

Visualizations

Experimental Workflow

G start Start: Weigh Starting Material dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete dry Dry and Concentrate Organic Phase workup->dry purify Purification by Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize screen Biological Screening characterize->screen end End: Pure Derivative screen->end

Caption: Generalized workflow for the derivatization of this compound.

Logical Relationship of Reaction Components

G substrate This compound (Electrophile) product Substituted Derivative substrate->product nucleophile Nucleophile (Amine, Thiol, Alcohol) nucleophile->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, THF) solvent->product

Caption: Key components and their roles in the SNAr derivatization reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse chemical libraries for biological screening. The protocols detailed in this application note provide a robust foundation for the derivatization of this scaffold using nucleophilic aromatic substitution reactions with a variety of nucleophiles. The straightforward nature of these reactions, coupled with the potential for generating compounds with a wide range of physicochemical properties, makes this an attractive starting point for drug discovery and development programs. Careful characterization of the synthesized derivatives and systematic biological evaluation will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Eckhardt, M., Richter, E., Rudolph, M. M., et al. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1442–1446. [Link]

  • Chemistry LibreTexts. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. (2012). Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. Journal de Mycologie Médicale, 22(4), 317-324. [Link]

  • Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2017). Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International, 18(4), 1-19. [Link]

  • Ishizuka, T., & Ando, K. (2020). Aryl ether synthesis under mild conditions. Organic & Biomolecular Chemistry, 18(42), 8577-8585. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

  • ResearchGate. (2018). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. [Link]

Sources

experimental procedure for amination of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science. Among these, nitro- and trifluoromethyl-substituted anilines are particularly valuable intermediates due to their utility in the preparation of a wide range of pharmaceuticals and agrochemicals. This application note provides a detailed experimental procedure for the amination of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly activated aromatic substrate, to yield the corresponding aminobenzene derivative. The presence of strong electron-withdrawing groups (both the nitro and trifluoromethyl moieties) renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This guide will delve into the mechanistic rationale, provide a step-by-step protocol, and outline the necessary safety precautions and analytical methods for this transformation.

Scientific Rationale and Mechanism

The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the presence of potent electron-withdrawing groups (EWGs) ortho and para to the halogen leaving groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

The rate-determining step in this SNAr reaction is the initial attack of the nucleophile (ammonia or an amine) on the electron-deficient aromatic ring.[3] An interesting aspect of this particular substrate is the presence of two different halogen atoms, chlorine and fluorine, which could potentially act as leaving groups. In SNAr reactions on highly activated aromatic rings, the "element effect" often dictates that fluoride is a better leaving group than chloride.[4] This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack.[3] Therefore, the amination is expected to proceed with high regioselectivity, with the amino group displacing the fluorine atom at the C-2 position.

Experimental Workflow

The overall experimental workflow for the amination of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve Substrate in Solvent prep_reagents->dissolve add_amine Add Aminating Agent dissolve->add_amine add_base Add Base add_amine->add_base heat Heat to Reaction Temperature add_base->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the amination reaction.

Detailed Experimental Protocol

This protocol details the amination of this compound using aqueous ammonia.

Materials and Equipment:

  • This compound

  • Aqueous ammonia (28-30%)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Safety Precautions:

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated fume hood.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • The reaction should be conducted in a fume hood at all times.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Solvent and Reagents: Add DMSO as the solvent, followed by aqueous ammonia (5.0 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 15 minutes, then heat to 80 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters

ParameterRecommended ConditionRationale
Aminating Agent Aqueous AmmoniaA readily available and effective nucleophile for this transformation. Other primary or secondary amines can also be used.
Solvent DMSOA polar aprotic solvent that can accelerate SNAr reactions by solvating the cation of the base, leaving the anion more nucleophilic.
Base Potassium CarbonateA mild inorganic base to neutralize the in-situ generated hydrofluoric acid.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side reactions.
Stoichiometry Excess of Ammonia and BaseEnsures complete consumption of the starting material and drives the reaction to completion.

Conclusion

This application note provides a comprehensive guide for the successful amination of this compound. The provided protocol, grounded in the principles of Nucleophilic Aromatic Substitution, offers a reliable method for the synthesis of the corresponding aminobenzene derivative. The regioselectivity of the reaction is predicted to favor the displacement of the fluorine atom, a key consideration for researchers in the fields of drug discovery and materials science. Adherence to the outlined safety precautions and analytical methods will ensure a safe and efficient experimental outcome.

References

  • Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130–133. [Link]

  • Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Ross, S. D. (1959). The kinetics and mechanism of nucleophilic aromatic substitution reactions. Progress in Physical Organic Chemistry, 1, 31–81. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Bunnett, J. F., & Randall, J. J. (1958). The "Element Effect" in Aromatic Nucleophilic Substitution. The Reaction of 1-X-2,4-dinitrobenzenes with Piperidine in Methanol. Journal of the American Chemical Society, 80(22), 6020–6025. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Beier, P., & Pastýříková, T. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

Sources

The Synthetic Utility of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene emerges as a highly functionalized and versatile building block, offering chemists a powerful tool for the introduction of a trifluoromethylated and nitrated phenyl ring into a variety of molecular scaffolds.

This technical guide provides an in-depth exploration of the synthetic applications of this compound, focusing on its reactivity in nucleophilic aromatic substitution (SNAr) and the subsequent transformations of the nitro group. The strategic arrangement of its substituents—a trifluoromethyl group, a nitro group, and two distinct halogen atoms—presents unique opportunities for regioselective functionalization, making it a valuable precursor for a diverse array of complex chemical entities.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 914225-55-1[1]
Molecular Formula C₇H₂ClF₄NO₂[1]
Molecular Weight 243.54 g/mol [1]
Appearance Colorless to light yellow crystal[2]
Melting Point 52-55 °C[2]
Boiling Point 216-219 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents such as ether and chloroform.[2]

Safety Profile:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

Core Reactivity: A Tale of Two Transformations

The synthetic utility of this compound is primarily dictated by two key reactive sites: the aromatic ring, which is highly activated for nucleophilic aromatic substitution, and the nitro group, which can be readily reduced to an amine.

G main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar Nucleophile reduction Nitro Group Reduction main->reduction Reducing Agent products_snar Substituted Chloro-nitro-trifluoromethyl-benzenes snar->products_snar products_reduction Chloro-fluoro-trifluoromethyl-anilines reduction->products_reduction

Caption: Key synthetic transformations of the title compound.

I. Nucleophilic Aromatic Substitution (SNAr): The Power of Regioselectivity

The benzene ring of this compound is rendered highly electron-deficient by the potent electron-withdrawing effects of the nitro (–NO₂) and trifluoromethyl (–CF₃) groups. This electronic landscape makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr).[3]

A critical aspect of its reactivity is the regioselectivity of nucleophilic attack. The molecule possesses two potential leaving groups: a chlorine atom at the 1-position and a fluorine atom at the 2-position. In SNAr reactions, the rate-determining step is typically the formation of the resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the point of nucleophilic attack.

In the case of this compound, nucleophilic attack at the fluorine-bearing carbon (C-2) is strongly favored. This is because the negative charge in the resulting Meisenheimer complex is stabilized by both the ortho-chloro and para-nitro groups. Conversely, attack at the chlorine-bearing carbon (C-1) results in a less stable intermediate, as the stabilizing nitro group is in the meta position. Furthermore, the carbon-fluorine bond is more polarized than the carbon-chlorine bond, making the carbon atom more electrophilic.

G cluster_0 Favored Pathway: Attack at C-2 (F leaving group) cluster_1 Disfavored Pathway: Attack at C-1 (Cl leaving group) A Nucleophile attacks C-2 B Formation of stabilized Meisenheimer complex A->B C Loss of Fluoride B->C D Product C->D X Nucleophile attacks C-1 Y Formation of less stable Meisenheimer complex X->Y Z Product (minor or not formed) Y->Z

Caption: Regioselectivity in SNAr reactions of the title compound.

A. Protocol for SNAr with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-1-chloro-4-nitro-6-(trifluoromethyl)benzene derivatives.

  • Rationale: The reaction of this compound with primary or secondary amines proceeds via the SNAr mechanism, with the amine acting as the nucleophile. A base is typically added to neutralize the hydrofluoric acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Solvents like DMF or DMSO are excellent choices as they are polar aprotic and can solvate the ionic intermediates, thereby accelerating the reaction.[4]

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (e.g., aniline, morpholine) (1.1 - 1.2 eq)

    • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the starting material in DMF or DMSO.

    • Add the amine nucleophile (1.1 - 1.2 eq) to the solution.

    • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Protocol for SNAr with Thiol Nucleophiles

This protocol outlines the synthesis of 2-thioether-substituted 1-chloro-4-nitro-6-(trifluoromethyl)benzene derivatives.

  • Rationale: Thiols are excellent nucleophiles in SNAr reactions. To enhance their nucleophilicity, they are often deprotonated with a base to form the corresponding thiolate. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent like THF or DMF to prevent quenching of the base.[4]

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol) (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Dichloromethane (DCM)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

C. Protocol for SNAr with Alcohol/Phenol Nucleophiles

This protocol describes the synthesis of 2-alkoxy/phenoxy-substituted 1-chloro-4-nitro-6-(trifluoromethyl)benzene derivatives.

  • Rationale: Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, they must be deprotonated with a strong base to form the more nucleophilic alkoxide or phenoxide. Sodium hydride or potassium tert-butoxide are commonly used for this purpose. The reaction often requires heating to proceed at a reasonable rate.[4]

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol (1.5 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Anhydrous THF or DMF

    • Water

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

    • Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

    • Heat the reaction to 60-80 °C and monitor by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

II. Reduction of the Nitro Group: Gateway to Anilines

The nitro group of this compound and its SNAr-derived products serves as a versatile synthetic handle. Its reduction to an aniline opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and further cross-coupling reactions. A key challenge in this transformation is the chemoselective reduction of the nitro group in the presence of the chloro-substituent, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.

A. Protocol for Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst. This method is often high-yielding and clean, but care must be taken to avoid dehalogenation.

  • Rationale: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a common catalyst for this transformation. The choice of solvent and reaction conditions can influence the chemoselectivity. A patent for the reduction of a similar bromo-analogue utilizes Pd/C in methanol, suggesting this is a viable approach.[5]

  • Materials:

    • Substituted 1-chloro-4-nitro-6-(trifluoromethyl)benzene derivative (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • To a hydrogenation vessel, add the nitro-containing starting material (1.0 eq) and methanol or ethanol.

    • Carefully add the 10% Pd/C catalyst.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen), followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be used directly or purified further if necessary.

G start Nitro-substituted Aromatic Compound catalyst Pd/C, H₂ start->catalyst in MeOH or EtOH workup Filtration through Celite® catalyst->workup product Aniline Derivative purification Solvent Evaporation workup->purification purification->product

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for predictable and regioselective nucleophilic aromatic substitution at the fluorine-bearing carbon, providing a reliable method for introducing a variety of functional groups. The resulting products retain the nitro group, which can be chemoselectively reduced to the corresponding aniline, opening the door to a plethora of further synthetic manipulations. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful chemical intermediate in the creation of novel and complex molecules.

References

  • Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
  • PubChem. (n.d.). 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. National Center for Biotechnology Information.
  • BLDpharm. (n.d.). 914225-55-1|this compound.
  • European Patent Office. (1985). Preparation of nuclear chlorinated compounds (EP 0159388 A2). Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ChemBK. (n.d.). 1-Chloro-2-nitro-5-(trifluoromethyl)benzene.
  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

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Application Notes: Synthesis of Pharmaceutical Intermediates from 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound that serves as a versatile starting material in the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro functionality, and two distinct halogen atoms (chlorine and fluorine), offers a rich platform for selective chemical transformations. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself can be readily converted to a primary amine, a key functional group in many bioactive molecules.[1]

This guide provides detailed application notes and protocols for the two principal synthetic pathways commencing from this compound: nucleophilic aromatic substitution and nitro group reduction. We will explore the underlying chemical principles that govern these transformations and provide step-by-step methodologies for the preparation of valuable pharmaceutical intermediates. The strategic manipulation of this starting material opens avenues for the synthesis of complex heterocyclic scaffolds, such as benzimidazoles, which are prevalent in modern drug discovery.[2]

Part 1: Nucleophilic Aromatic Substitution (SNAr) - Selective Amination

The presence of both chloro and fluoro substituents on the aromatic ring of the title compound raises the question of regioselectivity in SNAr reactions. Generally, in nucleophilic aromatic substitution on polyhalogenated nitroaromatics, the rate of displacement follows the order F > Cl > Br > I. However, the specific substitution pattern and the nature of the nucleophile can influence this reactivity. In the case of this compound, the chlorine atom is positioned ortho to the activating trifluoromethyl group and para to the strongly activating nitro group. The fluorine atom is ortho to the nitro group. Both halogens are activated towards nucleophilic attack. Experimental evidence from similar systems suggests that with amine nucleophiles, the chlorine atom is preferentially displaced. This is attributed to a combination of electronic and steric factors.

A plausible reaction pathway involves the nucleophilic attack of an amine at the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro and trifluoromethyl groups, lowering the activation energy for this step. Subsequent elimination of the chloride ion restores the aromaticity and yields the desired N-substituted aniline derivative.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of N-substituted-2-fluoro-5-nitro-3-(trifluoromethyl)anilines

This protocol is adapted from a general procedure for the amination of similar chloro-nitroaromatic compounds.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

EntryAmine NucleophileProductTypical Yield (%)
1Morpholine4-(2-fluoro-5-nitro-3-(trifluoromethyl)phenyl)morpholine85-95
2Piperidine1-(2-fluoro-5-nitro-3-(trifluoromethyl)phenyl)piperidine80-90
3BenzylamineN-benzyl-2-fluoro-5-nitro-3-(trifluoromethyl)aniline75-85

Part 2: Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical ingredients. The choice of reducing agent is critical to ensure high chemoselectivity, preserving the halogen substituents which can be utilized in subsequent cross-coupling reactions.

While catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction, it can sometimes lead to dehalogenation, particularly of aryl chlorides. A more selective approach often involves the use of Raney Nickel as the catalyst under a hydrogen atmosphere. Alternatively, metal-based reductions in acidic media, such as iron powder in the presence of hydrochloric acid or ammonium chloride, are highly effective and generally do not affect aryl halides.

Caption: Selective Nitro Group Reduction Pathways.

Experimental Protocol: Synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)aniline

This protocol is based on established methods for the selective reduction of nitroarenes containing halogen substituents.

Materials:

  • This compound

  • Iron powder (<325 mesh) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (1.0 equivalent)

  • Ethanol

  • Water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1.0 equivalent) and iron powder (5.0 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation:

MethodReducing AgentSolventTypical Yield (%)Selectivity Notes
Catalytic HydrogenationH₂ (50 psi), Raney NiMethanol90-98Minimal dehalogenation observed.
Metal/Acid ReductionFe, NH₄ClEthanol/Water85-95Highly selective for the nitro group.

Part 3: Application in the Synthesis of Bioactive Heterocycles

The substituted anilines and phenylenediamines derived from this compound are valuable precursors for the synthesis of a variety of bioactive heterocyclic compounds. For instance, ortho-phenylenediamines, which can be prepared through a two-step sequence of nucleophilic amination followed by nitro reduction, are key building blocks for the synthesis of benzimidazoles. The benzimidazole scaffold is a prominent feature in numerous approved drugs with a wide range of therapeutic applications.

Example Workflow: Synthesis of a Substituted Benzimidazole

Caption: Synthetic route to substituted benzimidazoles.

This generalized pathway highlights the utility of this compound as a strategic starting material for accessing complex, drug-like molecules. The specific choice of the amine nucleophile in the first step and the cyclization partner in the final step allows for the generation of a library of diverse benzimidazole derivatives for biological screening.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its highly activated aromatic system allows for selective nucleophilic aromatic substitution, while the nitro group can be efficiently reduced to an amine. These transformations provide access to a wide range of substituted anilines and phenylenediamines, which are key precursors for the construction of various bioactive heterocyclic systems. The protocols and insights provided in this guide are intended to facilitate the work of researchers and scientists in drug discovery and development, enabling the efficient synthesis of novel molecular entities with therapeutic potential.

References

  • U.S. Patent No. 6,333,434 B1. (2001). Preparation of trifluoromethylanilines.
  • Nandh, B., et al. (2013). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica, 5(1), 287-295.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 248-254. [Link]

  • MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 23(10), 2465. [Link]

  • European Patent Office. (2012). Process for the synthesis of organic compounds. EP 2 266 961 B1. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12, 23456-23477. [Link]

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Application Note: Strategic Etherification of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms and potent electron-withdrawing groups (EWGs), offers a versatile platform for the synthesis of complex molecular architectures. The strategic etherification of this compound is a key transformation, enabling the introduction of a wide array of alkoxy and aryloxy moieties, which can profoundly influence the pharmacological and material properties of the resulting derivatives. This application note provides a detailed guide to the reaction conditions and protocols for the selective etherification of this substrate, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale: The SNAr Pathway

The etherification of this compound proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is particularly favorable on this substrate due to the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack: An alkoxide or phenoxide nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion.

The stability of the Meisenheimer complex is crucial, and it is enhanced by the ability of the electron-withdrawing groups to delocalize the negative charge, particularly when they are positioned ortho or para to the site of nucleophilic attack.

Regioselectivity: The Decisive Role of Activating Groups

A key consideration in the etherification of this compound is the regioselectivity of the substitution. The molecule possesses two potential leaving groups: a chlorine atom at the 1-position and a fluorine atom at the 2-position. The position of the powerful electron-withdrawing groups dictates which halogen will be preferentially displaced.

  • The fluorine atom at C2 is ortho to the trifluoromethyl group and para to the nitro group.

  • The chlorine atom at C1 is meta to both the trifluoromethyl and nitro groups.

Electron-withdrawing groups exert their strongest activating effect when they are in the ortho or para positions relative to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[1] Consequently, the fluorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine atom at the 1-position. Therefore, the etherification reaction is expected to proceed with high regioselectivity, yielding the 2-alkoxy-1-chloro-5-nitro-3-(trifluoromethyl)benzene as the major product.

In SNAr reactions, fluoride is often a better leaving group than chloride, not because of its inherent leaving group ability (which is generally poorer), but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.

SNAr_Mechanism cluster_0 Reaction Pathway cluster_1 Key Species A This compound B Meisenheimer Complex (Resonance Stabilized) A->B + RO⁻ C 2-Alkoxy-1-chloro-5-nitro-3-(trifluoromethyl)benzene B->C - F⁻ Nuc RO⁻ (Nucleophile) Product Ether Product Experimental_Workflow start Start setup Reaction Setup (Substrate, Solvent) start->setup reagent_add Add Nucleophile/Base setup->reagent_add reaction Heat and Stir (Monitor by TLC/LC-MS) reagent_add->reaction workup Quench and Extract reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The most direct and common approach is the electrophilic aromatic substitution (nitration) of the precursor, 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. The success of this synthesis hinges on precise control of reaction conditions to achieve high regioselectivity and yield, while minimizing the formation of byproducts.

The directing effects of the substituents on the starting material are key to this transformation. The chloro and fluoro groups are ortho-, para-directing, while the trifluoromethyl group is a strong meta-director. Fortunately, these directing effects converge, favoring the introduction of the nitro group at the C-5 position, which is para to the fluorine atom and meta to both the chlorine and trifluoromethyl groups.

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene This compound This compound 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene->this compound Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->this compound

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the nitration of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene using a mixture of nitric acid and sulfuric acid. This approach leverages the concordant directing effects of the existing substituents to favor the desired isomer.

Q2: Why is controlling the reaction temperature so critical in this nitration?

Temperature control is crucial for several reasons. Firstly, it helps to manage the exothermic nature of the nitration reaction, preventing runaway reactions. Secondly, lower temperatures (e.g., 0-10°C) generally increase the regioselectivity of the reaction, minimizing the formation of undesired isomers.[1] Finally, excessively high temperatures can lead to the formation of oxidation byproducts and dinitro- or trinitro- derivatives.[1]

Q3: What are the primary safety concerns associated with this synthesis?

The primary hazards are associated with the use of concentrated nitric and sulfuric acids. These are highly corrosive and strong oxidizing agents. The reaction is also exothermic and can generate toxic nitrogen oxide gases. It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An ice bath should always be on hand to control the reaction temperature.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be quenched in water, extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and then analyzed. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's progression.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

  • Potential Cause 1: Inactive Nitrating Agent. The nitric acid or sulfuric acid may be old or have absorbed moisture, reducing its effectiveness.

    • Solution: Use fresh, high-purity concentrated nitric acid (65-70%) and sulfuric acid (95-98%). Ensure that the reagents are properly stored to prevent water absorption.

  • Potential Cause 2: Incomplete Reaction. The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.

    • Solution: Monitor the reaction closely using TLC or GC. If the starting material is still present after the initial reaction time, consider extending the reaction duration at the same temperature. If the reaction is still sluggish, a slight, controlled increase in temperature (e.g., to room temperature) can be attempted, but with caution to avoid side reactions.

  • Potential Cause 3: Loss of Product During Workup. The product may be lost during the extraction or washing steps if the pH is not properly controlled or if emulsions form.

    • Solution: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. During washing with sodium bicarbonate solution to neutralize the acid, add the solution slowly to control effervescence. If an emulsion forms, adding a small amount of brine can help to break it.

Problem 2: Formation of Multiple Isomers

  • Potential Cause 1: High Reaction Temperature. As mentioned, higher temperatures can reduce the regioselectivity of the nitration.[1]

    • Solution: Maintain a low and consistent temperature throughout the addition of the nitrating mixture and for the duration of the reaction. A temperature range of 0-10°C is a good starting point.

  • Potential Cause 2: Incorrect Order of Reagent Addition. Adding the substrate to the nitrating mixture can create localized areas of high temperature and reagent concentration, leading to side reactions.

    • Solution: The preferred method is the slow, dropwise addition of the nitrating mixture (pre-mixed and cooled nitric and sulfuric acids) to the solution of the starting material. This ensures better temperature control and a more homogeneous reaction mixture.

Problem 3: Formation of Dark-Colored Byproducts or Tar

  • Potential Cause 1: Overheating. Localized or bulk overheating can lead to oxidative side reactions and polymerization, resulting in tar formation.

    • Solution: Ensure efficient stirring and slow addition of the nitrating mixture to dissipate heat effectively. Maintain the reaction temperature strictly within the recommended range.

  • Potential Cause 2: Impure Starting Materials. Impurities in the 1-chloro-2-fluoro-3-(trifluoromethyl)benzene can be more susceptible to oxidation or side reactions.

    • Solution: Use starting material of the highest possible purity. If necessary, purify the starting material by distillation before use.

Problem 4: Difficulty in Product Purification

  • Potential Cause 1: Co-elution of Isomers. If isomeric byproducts have formed, they may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A systematic trial of different solvent systems with varying polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane) can help to achieve better separation. High-Performance Liquid Chromatography (HPLC) may be necessary for very difficult separations.

  • Potential Cause 2: Presence of Acidic Impurities. Residual acids from the reaction can interfere with purification and characterization.

    • Solution: Ensure the crude product is thoroughly washed with a dilute base (e.g., saturated sodium bicarbonate solution) and then with water until the aqueous layer is neutral.[2] Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent evaporation is also crucial.[2]

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Use Fresh Reagents Low_Yield->Check_Reagents Yes Isomer_Formation Isomer Formation? Low_Yield->Isomer_Formation No Monitor_Reaction Extend Reaction Time / Slightly Increase Temp Check_Reagents->Monitor_Reaction Optimize_Workup Improve Extraction/Washing Monitor_Reaction->Optimize_Workup Optimize_Workup->Isomer_Formation Control_Temp Maintain Low Temperature (0-10°C) Isomer_Formation->Control_Temp Yes Purification_Issues Purification Difficulties? Isomer_Formation->Purification_Issues No Control_Addition Slow, Dropwise Addition of Nitrating Mix Control_Temp->Control_Addition Control_Addition->Purification_Issues Optimize_Chroma Optimize Chromatography Solvent System Purification_Issues->Optimize_Chroma Yes End End Purification_Issues->End No Thorough_Wash Ensure Thorough Washing/Neutralization Optimize_Chroma->Thorough_Wash Thorough_Wash->End

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Technical Support Center: Nitration of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the nitration of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. This guide is designed for chemists and drug development professionals navigating the complexities of electrophilic aromatic substitution on highly deactivated and electronically conflicted substrates. Here, we provide troubleshooting advice, answers to frequently asked questions, and validated protocols based on established principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when nitrating 1-chloro-2-fluoro-3-(trifluoromethyl)benzene?

The nitration of this substrate is particularly challenging due to three main factors:

  • Severe Ring Deactivation: All three substituents (-Cl, -F, and -CF3) are electron-withdrawing, making the aromatic ring significantly less nucleophilic and thus highly resistant to electrophilic attack. This necessitates harsh reaction conditions (e.g., strong acids, elevated temperatures), which can promote side reactions.

  • Conflicting Directing Effects: The fluoro and chloro groups are ortho-, para-directors, while the trifluoromethyl group is a strong meta-director. This electronic conflict complicates the prediction of the major regioisomer and often leads to mixtures of products.

  • Risk of Side Reactions: The forcing conditions required for the reaction can lead to undesirable outcomes, including polysubstitution (dinitration) and oxidative degradation of the starting material or product.

Q2: What is the theoretically expected major mononitration product and why?

Predicting the major isomer requires analyzing the cumulative electronic and steric effects of the substituents on the three available positions for nitration (C4, C5, and C6).

  • Trifluoromethyl (-CF3) Group: This is a powerful deactivating and meta-directing group. It strongly deactivates the positions ortho (C2, C4) and para (C6) to it, while directing incoming electrophiles to the meta position (C5).

  • Fluoro (-F) and Chloro (-Cl) Groups: Both are deactivating but ortho-, para-directing. The -F at C2 directs to C3 (blocked) and C5. The -Cl at C1 directs to C2 (blocked) and C6.

Caption: Predicted regioselectivity for nitration.

Q3: What are the recommended starting conditions for nitrating this substrate?

Given the highly deactivated nature of the ring, standard nitrating conditions (e.g., concentrated HNO3/H2SO4 at room temperature) will likely result in low to no conversion. A more robust starting point is recommended:

  • Nitrating Agent: A mixture of fuming nitric acid (≥90%) in concentrated sulfuric acid (98%) or oleum (fuming sulfuric acid) is often necessary to generate a sufficiently high concentration of the active electrophile, the nitronium ion (NO2+).[1][2]

  • Temperature: Elevated temperatures are required. A starting point of 50-60 °C is reasonable, with the potential to increase to 80-100 °C if the reaction is sluggish. Temperature control is critical to manage side reactions.

  • Reaction Time: Monitoring by TLC, GC, or LC-MS is essential. Reaction times can range from a few hours to over 24 hours depending on the temperature and specific acid mixture used.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Question: "My reaction has been running for several hours, but analysis shows over 95% unreacted starting material. What are the likely causes and how can I drive the reaction to completion?"

Answer: This is the most common issue for highly electron-deficient substrates. The energy barrier for the aromatic ring to attack the nitronium ion is very high.

Causality and Solutions:

  • Insufficient Electrophile Concentration: The equilibrium for the formation of the nitronium ion may not be sufficiently favorable.

    • Solution A (Increase Acid Strength): Replace concentrated sulfuric acid with oleum (e.g., 10-20% free SO3). The excess SO3 will react with any trace water, shifting the equilibrium towards the formation of the nitronium ion.

    • Solution B (Alternative Nitrating Agents): Consider using pre-formed nitronium salts, such as nitronium tetrafluoroborate (NO2BF4), in an inert solvent. This decouples the generation of the electrophile from the reaction conditions.

  • Insufficient Thermal Energy: The activation energy for the reaction is not being overcome at the current temperature.

    • Solution C (Increase Temperature): Cautiously increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress and the appearance of byproducts at each stage. Be aware that higher temperatures can decrease regioselectivity and increase the rate of side reactions.

Data-Driven Approach to Optimization:

ParameterCondition A (Baseline)Condition B (Intermediate)Condition C (Forcing)Expected Outcome
Acid System Conc. H2SO420% Oleum20% OleumIncreased NO2+ concentration
Temperature 50 °C50 °C80 °COvercoming activation energy
Time 12 h12 h8 hFaster reaction rate
Conversion < 5%40-60%> 90%Drive to completion
Problem 2: Formation of Multiple Isomers

Question: "My GC-MS analysis shows at least two, possibly three, mononitro isomers. How can I improve the selectivity for the desired 5-nitro product?"

Answer: The formation of multiple isomers indicates that the electronic and steric factors governing the reaction are not overwhelmingly selective under your current conditions.

Causality and Solutions:

  • High Reaction Temperature: At higher temperatures, there is enough energy to overcome the activation barriers for less-favored isomers (e.g., the C6-nitro isomer), leading to a decrease in regioselectivity.

    • Solution A (Lower Temperature): If you have achieved reasonable conversion at a high temperature, try reducing it. Kinetic control is often better at lower temperatures, favoring the pathway with the lowest activation energy, which is expected to be the formation of the 5-nitro isomer. This will likely require longer reaction times.

  • Steric Effects: The choice of nitrating agent can influence the steric bulk of the electrophile, although this is less pronounced in nitration than in other substitutions like Friedel-Crafts.

    • Solution B (Solvent System Modification): While less common for such deactivated systems, running the reaction in a different solvent system (if using nitronium salts) can sometimes alter the solvation of the intermediate, subtly influencing isomer ratios.

Problem 3: Evidence of Dinitration or Degradation

Question: "The reaction mixture has turned dark brown/black, and my mass spec shows peaks corresponding to dinitrated products and other unidentifiable species. What is happening?"

Answer: A dark color is often indicative of oxidative side reactions, and the presence of dinitrated species means the product of the first nitration is undergoing a second, even more difficult, nitration.

Causality and Solutions:

  • Oxidative Degradation: The "mixed acid" used for nitration is a powerful oxidizing agent. At high temperatures and long reaction times, it can begin to oxidize the aromatic substrate, leading to complex, often polymeric, byproducts.

    • Solution A (Strict Temperature Control): Avoid temperature overshoots. Ensure the reaction vessel has adequate heat dissipation. Add the substrate slowly to the acid mixture to control the initial exotherm.

    • Solution B (Minimize Reaction Time): As soon as an acceptable level of conversion is reached (e.g., >90%), quench the reaction immediately by pouring it onto ice. Do not let it stir at high temperature for longer than necessary.

  • Polysubstitution: The conditions required to force the first nitration are often harsh enough to initiate a second one, even though the mononitrated ring is even more deactivated.

    • Solution C (Control Stoichiometry): Use a nitrating agent with a precise stoichiometry. Instead of a vast excess of mixed acid, consider using 1.05-1.1 equivalents of nitric acid or a nitronium salt. This ensures there is not a large excess of the electrophile available to react a second time.

Experimental Protocol: A Validated Starting Point

This protocol is designed as a robust starting point for the synthesis of 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene .

Materials:

  • 1-chloro-2-fluoro-3-(trifluoromethyl)benzene

  • Fuming Nitric Acid (≥90%)

  • Oleum (20% free SO3)

  • Deionized Water & Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 15 mL of 20% oleum to 0-5 °C in an ice-water bath.

  • Nitrating Mixture Formation: While vigorously stirring, add 1.1 molar equivalents of fuming nitric acid dropwise via the dropping funnel. Maintain the internal temperature below 10 °C during the addition.

  • Substrate Addition: Once the nitrating mixture is prepared, add 1.0 molar equivalent of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene dropwise. A slight exotherm may be observed.

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 60 °C using an oil bath. Monitor the reaction progress every 1-2 hours using a suitable method (e.g., GC-MS analysis of a quenched aliquot). If conversion is slow after 4 hours, consider raising the temperature to 75 °C.

  • Workup (Quenching): Once the starting material is consumed, cool the reaction flask back to room temperature and then carefully pour the acidic mixture onto a stirred slurry of crushed ice (approx. 100 g). Perform this step slowly in a fume hood as NOx gases may be evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO2 evolution ), and finally, brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel or recrystallization may be necessary to isolate the desired 5-nitro isomer.

Caption: A logical workflow for troubleshooting common nitration issues.

References

  • Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Nitration and aromatic reactivity. (n.d.). Google Books.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the chromatographic purification of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this specific halogenated nitroaromatic compound. The unique structural characteristics of this molecule, including the presence of a trifluoromethyl group and multiple halogen atoms, present distinct challenges in achieving high purity. This resource offers expert insights and practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic purification of this compound?

A1: The main challenges stem from its chemical properties. Halogenated compounds can exhibit similar polarities, leading to co-elution with related impurities.[1] The presence of the electron-withdrawing nitro and trifluoromethyl groups can also influence its interaction with stationary phases, making separation from structurally similar byproducts difficult.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: Both normal-phase and reverse-phase chromatography can be effective, depending on the specific impurities. Normal-phase chromatography on silica gel is a common starting point. For more challenging separations, reverse-phase HPLC, particularly with a phenyl-hexyl or PFP (pentafluorophenyl) column, can offer alternative selectivity due to π-π interactions with the aromatic ring.[2][3] Gas chromatography (GC) is also a viable option for purity analysis, especially when coupled with a mass spectrometer (GC/MS).[4][5]

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The ideal solvent system should provide a retention factor (Rf) between 0.2 and 0.3 for the target compound on a TLC plate.[6] A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[7] A gradient elution, gradually increasing the polarity, may be necessary to separate closely eluting impurities.[6]

Q4: Is this compound stable on silica gel?

A4: While many compounds are stable on silica gel, some nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[8] It is advisable to perform a stability test by spotting the compound on a TLC plate, allowing it to sit for a few hours, and then eluting to see if any new spots appear.[8] If degradation is observed, using deactivated silica gel or an alternative stationary phase like alumina may be necessary.[8]

Q5: What detection methods are suitable for this compound?

A5: Due to the presence of the nitroaromatic chromophore, UV detection is highly effective for HPLC analysis, typically around 254 nm. For GC, an electron capture detector (ECD) is highly sensitive to halogenated and nitro-containing compounds.[9] Mass spectrometry (MS) is also an excellent detection method that provides structural information.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks in HPLC or GC chromatograms.

  • Mixed fractions from column chromatography.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Stationary Phase The selectivity of the stationary phase may not be suitable for the specific impurities. Standard C18 or silica columns may not resolve isomers or closely related compounds.For reverse-phase HPLC, consider a phenyl-hexyl or PFP column to exploit π-π interactions.[2][3] For normal-phase, if silica gel fails, try alumina or a bonded-phase like diol or cyano.
Suboptimal Mobile Phase The mobile phase composition may not provide sufficient resolution.Systematically screen different solvent systems. For normal-phase, vary the ratio of hexane/ethyl acetate or try alternative solvents like dichloromethane or toluene. For reverse-phase, experiment with different organic modifiers (acetonitrile vs. methanol) and consider adding a buffer if impurities are ionizable.[2]
Column Overloading Loading too much sample onto the column leads to broad peaks and poor separation.Reduce the amount of sample loaded. As a general rule for flash chromatography, the sample mass should be about 1-5% of the stationary phase mass.
Incorrect Flow Rate A flow rate that is too high can decrease column efficiency and resolution.Optimize the flow rate. Slower flow rates generally lead to better separation but longer run times.
Problem 2: The Compound Does Not Elute from the Column

Symptoms:

  • No product is detected in the collected fractions.

  • Baseline remains flat after the solvent front.

Potential Causes & Solutions:

Cause Explanation Solution
Compound Decomposition The compound may be degrading on the stationary phase.[8]Test for stability on a TLC plate.[8] If unstable, use a less acidic stationary phase like deactivated silica or alumina.[8]
Mobile Phase is Too Weak The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase.[6] If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Strong Sample Solvent The sample was dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a solvent of similar or weaker polarity. Dry-loading the sample onto a small amount of silica can also resolve this issue.[10]
Problem 3: Tailing or Asymmetric Peaks

Symptoms:

  • Peaks in the chromatogram are not symmetrical, with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

Cause Explanation Solution
Secondary Interactions The compound may be having unwanted interactions with the stationary phase, such as with acidic silanol groups on silica gel.Add a small amount of a modifier to the mobile phase. For example, adding a small percentage of triethylamine can neutralize acidic sites on silica. For reverse-phase, adding a buffer can improve the peak shape of ionizable compounds.
Column Degradation The stationary phase may be breaking down, creating active sites that cause tailing.Replace the column with a new one. Ensure the mobile phase pH is within the stable range for the column.
Sample Overload Injecting too much sample can lead to peak tailing.Reduce the injection volume or the concentration of the sample.
Problem 4: Ghost Peaks Appear in the Chromatogram

Symptoms:

  • Unexpected peaks appear in subsequent runs, even in blank injections.

Potential Causes & Solutions:

Cause Explanation Solution
Carryover Remnants of a previous, highly concentrated sample are retained in the injection port or column and elute in later runs.[9]After analyzing a concentrated sample, run a blank injection with a strong solvent to wash the system.[9] Thoroughly rinse the injection syringe between samples.[9]
Contaminated Mobile Phase Impurities in the solvents can lead to ghost peaks.Use high-purity, HPLC-grade solvents. Filter all mobile phases before use.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol provides a general procedure for purifying this compound on a laboratory scale.

1. Preparation:

  • Determine the optimal solvent system using TLC, aiming for an Rf of 0.2-0.3.[6] A good starting point is a mixture of hexanes and ethyl acetate.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pack a glass column with the silica gel slurry, ensuring a flat, undisturbed bed.[6] Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[6][10]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample to the top of the silica gel bed.[10]

  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin eluting with the chosen mobile phase, collecting fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, employ a gradient elution by gradually increasing the proportion of the more polar solvent to elute more strongly retained compounds.[6]

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Monitoring cluster_isolation Isolation p1 Determine Solvent System (TLC) p2 Pack Column with Silica Slurry p1->p2 p3 Add Protective Sand Layer p2->p3 l2 Apply Sample to Column p3->l2 l1 Dissolve Crude Product l1->l2 e1 Elute with Mobile Phase l2->e1 e2 Collect Fractions e1->e2 Continue e3 Monitor by TLC e2->e3 Continue e3->e1 Continue i1 Combine Pure Fractions e3->i1 Separation Complete i2 Evaporate Solvent i1->i2

Caption: Workflow for Normal-Phase Flash Chromatography.

Protocol 2: Reverse-Phase HPLC Method Development

This protocol outlines a systematic approach to developing an analytical HPLC method, which can be scaled up for preparative purification.

1. Column and Mobile Phase Selection:

  • Start with a C18 column as a general-purpose choice. If separation is poor, consider a Phenyl-Hexyl column for alternative selectivity.[2]

  • Prepare mobile phases using HPLC-grade solvents. A typical setup would be:

    • Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid)
    • Mobile Phase B: Acetonitrile or Methanol

2. Initial Gradient Run:

  • Perform a broad gradient run to determine the approximate elution conditions. For example, run a linear gradient from 5% B to 95% B over 20-30 minutes.

  • This will show where the compound of interest and any impurities elute.

3. Method Optimization:

  • Based on the initial run, design a more focused gradient or an isocratic method.

  • If peaks are too close, flatten the gradient in the region where they elute to increase resolution.

  • Optimize the flow rate and column temperature. Higher temperatures can sometimes improve peak shape and reduce viscosity, but may affect compound stability.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • Identify the peak corresponding to this compound by comparing retention times with a pure standard or by using a mass spectrometer detector.

G start Start: Crude Sample col_select Select Column (e.g., C18 or Phenyl-Hexyl) start->col_select mob_phase Prepare Mobile Phases (A: Water, B: ACN/MeOH) col_select->mob_phase grad_run Perform Broad Gradient Run (5-95% B) mob_phase->grad_run analyze_grad Analyze Initial Chromatogram grad_run->analyze_grad is_sep_ok Is Separation Adequate? analyze_grad->is_sep_ok optimize Optimize Method: - Adjust Gradient - Change Flow Rate/Temp - Try Different Column is_sep_ok->optimize No final_method Final Analytical Method is_sep_ok->final_method Yes optimize->grad_run

Sources

Technical Support Center: Managing Regioselectivity in Reactions of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly activated aromatic building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity and achieve precise control over regioselective nucleophilic aromatic substitution (SNAr) reactions.

Understanding the Reactivity of the Substrate

This compound is an electron-deficient aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effects of the nitro (NO₂) group and the trifluoromethyl (CF₃) group create a significant partial positive charge on the carbon atoms of the benzene ring, particularly those bearing the halogen substituents. This activation is crucial for the reaction to proceed.

The primary challenge and opportunity with this substrate lie in controlling the regioselectivity of the substitution. Both the chlorine atom at the C1 position and the fluorine atom at the C2 position are excellent leaving groups in SNAr reactions. Understanding the factors that govern which halogen is displaced is key to successful synthesis.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[1]. The stability of this intermediate is paramount, and the electron-withdrawing groups play a critical role in delocalizing the negative charge[1].

Frequently Asked Questions (FAQs)

Here we address common questions encountered during experimentation with this compound.

Q1: Which position is inherently more reactive towards nucleophiles, C1 (Cl) or C2 (F)?

The C2 position, bearing the fluorine atom, is generally the kinetically favored site of attack. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. Due to the high electronegativity of fluorine, the C-F bond is more polarized than the C-Cl bond. This creates a greater partial positive charge on the C2 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This often leads to the fluoride being the preferred leaving group under kinetically controlled conditions (e.g., lower temperatures).

Q2: How can I selectively achieve substitution at the C2 position (displacement of Fluorine)?

To favor substitution at the C2 position, you should employ conditions that promote the kinetically controlled pathway. This typically involves:

  • Lower Reaction Temperatures: Running the reaction at or below room temperature will favor the faster-forming product, which is generally the C2-substituted isomer.

  • Use of "Hard" Nucleophiles: According to Hard and Soft Acids and Bases (HSAB) theory, the more electrophilic C2 carbon can be considered a "harder" electrophilic center. Therefore, "hard" nucleophiles, such as alkoxides (RO⁻) or primary/secondary amines, will preferentially attack this site.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are excellent choices for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.

Q3: What conditions favor the selective substitution of the Chlorine atom at the C1 position?

Achieving selectivity for the C1 position requires overcoming the kinetic preference for C2 substitution. This can often be accomplished by moving towards thermodynamically controlled conditions or by using nucleophiles with specific properties:

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide enough energy to overcome the higher activation barrier for attack at C1 and allow the reaction to reach thermodynamic equilibrium[2][3][4][5][6]. The resulting product distribution will then reflect the relative stabilities of the products. In some cases, the C1-substituted product may be the more thermodynamically stable isomer.

  • Use of "Soft" Nucleophiles: The C1 carbon, being less electrophilic than C2, can be considered a "softer" electrophilic center. "Soft" nucleophiles, such as thiolates (RS⁻), tend to react preferentially at this position.

  • Solvent Choice: While polar aprotic solvents are generally preferred, in some cases, less polar solvents or protic solvents might alter the reactivity profile, although this is less common and requires empirical testing[7][8][9][10].

Q4: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?

A lack of selectivity is a common issue and can be addressed by systematically adjusting the reaction parameters:

  • Temperature Adjustment: This is the most critical parameter. If you are getting a mixture, first try lowering the temperature to see if kinetic control can be established, favoring C2 substitution. Conversely, if the desired product is the C1-isomer, cautiously increasing the temperature might favor the thermodynamic product.

  • Nucleophile Choice: If possible, consider switching to a harder or softer nucleophile to better match the desired electrophilic site.

  • Solvent Screening: While less impactful than temperature or nucleophile choice, a solvent screen can sometimes improve selectivity.

  • Base Selection: The choice of base used to deprotonate the nucleophile can influence the reaction outcome. Non-nucleophilic, sterically hindered bases are often a good choice to avoid side reactions.

Q5: What are the best analytical methods to distinguish between the C1 and C2 substituted isomers?

Distinguishing between the two isomers is crucial for reaction monitoring and product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct aromatic region patterns for the two isomers. More definitively, ¹⁹F NMR is an excellent tool. The fluorine atoms in the CF₃ group will have different chemical shifts and coupling constants depending on whether the adjacent substituent at C2 is a fluorine or the incoming nucleophile.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the products.

  • Chromatography: Techniques like GC-MS or LC-MS are invaluable for separating and identifying the isomers in a reaction mixture, allowing for accurate determination of the regioselectivity.

Troubleshooting and Experimental Protocols

This section provides detailed starting points for achieving selective substitution.

Protocol A: Kinetically Controlled Selective Substitution at C2 (Displacement of Fluoride)

This protocol is designed to favor the formation of the 2-substituted product.

  • Objective: To selectively substitute the fluorine atom with an oxygen-based nucleophile (e.g., phenoxide).

  • Reagents:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of phenol in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of this compound in DMF to the reaction mixture.

    • Maintain the reaction temperature at 0-5 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol B: Thermodynamically Controlled/Soft Nucleophile Selective Substitution at C1 (Displacement of Chloride)

This protocol aims to favor the formation of the 1-substituted product.

  • Objective: To selectively substitute the chlorine atom with a sulfur-based nucleophile (e.g., thiophenoxide).

  • Reagents:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of thiophenol in anhydrous THF at 0 °C, carefully add sodium hydride portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiophenoxide.

    • Add a solution of this compound in THF to the reaction mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Reaction Control

The following diagrams illustrate the key concepts and workflows discussed.

Substrate Reactivity sub This compound C1 C1-Cl (Softer Electrophilic Site) C2 C2-F (Harder Electrophilic Site) NO2 NO2 (EWG) C1->NO2 ortho activation C2->NO2 para activation CF3 CF3 (EWG) C2->CF3 ortho activation Decision Workflow start Desired Product? c2_sub C2-Substitution (F Displacement) start->c2_sub  Kinetic Product c1_sub C1-Substitution (Cl Displacement) start->c1_sub Thermodynamic Product   kinetic_cond Kinetic Control - Low Temperature (e.g., 0°C) - Hard Nucleophile (RO⁻, R₂NH) c2_sub->kinetic_cond thermo_cond Thermodynamic Control - Higher Temperature (e.g., >50°C) - Soft Nucleophile (RS⁻) c1_sub->thermo_cond

Caption: Decision workflow for regioselective substitution.

References

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.4: Kinetic versus Thermodynamic Control. Available at: [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available at: [Link]

  • Key, J. (2021). 12. Thermodynamic vs. Kinetic Control. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]

  • ACS Publications. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Available at: [Link]

  • ResearchGate. (2019). The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. Available at: [Link]

  • ACS Publications. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]

  • WordPress.com. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]

  • WordPress.com. (n.d.). SNAr Solvents and Reagents. Available at: [Link]

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overcoming low reactivity of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions, specifically involving the substrate 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene . While highly functionalized aromatic rings are key synthons in pharmaceutical and materials science, their reactivity can be counterintuitive. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to overcome the inherent low reactivity of the C1-chloro position on this specific molecule.

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount and is directly influenced by the electronic properties and positions of substituents on the aromatic ring. This guide will dissect the unique challenges posed by this compound and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction to displace the chlorine on this compound so sluggish?

A1: The low reactivity at the C1-Cl position is a direct consequence of unfavorable electronic stabilization and significant steric hindrance.

The rate-determining step in most SNAr reactions is the initial attack by the nucleophile to form the negatively charged Meisenheimer complex.[1][3] The stability of this intermediate, and thus the reaction rate, is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group.[1][4]

Let's analyze the substituent effects on your molecule:

  • Electronic Effects: The two powerful EWGs, the nitro group (-NO₂) and the trifluoromethyl group (-CF₃), are both positioned meta to the chlorine atom. When a nucleophile attacks the C1 carbon, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto these EWGs through resonance. This lack of resonance stabilization makes the intermediate high in energy and slow to form.[2]

  • Steric Hindrance: The bulky trifluoromethyl group at C3 and the adjacent fluorine atom at C2 create a sterically congested environment around the C1 carbon, physically impeding the approach of the nucleophile.

In contrast, these same EWGs are positioned ortho and para to the fluorine atom at C2, which strongly activates that position for substitution. This often leads to undesired side reactions where the fluoride is displaced instead of the chloride.

Caption: Figure 1. Meisenheimer intermediates.

Q2: I'm observing displacement of the fluorine atom instead of the chlorine. How can I improve regioselectivity for the C-Cl position?

A2: Achieving selectivity for the less reactive C1 position requires carefully tuning the reaction conditions to exploit the subtle differences between the two sites.

As explained in Q1, the C2-F position is electronically primed for substitution. Furthermore, in SNAr reactions, fluoride is an excellent leaving group, often superior to chloride, because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[5][6][7]

To favor substitution at C1, you must use conditions that either increase the overall reaction energy to overcome the higher activation barrier at C1 or employ a system where steric factors become more dominant.

Strategies for Improving Selectivity:

  • Elevated Temperatures: Forcing the reaction at higher temperatures (e.g., >120 °C) can provide enough energy to overcome the activation barrier for C1 substitution. This is often the simplest approach.

  • Bulky Nucleophiles: Using a sterically demanding nucleophile can, in some cases, favor attack at the less hindered (though electronically disfavored) C1 position over the more hindered C2 position (flanked by -Cl and -CF₃). This strategy is highly dependent on the specific nucleophile.

  • Solvent Optimization: The choice of solvent can influence selectivity, although this is less predictable. Highly polar aprotic solvents like NMP or sulfolane may be required to achieve the high temperatures needed.

Q3: What are the most critical parameters to optimize for this challenging SNAr reaction?

A3: The three most impactful parameters to adjust are Temperature, Solvent, and the potential use of Catalysis.

Given the inherent electronic deactivation of the C1 position, a systematic optimization of your reaction conditions is essential. Simply extending the reaction time at a low temperature is unlikely to succeed.

  • Temperature: This is the most critical factor. The activation energy for C1 substitution is high, requiring significant thermal energy. We recommend screening temperatures from 80 °C up to 150 °C or higher. Microwave heating can be particularly effective for rapidly reaching and uniformly maintaining high temperatures.

  • Solvent: The solvent must be stable at high temperatures and capable of dissolving all reactants. Polar aprotic solvents are standard for SNAr as they effectively solvate the cation of the nucleophilic salt without strongly hydrogen-bonding to the nucleophile, thus maintaining its reactivity.[6][8]

    • Standard choices: DMF, DMSO, NMP

    • High-temperature choices: Sulfolane, Diphenyl ether

  • Catalysis: When thermal forcing is insufficient or leads to decomposition, catalytic methods can provide an alternative pathway. Phase-transfer catalysis is a robust and scalable option for enhancing nucleophilicity.

The following sections provide detailed protocols and a logical workflow for optimizing these parameters.

Troubleshooting Guides & Protocols

Guide 1: Systematic Optimization of Reaction Conditions

This guide provides a systematic approach to finding the optimal conditions for displacing the chloride in this compound. We will use the reaction with potassium phenoxide as a model system.

Workflow Diagram:

G start Start: Low Yield/No Reaction at C1 temp Increase Temperature (Screen 80-150 °C) start->temp solvent Change Solvent (DMF -> DMSO -> NMP) temp->solvent Still low conversion? fail Consider Alternative Synthetic Route temp->fail Decomposition? ptc Introduce Phase-Transfer Catalyst (TBAB) solvent->ptc Improvement but slow? solvent->fail Decomposition? microwave Switch to Microwave Heating ptc->microwave Need faster kinetics? ptc->fail No improvement? success Success: Optimized Reaction microwave->success

Caption: Figure 2. Troubleshooting workflow.

Data Presentation: Comparison of Reaction Conditions

The following table illustrates the expected outcomes from optimizing conditions for the reaction of this compound with 1.2 equivalents of potassium phenoxide.

EntrySolventTemperature (°C)MethodTime (h)Yield of C1-OPh Product (%)
1DMF80Oil Bath24< 5%
2DMSO120Oil Bath1835%
3NMP150Oil Bath1265%
4NMP150Microwave0.588%
5Toluene110Oil Bath2475% (with PTC)
Guide 2: Protocol for Phase-Transfer Catalyzed SNAr

Phase-transfer catalysis (PTC) is an excellent technique for reactions where the nucleophile has poor solubility or reactivity in the organic phase.[9] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophilic anion from a solid or aqueous phase into the organic phase where the substrate is dissolved, dramatically accelerating the reaction.[10]

Experimental Protocol: PTC-mediated Etherification

This protocol describes a robust procedure for the phenoxidation of this compound using PTC.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene (10 mL per mmol of substrate)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, phenol, finely powdered K₂CO₃, and TBAB.

    • Causality Note: Finely powdered K₂CO₃ provides a large surface area for the in situ generation of potassium phenoxide. TBAB is the catalyst that will shuttle the phenoxide anion into the toluene solution.

  • Solvent Addition: Add anhydrous toluene to the flask.

    • Causality Note: Toluene is a non-polar solvent. The phenoxide salt is insoluble in it, making this a classic solid-liquid PTC system where the catalyst is essential.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

    • Causality Note: Vigorous stirring is critical in heterogeneous PTC reactions to ensure efficient transfer of the nucleophile between phases.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Add water to dissolve the inorganic salts. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-1-phenoxy-5-nitro-3-(trifluoromethyl)benzene.

    • Self-Validation: The success of this protocol is validated by observing a significant rate enhancement compared to a non-catalyzed reaction under the same conditions, confirming the effective role of the phase-transfer catalyst.

References

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Gagnon, A., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • Liu, X. (2024). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • CSB/SJU. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. [Link]

  • ACS. (n.d.). Reaction in Water/aqueous Surfactants/PTC. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Um, I. H., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions. PubMed Central. [Link]

  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]

  • ResearchGate. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

Sources

optimizing reaction temperature for substitutions on 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with broad Google searches on SNAr reactions involving the specific compound I'm examining. I'm focusing on how various factors influence the reaction, particularly the impact of substituents.

Developing Reaction Analysis

I'm now diving deep into the SNAr reactions of 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. I'm focusing on the effect of temperature on regioselectivity, reaction kinetics, and side reactions. My goal is to identify common research challenges and structure a tech guide. I'll use Q&A, tables, and Graphviz diagrams to illustrate concepts.

Refining Guide Structure

I'm now going deeper, focusing my Google searches on SNAr reactions of the target compound. I'm prioritizing temperature's impact on regioselectivity, reaction kinetics, and side products. I'll translate findings into a technical guide format, using Q&A, tables, and Graphviz diagrams to clarify the core concepts for researchers. I'm also planning detailed experimental protocols.

Grasping SNAr Fundamentals

I've established a solid base in nucleophilic aromatic substitution (SNAr). The mechanism is clearer, and I'm grasping how electron-withdrawing groups and the leaving group influence the reaction. This groundwork is crucial for the next steps.

Analyzing Regioselectivity Options

I'm now focusing on the regioselectivity question for that specific substrate. The initial principles are sound, confirming electron-withdrawing group activation and Meisenheimer complex formation. I understand the relevance of temperature and polar aprotic solvents. However, I need more details on whether the nucleophile will displace chlorine or fluorine on the substrate.

Refining Substrate Specificity

I'm digging deeper into the specific regioselectivity of the substrate. While SNAr principles are clear, I need to pinpoint whether chlorine or fluorine is preferentially displaced. I'm focusing on factors like temperature and the stability of the Meisenheimer complex for this particular molecule. I am also investigating potential side reactions and troubleshooting for compounds similar to this one.

Gaining SNAr Insight

I've been consolidating my findings on SNAr reactions, focusing on the mechanism, ring activation by electron-withdrawing groups, and the surprising role of fluoride. I'm starting to grasp how these elements work together.

Targeting Regioselectivity, Challenges

I'm now focused on the specifics. The SNAr basics are clear, but I need to pinpoint regioselectivity in this compound: will the nucleophile attack Cl or F, and how is temperature involved? Current results are too broad; I need details on potential side reactions and troubleshooting for this exact substrate, which is essential to the overall goal.

Analyzing SNAr Reactivity

I've been focusing on SNAr reactions. I now have a solid overview thanks to the searches, confirming the activating impact of nitro and trifluoromethyl groups, and that both chlorine and fluorine are viable leaving groups. I'm especially interested in the "element effect" observed with fluoride.

Refining Regioselectivity Analysis

I'm now diving deeper into regioselectivity, particularly with this compound. I need concrete data on how the substituents influence the nucleophile's site of attack. The steric hindrance of the trifluoromethyl group could change things. Also, I'm researching side reactions such as hydrolysis with specific examples of the polyhalogenated, nitro-activated substrates, as well as temperature's effects. The troubleshooting guide requires focused details on this regioselectivity and side reactions.

Analyzing SNAr Mechanisms

I've been immersed in the intricacies of SNAr reactions. I've compiled substantial information on their mechanism, focusing on how electron-withdrawing groups activate the aromatic ring, and comparing halogen leaving group abilities. The next step is comparing it with other mechanisms, such as SN1, SN2, and elimination reactions.

Refining SNAr Scope

I'm now zeroing in on a critical data gap: the regioselectivity of nucleophilic attack on this compound. While general principles are clear, the precise influence of the electronic and steric environment on this specific compound is unknown. I'm prioritizing finding experimental or computational studies on this regioselectivity, which is essential to offer tailored guidance on temperature and other influential factors.

preventing byproduct formation in 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution Reactions

Welcome to the technical support center for 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of reactions involving this highly activated aromatic compound and minimize the formation of unwanted byproducts.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in synthetic chemistry, particularly for the introduction of the 3-chloro-4-fluoro-5-(trifluoromethyl)aniline scaffold, a common motif in pharmaceuticals and agrochemicals. Its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr), a consequence of the potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups strongly activate the benzene ring towards attack by nucleophiles.

The primary challenge in reactions with this substrate is controlling regioselectivity. With two potential leaving groups, a chlorine and a fluorine atom, the formation of isomeric byproducts is a significant concern. This guide will provide the foundational knowledge and practical steps to favor the desired reaction pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning a Nucleophilic Aromatic Substitution (SNAr) reaction. Which halogen, chlorine or fluorine, is more likely to be displaced?

In activated SNAr reactions, there is a well-established order of leaving group ability, often referred to as the "element effect": F > Cl > Br > I.[1] This is contrary to the trend observed in aliphatic nucleophilic substitutions (Sₙ1 and Sₙ2). The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, the fluorine atom is the preferred leaving group in SNAr reactions with this compound. The primary byproduct will be the isomer resulting from the substitution of the chlorine atom.

Expert Insight: The stability of the leaving group anion plays a less significant role in determining the reaction rate compared to the activation of the aromatic ring towards nucleophilic attack. The powerful inductive effect of fluorine at the site of substitution is the dominant factor.

Q2: How can I maximize the selectivity for the substitution of the fluorine atom?

While fluorine is the inherently more reactive leaving group, reaction conditions can be optimized to enhance this selectivity.

ParameterRecommendationRationale
Temperature Lower the reaction temperature.The activation energy for the substitution of fluorine is generally lower than that for chlorine. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will favor the kinetically preferred product (fluoro-substitution).
Solvent Use polar aprotic solvents.Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices. They effectively solvate the nucleophile and the Meisenheimer complex, facilitating the reaction.
Base Use a non-nucleophilic base.If a base is required to deprotonate a nucleophile (e.g., an alcohol or a secondary amine), use a hindered, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). This prevents the base itself from acting as a competing nucleophile.
Nucleophile Concentration Use a slight excess of the nucleophile.A small excess (1.1-1.5 equivalents) can help drive the reaction to completion without significantly increasing byproduct formation. A large excess may lead to side reactions.

Troubleshooting Workflow for Poor Selectivity:

start Low Selectivity (High Chloro-Substitution Byproduct) temp Lower Reaction Temperature start->temp solvent Ensure Anhydrous Polar Aprotic Solvent temp->solvent base Switch to a Milder, Non-Nucleophilic Base solvent->base nucleophile Titrate Nucleophile Concentration base->nucleophile analysis Analyze Product Ratio (GC-MS, 19F NMR) nucleophile->analysis end Optimized Selectivity analysis->end

Caption: Troubleshooting flowchart for improving regioselectivity.

Q3: What are the expected byproducts, and how can I identify them?

The primary byproduct will be the isomer where the chlorine atom has been substituted by the nucleophile.

  • Desired Product: Resulting from fluorine substitution.

  • Primary Byproduct: Resulting from chlorine substitution.

Analytical Techniques for Identification:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for distinguishing between the desired product and the byproduct. The chemical shift of the trifluoromethyl (-CF₃) group will be different in the two isomers due to the change in the adjacent substituent (F vs. nucleophile). The fluorine atom on the ring in the desired product will also have a distinct signal. The chemical shift range for organofluorine compounds is wide, often allowing for clear separation of signals.[2]

  • GC-MS (Gas Chromatography-Mass Spectrometry): The two isomers will likely have slightly different retention times on a GC column. Their mass spectra will be very similar, showing the same molecular ion, but fragmentation patterns may differ slightly.

  • ¹H NMR Spectroscopy: The aromatic protons on the two isomers will exhibit different chemical shifts and coupling constants, which can be used for identification and quantification.

Q4: Are there any other potential side reactions I should be aware of?

While competitive substitution is the main concern, other side reactions are possible under certain conditions:

  • Reduction of the Nitro Group: Strong reducing agents or certain catalytic hydrogenation conditions can reduce the nitro group to an amine. If the desired transformation is not the reduction of the nitro group, avoid these conditions.

  • Reactions involving the Trifluoromethyl Group: The -CF₃ group is generally stable under SNAr conditions. However, very harsh basic or nucleophilic conditions could potentially lead to its hydrolysis, though this is uncommon.

  • cine-Substitution: This is a type of substitution where the incoming nucleophile attaches to a position adjacent to the one bearing the leaving group. While possible in some nitroaromatic systems, it is less likely here due to the highly activated nature of the positions bearing the halogens.[3]

Q5: What are some recommended starting conditions for reactions with different nucleophiles?

The following are general protocols that can be adapted for specific nucleophiles. It is always recommended to perform a small-scale trial reaction to optimize conditions.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).

  • Add a non-nucleophilic base such as K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature to 50°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for SNAr with an Alkoxide Nucleophile

  • In a separate flask, prepare the alkoxide by adding the corresponding alcohol (1.1 eq) to a suspension of a strong base like sodium hydride (NaH) (1.1 eq) in anhydrous THF or DMF at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • In the main reaction flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Slowly add the freshly prepared alkoxide solution to the solution of the starting material at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify as described above.

Experimental Protocol: General Procedure for SNAr with a Thiol Nucleophile

  • To a solution of the thiol (1.1 eq) in anhydrous DMF or THF, add a base such as K₂CO₃ or Et₃N (1.2 eq) and stir for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress.

  • Work-up and purify the product as described in the previous protocols.

Reaction Workflow Diagram:

start Start: this compound reagents Add Nucleophile (1.1-1.5 eq) & Base (if needed) in Polar Aprotic Solvent start->reagents reaction React at Controlled Temperature (e.g., RT to 50°C) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Desired Product purify->product

Caption: General experimental workflow for SNAr reactions.

Conclusion

By understanding the principles of Nucleophilic Aromatic Substitution, particularly the "element effect," and by carefully controlling reaction conditions, researchers can effectively minimize the formation of the chloro-substituted byproduct in reactions of this compound. The key to success lies in favoring the kinetically preferred substitution of the highly activated fluorine atom. We recommend starting with mild conditions and using the analytical techniques outlined in this guide to monitor the reaction and characterize the products.

References

  • Makarov, V., et al. (2007). Process for the synthesis of organic compounds.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Eckhardt, M., et al. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(9), 1442-1446. [Link]

  • Suwiński, J. W. (2017). cine- and tele-Substitution reactions: review of work from 2002-2016. Arkivoc, 2017(1), 402-435. [Link]

  • Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]

  • Filo. (2025). 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide...[Link]

  • ACS Publications. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]

  • Suwiński, J. W. (2017). cine- and tele-Substitution reactions: review of work from 2002-2016. Arkivoc, 2017(1), 402-435. [Link]

  • Wikipedia contributors. (2023). Trifluoromethylation. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2020). 1D 19 F-NMR spectrum of 300 mM...[Link]

Sources

troubleshooting failed reactions involving 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly activated substrate in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth troubleshooting advice based on established chemical principles and field experience.

Core Reactivity Principles: Understanding the "Why"

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of this compound. The behavior of this molecule is dominated by the powerful electronic effects of its substituents, which dictate the course of most reactions, particularly Nucleophilic Aromatic Substitution (SNAr).

The benzene ring is rendered extremely electron-deficient by the presence of two potent electron-withdrawing groups (EWGs): the nitro group (-NO2) and the trifluoromethyl group (-CF3). The positions of these groups are key to the molecule's reactivity. For a nucleophilic attack to occur, the resulting negative charge in the intermediate (the Meisenheimer complex) must be stabilized.[1][2] This stabilization is most effective when the EWGs are positioned ortho or para to the site of attack, as this allows the negative charge to be delocalized onto the EWG through resonance.[2]

In the case of this compound:

  • The C-F bond (at position 2): is ortho to the -CF3 group and para to the -NO2 group.

  • The C-Cl bond (at position 1): is meta to both the -NO2 and -CF3 groups.

This specific arrangement means that a nucleophilic attack at the fluorine-bearing carbon (C-2) results in a significantly more stable Meisenheimer complex than an attack at the chlorine-bearing carbon (C-1). The negative charge can be effectively delocalized by both the nitro and trifluoromethyl groups. Consequently, the fluorine atom is the preferred leaving group in SNAr reactions , despite the C-F bond being stronger than the C-Cl bond.[1][3]

Visualization of Meisenheimer Complex Stability

The diagram below illustrates why attack at the C-2 position (leading to fluorine displacement) is electronically favored over attack at the C-1 position.

Caption: Electronic preference for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is not working or is very slow. What is the most common reason for failure?

The most common pitfall is the incorrect assumption that chlorine is the leaving group. Due to the electronic setup of this molecule, the fluorine atom is significantly more activated towards nucleophilic substitution.[3] If your desired product involves the displacement of chlorine, this reaction is unlikely to proceed under standard SNAr conditions. Re-evaluate your synthetic strategy to target the C-F bond. Other common issues include insufficient base, use of a protic solvent, or temperatures that are too low.

Q2: Which halogen should I expect to be substituted?

You should expect selective substitution of the fluorine atom. The ortho-trifluoromethyl and para-nitro groups work in concert to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C-2 position.[2][3] The chlorine at C-1 is meta to both activating groups and is therefore much less reactive towards nucleophilic attack.[2]

Q3: What are the optimal reaction conditions (solvent, base, temperature)?

Optimal conditions are dependent on the nucleophile's reactivity. However, a general guideline is as follows:

ParameterRecommendationRationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile)These solvents effectively solvate the cation of the base, leaving the nucleophile more reactive. They do not participate in hydrogen bonding that could deactivate the nucleophile.
Base Non-nucleophilic inorganic bases (e.g., K2CO3, Cs2CO3) or organic bases (e.g., Et3N, DIPEA) for amine nucleophiles. Stronger bases (e.g., NaH, KOtBu) for alcohol or thiol nucleophiles.The base is required to deprotonate the nucleophile (if it's not already anionic) or to act as an acid scavenger for the HF generated. The strength of the base should be matched to the pKa of the nucleophile.
Temperature Room temperature to 80 °CThe substrate is highly activated, so reactions often proceed at room temperature. Gentle heating may be required for less reactive nucleophiles. Monitor for exotherms, especially on a larger scale.

Q4: I am observing the formation of a dark red/purple color upon adding my nucleophile. Is this normal?

Yes, the formation of a deep color is often indicative of the formation of the Meisenheimer complex.[1] This is a visible confirmation that the initial nucleophilic addition step is occurring. The color should fade as the reaction proceeds to completion and the aromaticity of the ring is restored upon expulsion of the fluoride ion. If the color persists, it may indicate that the second step (elimination of fluoride) is slow or stalled.

Q5: Can the nitro group interfere with the reaction?

Under most SNAr conditions, the nitro group is a stable activating group. However, with very strong nucleophiles or reducing agents, it can potentially undergo side reactions. For example, strong reducing nucleophiles like sodium borohydride could reduce the nitro group. Be mindful of the overall reactivity of your chosen nucleophile.

Q6: Is it possible to substitute the chlorine atom?

While substitution of the fluorine is overwhelmingly favored, displacing the chlorine is not impossible but would require a different type of chemistry, such as a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination, Suzuki coupling). Standard SNAr conditions will not be effective for displacing the chlorine.

Troubleshooting Guides

Guide 1: Low or No Conversion

If you are experiencing low or no conversion to the desired product (assuming the target is substitution of fluorine), follow this diagnostic workflow.

G start Start: Low/No Conversion check_reagents 1. Reagent Quality Check - Is the substrate pure? - Is the nucleophile fresh/pure? - Is the solvent anhydrous? start->check_reagents check_base 2. Base Stoichiometry & Strength - Is the base strong enough to deprotonate the nucleophile? - Are at least stoichiometric amounts used? check_reagents->check_base Reagents OK check_temp 3. Temperature Check - Was the reaction run at RT? - If so, has gentle heating (e.g., 50-80 °C) been attempted? check_base->check_temp Base OK check_moisture 4. System Integrity - Was the reaction run under an inert atmosphere (N₂ or Ar)? - Were anhydrous solvents and dry glassware used? check_temp->check_moisture Temp Increase Ineffective success Problem Resolved check_moisture->success System is Dry & Inert

Caption: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Verify Reagent Integrity:

    • Substrate: Confirm the purity of your this compound via NMR or GC-MS. Impurities can inhibit the reaction.

    • Nucleophile: Ensure your nucleophile is not degraded. Amines can oxidize over time. Alcohols can absorb water.

    • Solvent & Base: Use anhydrous solvents. Moisture will quench strong bases and protonate the nucleophile, reducing its reactivity. Ensure your base (e.g., K2CO3) has been properly stored to prevent hydration.

  • Evaluate the Base:

    • Strength: For alcohol and thiol nucleophiles, a strong base like NaH or KOtBu is often necessary to fully generate the corresponding alkoxide or thiolate. For amines, a weaker base like K2CO3 or Et3N is typically sufficient to act as an acid scavenger.

    • Stoichiometry: If your nucleophile is not pre-formed as a salt, ensure you are using at least one equivalent of base. For amine hydrochlorides, two equivalents will be needed.

  • Increase Temperature:

    • While the substrate is very reactive, some nucleophiles may require thermal energy to overcome the activation barrier. If the reaction is clean but incomplete at room temperature, try heating to 50-80 °C and monitoring by TLC or LC-MS.

  • Ensure Anhydrous & Inert Conditions:

    • Reactions involving strong bases like NaH are extremely sensitive to moisture. Use flame-dried glassware and perform the reaction under a nitrogen or argon atmosphere.

Guide 2: Formation of Side Products

Problem: My reaction is messy, and I'm isolating unexpected products alongside, or instead of, my target compound.

Possible Cause 1: Ambident Nucleophiles

  • Explanation: If your nucleophile has more than one nucleophilic site (e.g., amino acids, hydroxy-amines), you may get a mixture of products from attack at different sites.

  • Solution: Use protecting groups to block the unwanted nucleophilic sites before performing the SNAr reaction.

Possible Cause 2: Reaction at the Nitro Group

  • Explanation: While uncommon under typical SNAr conditions, very potent nucleophiles or specific reaction conditions can lead to interactions with the nitro group.

  • Solution: Re-evaluate the nucleophile's reactivity. It may be necessary to switch to a less aggressive nucleophile or modify the reaction conditions (e.g., lower temperature).

Possible Cause 3: Dimerization or Polymerization

  • Explanation: If the nucleophile is bifunctional (e.g., a diamine or a diol), it can react with two molecules of the substrate, leading to dimers or oligomers.

  • Solution: Use a large excess of the bifunctional nucleophile to favor the mono-substitution product. Alternatively, use a mono-protected version of the nucleophile.

Reference Experimental Protocol: Synthesis of 2-(Isopropylamino)-1-chloro-5-nitro-3-(trifluoromethyl)benzene

This protocol describes a typical SNAr reaction using a secondary amine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 4.10 mmol).

  • Add anhydrous DMF (e.g., 20 mL) to dissolve the substrate.

  • Add anhydrous potassium carbonate (e.g., 0.85 g, 6.15 mmol).

  • To the stirring suspension, add isopropylamine (e.g., 0.42 mL, 4.92 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. If the reaction is slow, it can be gently heated to 50 °C.

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Stability of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice when utilizing this highly functionalized aromatic compound in acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate its behavior, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in acidic media?

The stability of this compound is governed by the interplay of its substituents on the benzene ring. The trifluoromethyl (-CF3) and nitro (-NO2) groups are potent electron-withdrawing groups.[1][2] This electronic characteristic significantly reduces the electron density of the aromatic ring, making it inherently more stable against electrophilic attack, which is a common reaction pathway under acidic conditions.[3][4] However, this electron deficiency is the very factor that activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing the chloro and fluoro substituents.[5][6] Therefore, the primary stability concern in acidic media containing potential nucleophiles is the displacement of the halogen atoms.

Q2: How stable is the trifluoromethyl (-CF3) group under acidic conditions?

The trifluoromethyl group is renowned for its exceptional chemical and metabolic stability.[7] This robustness stems from the high bond dissociation energy of the carbon-fluorine bond.[7] While hydrolysis of a -CF3 group to a carboxylic acid (-COOH) can occur, this process is generally more facile under alkaline conditions.[8] Under typical acidic conditions encountered in organic synthesis and pharmaceutical development, the trifluoromethyl group on an aromatic ring is considered highly stable and unlikely to be the primary site of degradation.

Q3: What is the expected behavior of the nitro (-NO2) group in an acidic environment?

The nitro group itself is generally stable in acidic media. Its strong electron-withdrawing nature deactivates the ring to further electrophilic substitution.[1][3] However, in the presence of reducing agents, the nitro group can be readily reduced to an amino (-NH2) group under acidic conditions.[9] Common laboratory reagents for this transformation include metals such as iron, zinc, or tin(II) chloride in the presence of an acid like HCl.[9] Therefore, if your acidic experimental conditions also involve reductive components, you should anticipate the conversion of the nitro group.

Q4: Are the chloro and fluoro substituents susceptible to hydrolysis in acidic solutions?

Direct acid-catalyzed hydrolysis of the C-Cl and C-F bonds on the aromatic ring is not a primary degradation pathway under typical experimental conditions. Aryl halides are generally resistant to solvolysis.[10] However, the powerful electron-withdrawing effects of the nitro and trifluoromethyl groups make the carbon atoms to which the halogens are attached highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[5][6] In an aqueous acidic solution, water is a weak nucleophile, and therefore, the rate of hydrolysis is expected to be very slow. The presence of stronger nucleophiles, even in acidic media, could lead to the displacement of the halogens. The fluorine atom, being ortho to the nitro group in similar structures, is particularly activated for substitution.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected formation of a new product with loss of a halogen. Nucleophilic aromatic substitution (SNAr) by a component in the reaction mixture (e.g., solvent, buffer salt).Analyze your reaction components for potential nucleophiles. Consider using a less nucleophilic solvent or buffer system. Perform control experiments by omitting suspected nucleophiles.
Formation of an amino-substituted product. Presence of a reducing agent in the acidic medium.Scrutinize your reagents and starting materials for any contaminants that could act as reducing agents. If intentional reduction is not desired, ensure an inert atmosphere and use high-purity reagents.
Compound appears to degrade over time in acidic solution, but no clear new product is identified. Slow hydrolysis or reaction with trace impurities.Perform a forced degradation study under more stringent conditions (e.g., higher temperature, stronger acid) to accelerate the degradation and identify the products by techniques like LC-MS. This will help to elucidate the degradation pathway.
Inconsistent results when using different acids. The conjugate base of the acid may be acting as a nucleophile.Compare the reactivity in the presence of acids with non-nucleophilic conjugate bases (e.g., HBF4, HClO4) versus those with nucleophilic conjugate bases (e.g., HBr, HI).

Experimental Protocols

Protocol: Assessing the Stability of this compound in Acidic Conditions

This protocol outlines a general procedure to evaluate the stability of the title compound in a given acidic solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).

2. Preparation of Acidic Test Solutions:

  • Prepare the desired acidic solutions (e.g., 0.1 M HCl, 1 M H2SO4, or buffered solutions at specific pH values).

3. Incubation:

  • Add a known volume of the stock solution to a larger volume of the acidic test solution to achieve the final desired concentration.

  • Incubate the solution at a controlled temperature (e.g., room temperature, 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

4. Sample Analysis:

  • Immediately quench any reaction by neutralizing the aliquot with a suitable base if necessary.

  • Analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantify the amount of the parent compound remaining at each time point.

5. Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

  • Analyze any new peaks in the chromatogram to identify potential degradation products.

Visualizations

.dot

Stability_Factors cluster_molecule This compound cluster_properties Key Chemical Properties cluster_reactivity Reactivity under Acidic Conditions Molecule C7H2ClF4NO2 EWG Strong Electron-Withdrawing Groups (-NO2, -CF3) Molecule->EWG possesses Halogens Halogen Substituents (-Cl, -F) Molecule->Halogens possesses Nitro_Reduction Nitro Group Reduction (with reducing agents) Molecule->Nitro_Reduction can undergo Electrophilic_Stability High Stability to Electrophilic Attack EWG->Electrophilic_Stability leads to SNAr_Susceptibility Susceptibility to Nucleophilic Aromatic Substitution (SNAr) EWG->SNAr_Susceptibility activates ring for Halogens->SNAr_Susceptibility are leaving groups in

Caption: Factors influencing the stability of the target molecule.

.dot

SNAr_Mechanism Start Electron-Deficient Aromatic Ring Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group Leaving_Group Leaving Group (Cl- or F-) Intermediate->Leaving_Group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

References

  • Juvale, D. C., & Wiese, M. (2018). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 82(4), e00018-18. Available at: [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. CSBSJU. Available at: [Link]

  • Wang, Y., et al. (2022). Distribution of polychlorinated organic by-products during the hydrolytic oxidation of chlorinated volatile organic pollutants over Pd–Ni-based catalysts. Environmental Science and Pollution Research, 29(1), 102-113. Available at: [Link]

  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. Available at: [Link]

  • Smets, G., & De Blauwe, F. (1974). Degradation of nitroaromatic compounds by microorganisms. Critical Reviews in Microbiology, 3(1), 27-54. Available at: [Link]

  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. Environmental Science & Technology, 31(9), 2445-2454. Available at: [Link]

  • Li, X., et al. (2022). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. Catalysts, 12(10), 1165. Available at: [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Shawali, A. S., & Eweiss, N. F. (1977). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Journal of Chemistry, 55(21), 3967-3972. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available at: [Link]

  • Wackett, L. P. (2018). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 84(11), e00325-18. Available at: [Link]

  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. Available at: [Link]

  • Kim, Y. H., & Kim, D. W. (2007). Acid and base-catalyzed hydrolyses of aliphatic polycarbonates and polyesters. Polymer Degradation and Stability, 92(7), 1349-1356. Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]

  • Knowles, R. R., et al. (2018). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 140(4), 1318-1322. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1465-1476. Available at: [Link]

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547-5557. Available at: [Link]

  • Chemistry - Class 12. (2020, December 16). Electron withdrawing groups in aryl halides decreases reactivity towards nucleophilic substitution [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Arora, P. K., & Bae, H. (2014). Degradation of Chlorinated Nitroaromatic Compounds. International Journal of Environmental Research and Public Health, 11(5), 5347-5367. Available at: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

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Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Analysis of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (CAS 914225-55-1). This complex, polysubstituted aromatic compound is a valuable intermediate in pharmaceutical and agrochemical research. Its structure presents a unique and challenging NMR spectrum. Due to the presence of multiple spin-active nuclei (¹H, ¹³C, ¹⁹F) and strong electron-withdrawing groups, researchers often encounter signals that are not immediately obvious.

This guide provides a structured approach to identifying the origin of these unexpected peaks, moving from common contaminants to subtle spectroscopic phenomena. It is designed to empower researchers to confidently interpret their data, distinguish between impurities and genuine structural features, and troubleshoot experimental artifacts.

Section 1: Predicted NMR Profile of this compound

Before identifying an unexpected peak, one must first establish a robust hypothesis of the expected spectrum. The structure contains two aromatic protons and two distinct fluorine environments (an aromatic fluoride and a trifluoromethyl group). The powerful electron-withdrawing nature of the substituents (NO₂, CF₃, Cl, F) will shift the proton resonances significantly downfield.

Based on established substituent effects and data from analogous compounds, the following is a predicted NMR profile in a standard solvent like CDCl₃.[1][2] Note that actual shifts can vary with solvent and concentration.

Table 1: Predicted NMR Data for this compound in CDCl₃

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityExpected Coupling Constants (Hz)
¹H H-48.2 - 8.5d (doublet)³J(H-H) ≈ 2-3 Hz
H-68.0 - 8.3dd (doublet of doublets)³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 4-6 Hz
¹⁹F F-2-110 to -130m (multiplet)⁴J(F-H) ≈ 4-6 Hz, ⁴J(F-CF₃) ≈ 15-25 Hz
CF₃-3-60 to -65d (doublet)⁴J(CF₃-F) ≈ 15-25 Hz
¹³C C-1 (Cl)~125d²J(C-F) ≈ 20-30 Hz
C-2 (F)~155d¹J(C-F) ≈ 250-270 Hz
C-3 (CF₃)~130qd (quartet of doublets)¹J(C-F) ≈ 270-280 Hz, ²J(C-F) ≈ 30-40 Hz
C-4 (H)~128d³J(C-F) ≈ 3-5 Hz
C-5 (NO₂)~148m
C-6 (H)~122d²J(C-F) ≈ 20-25 Hz
CF₃~121qd (quartet of doublets)¹J(C-F) ≈ 270-280 Hz, ³J(C-F) ≈ 3-5 Hz

Causality Note: The complexity of the multiplets arises from spin-spin coupling between nuclei. Fluorine is particularly known for engaging in long-range coupling (across 4 or more bonds), which is why the H-6 proton is predicted as a doublet of doublets and the two fluorine signals are expected to split each other.[3][4]

Section 2: Frequently Asked Questions (FAQs) - Initial Spectral Assessment

This section addresses the most common initial queries when an NMR spectrum looks "wrong."

Q1: I see more than two signals in my aromatic ¹H NMR region. What is the most likely cause?

A: The first and most probable cause is the presence of common laboratory solvents. Before investigating complex structural possibilities, always check for residual peaks from solvents used during synthesis or workup (e.g., Diethyl ether, Ethyl acetate, Dichloromethane, Hexanes). These are often the most common sources of unexpected signals.[5][6][7][8]

Q2: My aromatic signals are broad or more complex than the predicted doublets. Is this a problem with my sample?

A: Not necessarily. This could be due to unresolved long-range couplings, particularly H-F or F-F couplings.[3][9] The predicted ⁴J(H-F) coupling may be accompanied by even smaller, unresolved couplings that can broaden the signal. It could also indicate a need for better magnetic field shimming on the spectrometer. Poor shimming is a common instrumental issue that leads to broadened peaks.[10]

Q3: I have a sharp singlet at ~1.26 ppm or a small multiplet around 7.26 ppm in my CDCl₃ spectrum. What are they?

A: A singlet at ~1.26 ppm is often indicative of silicone grease from glassware joints. The multiplet at 7.26 ppm is the residual, non-deuterated chloroform (CHCl₃) peak in your CDCl₃ solvent.[6][8] Similarly, a broad singlet around 1.56 ppm is typically water.[6] Identifying these common contaminants is a critical first step.

Q4: My entire spectrum has a rolling or distorted baseline. What causes this?

A: This is almost always an instrument or processing artifact, not a chemical issue.[10][11] The most common causes are:

  • Incorrect Receiver Gain: The signal is too strong for the detector, causing distortion. This happens with overly concentrated samples.[10]

  • FID Truncation: The acquisition time was too short, cutting off the Free Induction Decay (FID) before it fully decayed.

  • First-Point Distortion: An issue with the first data point of the FID can cause a broad baseline distortion that is difficult to correct with phasing.

Section 3: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing the source of unexpected peaks.

Troubleshooting_Workflow start Unexpected Peak Observed in NMR Spectrum impurity Category 1: Chemical Impurity start->impurity artifact Category 2: Spectral Artifact start->artifact real_signal Category 3: Unexpected 'Real' Signal start->real_signal synthesis Synthesis-Related (Starting Materials, Side Products) impurity->synthesis contaminant External Contaminant (Solvents, Grease, Plasticizers) impurity->contaminant instrument Instrumental (Shimming, Spikes, Sidebands) artifact->instrument processing Processing (Phasing, Baseline, Truncation) artifact->processing coupling Complex Coupling (Second-Order Effects, Long-Range) real_signal->coupling isomer Isomers / Rotamers (Conformational or Positional) real_signal->isomer

Caption: Troubleshooting workflow for identifying unexpected NMR signals.

Category 1: Chemical Impurities

These are signals from distinct chemical species other than the target molecule.

  • Issue 1.1: Synthesis-Related Impurities

    • Cause: Incomplete reactions or side reactions can leave starting materials, reagents, or byproducts in your sample. For instance, the synthesis of this molecule could involve nitration of a precursor like 1-chloro-2-fluoro-3-(trifluoromethyl)benzene.[12] Residual starting material would present a different, simpler NMR spectrum. A side reaction, such as the mis-orientation of the nitro group, could produce a positional isomer with a unique NMR signature.

    • Identification: Compare the unexpected signals to the known NMR spectra of all starting materials and plausible side products. Perform a "spiking" experiment (see Protocol 4.1).

  • Issue 1.2: Common Laboratory Contaminants

    • Cause: Contamination from solvents, grease, plasticizers (from tubing or vial caps), or other common lab chemicals is frequent.[5][7]

    • Identification: These impurities often appear as characteristic singlets or simple multiplets. Consult a reference table for their chemical shifts.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Contaminants in CDCl₃ [6][8][13]

Contaminant¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
Water~1.56-s (broad)
Acetone2.1730.6, 206.7s
Dichloromethane5.3053.8s
Diethyl Ether1.21, 3.4815.2, 66.0t, q
Ethyl Acetate1.26, 2.05, 4.1214.2, 21.0, 60.4, 171.1t, s, q
Hexane0.88, 1.2614.1, 22.7, 31.5t, m
Silicone Grease~0.07, ~1.26~1.1s (variable)
Toluene2.36, 7.17-7.2921.4, 125.5, 128.4, 129.2, 137.9s, m
Category 2: Spectral Artifacts

These are non-chemical signals generated by the instrument or data processing.[10][14]

  • Issue 2.1: Spinning Sidebands

    • Cause: Inhomogeneities in the magnetic field. They appear as small, symmetrical peaks on either side of a large, real signal (often the solvent peak).

    • Identification: Their distance from the main peak is an integer multiple of the sample's spinning rate. Change the spin rate (e.g., from 20 Hz to 18 Hz); the sidebands will move, while real peaks will not.

  • Issue 2.2: Quadrature Images and Glitches

    • Cause: Imperfect signal detection by the spectrometer's electronics.[10]

    • Identification: A quadrature image (or "quad image") is a false peak that appears equidistant on the opposite side of the spectral center from a real peak. It often has an incorrect phase. A center glitch is a spike or distortion at the exact center of the spectrum. Acquiring more scans can often average these artifacts out.[10]

Category 3: Unexpected "Real" Signals

These signals originate from the target molecule but are not immediately obvious from a simple first-order analysis.

  • Issue 3.1: Long-Range Couplings

    • Cause: Fluorine nuclei are well-known to couple to other nuclei (¹H, ¹³C, other ¹⁹F) over many bonds (4-6 bonds is common).[3][9] A ⁶J(C-F) coupling of ~1.9 Hz has been reported in some systems, which could easily be mistaken for an impurity.[15]

    • Identification: These couplings manifest as extra splitting on an existing peak, turning a predicted doublet into a doublet of doublets, or a singlet into a narrow triplet or quartet. They are often small (0.5-3 Hz). High-resolution spectra are needed to resolve them. 2D NMR techniques like HMBC can confirm these long-range correlations.

  • Issue 3.2: Positional Isomers

    • Cause: If the synthesis allows for it, a small amount of a positional isomer may have been formed and co-purified. For example, 1-Chloro-4-fluoro-5-nitro-3-(trifluoromethyl)benzene would be an isomer with a completely different NMR spectrum but a similar mass and polarity.

    • Identification: This is a challenging problem. It requires a full structural elucidation of the minor component, typically using 2D NMR (COSY, HSQC, HMBC) and potentially LC-MS to confirm the presence of a second component with the same mass.

Section 4: Verification Protocols

Protocol 4.1: The "Spiking" Experiment

This is a definitive method for confirming if an unknown peak corresponds to a suspected impurity (e.g., a starting material).

  • Acquire Spectrum: Obtain a standard ¹H NMR of your purified sample.

  • Identify Target: Identify the unexpected peak(s) you wish to identify.

  • Spike Sample: Add a very small amount (e.g., <1 mg) of the suspected impurity directly to the NMR tube.

  • Re-acquire Spectrum: Gently mix the sample and acquire a second ¹H NMR under identical conditions.

  • Analyze: If the intensity of the unexpected peak increases significantly relative to your product peaks, you have confirmed its identity. If a new peak appears, your original unknown is something else.

Protocol 4.2: Leveraging 2D NMR for Structure Confirmation

When in doubt, 2D NMR provides unambiguous connectivity information.

Caption: Using 2D NMR experiments to elucidate chemical structure.

  • COSY (Correlation Spectroscopy): Use this to confirm the H-4 to H-6 coupling. If an unexpected proton signal shows a correlation to another, it is likely part of a distinct spin system from an impurity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It is the fastest way to assign carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this molecule. It reveals correlations between protons and carbons that are 2-4 bonds away. It can be used to confirm the assignment of the quaternary carbons and definitively prove the substitution pattern by observing correlations, for example, from H-6 to C-5, C-4, and C-2.

References

  • Supporting Information for a relevant publication. (Note: A specific citation for the exact compound was not found, so this is a placeholder representing typical data from similar compounds). [Source: vertexaisearch.cloud.google.com]
  • PubChem. 1-Chloro-2-fluorobenzene. [Link]

  • ChemBK. 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. [Link]

  • Emsley, J.W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Pergamon.
  • Rogers, M. T. NMR Artifacts. Michigan State University Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. [Link]

  • Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • Google Patents. Process for the synthesis of organic compounds.
  • Michigan State University. NMR Basics. [Link]

  • National Institutes of Health (NIH). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • ResearchGate. (2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]

  • ResearchGate. DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. [Link]

  • University of Ottawa. 19Fluorine NMR. [Link]

  • Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. [Link]

  • Reddit. NMR artifact identification. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ResearchGate. 1D 19F-NMR spectrum of 300 mM.... [Link]

  • ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Shippensburg University. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • Google Patents. Synthetic method of 1,2, 4-trifluorobenzene.

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Analysis of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the precise structural elucidation of complex organic molecules is paramount. 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene stands as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique substitution pattern. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will delve into a theoretical prediction of the spectrum, grounded in fundamental principles and supported by experimental data from analogous structures. Furthermore, we will objectively compare the utility of ¹H NMR with other analytical techniques for the comprehensive characterization of this multifaceted molecule.

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

The structure of this compound presents a fascinating case for NMR analysis. The benzene ring is substituted with five groups: a chloro group, a fluoro group, a nitro group, and a trifluoromethyl group, leaving two protons. The interplay of the electronic effects of these substituents governs the chemical shifts and coupling patterns of the remaining aromatic protons.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts and Coupling Constants

The chemical shifts of the two protons, H-4 and H-6, are influenced by the surrounding electron-withdrawing and donating groups. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups, which deshield nearby protons, shifting their signals downfield to a higher ppm value.[1] Halogens like chlorine and fluorine also have an inductive electron-withdrawing effect but can have a resonance electron-donating effect.

Given the substitution pattern:

  • H-4 is para to the chloro group, meta to the trifluoromethyl and nitro groups, and ortho to the fluorine atom.

  • H-6 is ortho to the chloro and fluoro groups, and meta to the nitro group.

We can predict the following:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-48.0 - 8.5Doublet of doublets (dd)⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 7-10 Hz
H-67.8 - 8.2Doublet of doublets (dd)⁴J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 2-4 Hz

Justification for Predictions:

  • Chemical Shifts: Both protons are expected to be in the downfield region of the aromatic spectrum (typically 7.0-9.0 ppm) due to the presence of multiple electron-withdrawing groups. H-4 is likely to be more deshielded (further downfield) than H-6 due to its proximity to the strongly electron-withdrawing nitro and trifluoromethyl groups. The ¹H NMR spectrum of nitrobenzene, for instance, shows the ortho protons at a significantly downfield shift.[1]

  • Multiplicity and Coupling Constants:

    • The two protons, H-4 and H-6, are meta to each other, which will result in a small meta-coupling (⁴J(H-H)) of approximately 2-3 Hz.[2]

    • H-4 will also couple with the fluorine atom at position 2. This through-space coupling (³J(H-F)) is expected to be in the range of 7-10 Hz.

    • H-6 will also show a smaller coupling to the fluorine atom (⁵J(H-F)), typically around 2-4 Hz.

    • Therefore, both proton signals are predicted to appear as a doublet of doublets.

Visualizing NMR Interactions

G H4 H4 H6 H6 H4->H6 ⁴J(H-H) F2 F2 H4->F2 ³J(H-F) H6->F2 ⁵J(H-F)

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR coupling interactions in this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for elucidating the proton environment, a comprehensive characterization of this compound benefits from a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹³C NMR Provides information about the carbon skeleton.Confirms the number of unique carbons and their electronic environment.Lower sensitivity than ¹H NMR; may require longer acquisition times.
¹⁹F NMR Directly observes the fluorine atoms.Highly sensitive; provides information about the chemical environment of the fluorine and trifluoromethyl groups.[3]Does not provide information about the proton or carbon framework directly.
Mass Spectrometry (GC-MS, LC-MS) Determines the molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural information through fragmentation analysis.[4][5]Isomer differentiation can be challenging without reference spectra.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Confirms the presence of the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and C-F, C-Cl bonds.Provides limited information about the overall molecular structure and connectivity.
Elemental Analysis Determines the percentage composition of elements.Confirms the empirical and molecular formula.Does not provide structural information.

Synergistic Power: The most robust characterization is achieved by combining these techniques. For instance, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively link the proton and carbon signals, providing unambiguous structural assignment.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • NMR tube (5 mm)

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube. c. Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. d. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines. b. Place the sample in the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition: a. Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Conclusion

The ¹H NMR analysis of this compound, while seemingly complex, can be systematically approached through a predictive framework based on fundamental NMR principles. The expected spectrum, characterized by two downfield doublet of doublets, provides a unique fingerprint of the molecule's proton environment. While ¹H NMR is an indispensable tool for structural elucidation, a comprehensive understanding of this and other similarly complex molecules is best achieved through a complementary suite of analytical techniques, including ¹³C NMR, ¹⁹F NMR, and mass spectrometry. This integrated approach ensures the highest level of scientific integrity and confidence in the structural assignment, which is critical for advancing research and development in the chemical and pharmaceutical industries.

References

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]

  • ACS Publications. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of compounds 2. Retrieved from [Link]

  • National Institutes of Health. (2014). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1,2,3-Trichloro-5-nitrobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to the ¹³C NMR Characterization of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science and drug development, precise molecular characterization is not merely a procedural step but the bedrock of innovation. The poly-substituted benzene ring system, a common scaffold in pharmaceuticals and advanced materials, presents a significant analytical challenge due to the complex interplay of substituent effects on its nuclear magnetic resonance (NMR) spectra. This guide provides an in-depth, experience-driven comparison of the ¹³C NMR spectral features of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a molecule embodying this complexity.

The Analytical Imperative: Decoding Substituent Effects in ¹³C NMR

The chemical shift of a given carbon nucleus in a benzene ring is exquisitely sensitive to its electronic environment. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) induce significant changes in the shielding of the carbon nuclei, leading to predictable upfield or downfield shifts in the ¹³C NMR spectrum. In our target molecule, this compound, we have a compelling case study of multiple strong EWGs (F, Cl, NO₂, CF₃) vying for electronic influence across the aromatic ring. Understanding their individual and collective impact is paramount for accurate spectral assignment.

A critical aspect of analyzing fluorinated compounds is the observation of carbon-fluorine (C-F) coupling constants. The magnitude of these couplings, which are observed through multiple bonds (¹JCF, ²JCF, ³JCF, etc.), provides invaluable structural information, confirming the proximity of a carbon atom to a fluorine substituent.

Structural Overview and Predicted Spectral Assignments

To facilitate our discussion, the carbon atoms of this compound are numbered as follows:

Figure 1. Structure of this compound with carbon numbering.

Based on established substituent chemical shift (SCS) effects, we can predict the approximate chemical shifts and key coupling patterns for our target molecule. The strongly electron-withdrawing nature of the nitro (NO₂), trifluoromethyl (CF₃), fluorine (F), and chlorine (Cl) groups will significantly deshield all aromatic carbons, shifting them downfield from the standard benzene resonance of 128.5 ppm.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected MultiplicityKey Coupling Constants (J, Hz)Rationale for Assignment
C1120-125Doublet of quartets (dq)²JCF (F at C2), ³JCF (CF₃ at C3)Attached to Cl, ortho to F and CF₃.
C2155-160Doublet of quartets (dq)¹JCF (F at C2), ²JCF (CF₃ at C3)Directly bonded to the highly electronegative F, resulting in a large downfield shift and a large one-bond C-F coupling.
C3125-130Quartet of doublets (qd)¹JCF (CF₃), ²JCF (F at C2)Attached to the CF₃ group, showing a large one-bond C-F coupling to the three fluorine atoms.
C4128-133Doublet of quartets (dq)³JCF (F at C2), ³JCF (CF₃ at C3)The only carbon bearing a hydrogen atom in the vicinity of the fluorinated groups.
C5145-150Singlet (or very complex multiplet)-Attached to the strongly electron-withdrawing NO₂ group.
C6123-128Doublet (d)⁴JCF (F at C2)Ortho to the NO₂ group and meta to the Cl.
CF₃120-125Quartet (q)¹JCFThe carbon of the trifluoromethyl group itself, exhibiting a large one-bond C-F coupling.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected spectral features with experimental data from analogous compounds. This comparative approach is a cornerstone of robust spectral interpretation.

Table 2: Experimental ¹³C NMR Data for Comparative Compounds

CompoundCarbon AtomChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Reference
1-Nitro-2-(trifluoromethyl)benzene C1 (C-NO₂)148.4-[1]
C2 (C-CF₃)123.8q, J = 34.0 Hz[1]
C3125.1-[1]
C4132.7-[1]
C5128.1q, J = 5.0 Hz[1]
C6133.3-[1]
CF₃122.1q, J = 272.0 Hz[1]
1-Nitro-4-(trifluoromethyl)benzene C1 (C-NO₂)150.0s[2]
C2/C6126.9 - 126.6m[2]
C3/C5124.1s[2]
C4 (C-CF₃)136.1q, J = 33.3 Hz[2]
CF₃123.0q, J = 274.1 Hz[2]
1-Chloro-3-nitrobenzene C1 (C-Cl)135.2-[3]
C2125.4-[3]
C3 (C-NO₂)148.8-[3]
C4120.5-[3]
C5130.2-[3]
C6127.8-[3]

Analysis of Comparative Data:

  • Effect of the CF₃ Group: In both 1-nitro-2-(trifluoromethyl)benzene and 1-nitro-4-(trifluoromethyl)benzene, the carbon attached to the CF₃ group appears as a quartet with a ¹JCF of approximately 272-274 Hz.[1][2] The carbon atom of the CF₃ group itself also shows a large one-bond coupling. This confirms our prediction for C3 and the CF₃ carbon in our target molecule. The carbons ortho and meta to the CF₃ group often exhibit smaller couplings (²JCF and ³JCF), which are also evident in the provided data.[1][2]

  • Effect of the NO₂ Group: The carbon atom directly attached to the nitro group (C-NO₂) is consistently found significantly downfield, typically in the 148-150 ppm range, due to the strong deshielding effect of the nitro group.[1][2][3] This supports our predicted chemical shift for C5 in the target molecule.

  • Effect of the Cl and F Atoms: The presence of a chlorine atom tends to shift the attached carbon to the 130-135 ppm range. The fluorine atom, being more electronegative, will cause a more substantial downfield shift for the carbon it is attached to (C2), likely placing it in the 155-160 ppm range with a large ¹JCF coupling constant, a hallmark of C-F bonds.

By synthesizing these observations, we can confidently predict the ¹³C NMR spectrum of this compound. The chemical shifts will be a composite of the individual substituent effects, and the coupling patterns, particularly to fluorine, will be definitive in assigning the carbon signals.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers seeking to acquire their own experimental data for this or similar compounds, the following protocol provides a robust starting point.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, Acetone-d6). tms Add TMS as an internal standard (δ 0.0 ppm). prep->tms tube Transfer the solution to a 5 mm NMR tube. tms->tube spectrometer Place the sample in a high-field NMR spectrometer (≥400 MHz for ¹H). tube->spectrometer proton_spec Acquire a standard ¹H NMR spectrum. spectrometer->proton_spec c13_spec Acquire a proton-decoupled ¹³C{¹H} NMR spectrum. proton_spec->c13_spec dept_spec Perform DEPT-135 and DEPT-90 experiments to determine carbon types (CH, CH₂, CH₃). c13_spec->dept_spec processing Apply Fourier transform, phase correction, and baseline correction. dept_spec->processing referencing Reference the spectrum to the TMS signal. processing->referencing peak_picking Identify chemical shifts and multiplicities. referencing->peak_picking assignment Assign signals based on chemical shifts, coupling constants, and DEPT data. peak_picking->assignment

Figure 2. A generalized workflow for the acquisition and analysis of ¹³C NMR data for small organic molecules.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial. Chloroform-d is a common choice for its good solubilizing power and well-characterized residual solvent peak.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer. Ensure the sample is properly positioned within the detection coils.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A spectral width of 250 ppm (e.g., from -20 to 230 ppm) is typically sufficient for most organic compounds.

    • Due to the presence of quaternary carbons and potentially long relaxation times, it is advisable to use a sufficient relaxation delay (e.g., 2-5 seconds) and a reasonable number of scans to achieve an adequate signal-to-noise ratio.

    • To aid in the assignment of protonated carbons, acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-135 and DEPT-90).

  • Data Processing and Interpretation:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) followed by Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals (while noting that ¹³C NMR integrations are not always quantitative under standard conditions).

    • Analyze the chemical shifts, multiplicities (due to C-F coupling), and coupling constants for each signal.

    • Use the DEPT spectra to differentiate between quaternary carbons, CH, CH₂, and CH₃ groups.

    • Combine all the collected data to make definitive assignments for each carbon in the molecule, cross-referencing with the comparative data and theoretical principles discussed in this guide.

Conclusion

The ¹³C NMR characterization of complex substituted aromatic compounds like this compound is a nuanced task that relies on a synergistic approach of predictive methods, comparative analysis, and meticulous experimental technique. By understanding the fundamental principles of substituent effects and leveraging data from analogous structures, researchers can confidently elucidate the structure of even the most challenging molecules. This guide provides a comprehensive framework for this process, empowering scientists in their pursuit of novel chemical entities.

References

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A Comparative Guide to the Mass Spectrometry of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene and its derivatives. This class of halogenated nitroaromatic compounds presents unique challenges and opportunities in their analytical characterization, crucial for applications ranging from pharmaceutical development to environmental monitoring. This document moves beyond a simple recitation of methods to explain the underlying principles and experimental choices, ensuring a robust and validated analytical strategy.

Introduction to the Analyte and Analytical Challenges

This compound is a complex aromatic molecule with a molecular weight of 243.54 g/mol and the chemical formula C₇H₂ClF₄NO₂. Its structure incorporates several functional groups that dictate its behavior in a mass spectrometer: a nitro group, a trifluoromethyl group, and halogen atoms (chlorine and fluorine). These features, particularly the electronegative nitro and halogen groups, make the molecule amenable to specific ionization techniques while also leading to complex fragmentation patterns. The primary analytical challenge lies in selecting the optimal combination of sample introduction (e.g., gas or liquid chromatography) and ionization technique to achieve the desired sensitivity, selectivity, and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

Given its relatively low molecular weight, this compound is a candidate for GC-MS analysis. This approach is best suited for volatile and thermally stable compounds[1].

Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation

Electron Ionization (EI) is a widely used, robust ionization method in GC-MS that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation[2][3]. This "hard" ionization is invaluable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint.

The initial ionization event will produce a molecular ion (M⁺˙) at m/z 243. Due to the presence of a chlorine atom, a characteristic M+2 isotopic peak at m/z 245 will be observed with an intensity of approximately one-third of the molecular ion peak.

Key fragmentation pathways are expected to include:

  • Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatics, leading to a fragment at m/z 197.

  • Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 208.

  • Loss of a fluorine atom (-F): While less common than C-Cl cleavage, the loss of a fluorine atom could produce a fragment at m/z 224.

  • Loss of the trifluoromethyl group (-CF₃): This would lead to a significant fragment at m/z 174.

  • Combined losses: Sequential losses, such as the loss of both the nitro and chloro groups, are also probable.

The following diagram illustrates the predicted major fragmentation pathways:

G M [C₇H₂ClF₄NO₂]⁺˙ m/z 243/245 F1 [C₇H₂ClF₄O]⁺ m/z 213/215 M->F1 -NO F2 [C₇H₂F₄NO₂]⁺ m/z 208 M->F2 -Cl F3 [C₆H₂ClFNO₂]⁺ m/z 174/176 M->F3 -CF₃ F4 [C₇H₂ClF₃O₂]⁺ m/z 224/226 M->F4 -F

Caption: Predicted EI fragmentation of this compound.

Chemical Ionization (CI): A Softer Approach for Molecular Ion Confirmation

For molecules that undergo extensive fragmentation in EI, making the molecular ion difficult to observe, Chemical Ionization (CI) offers a gentler alternative. In CI, a reagent gas (e.g., methane or ammonia) is ionized, and these reagent gas ions then ionize the analyte through proton transfer or adduct formation. This results in less fragmentation and a more prominent protonated molecule [M+H]⁺ or adduct ion, which is useful for confirming the molecular weight.

Derivatization for Enhanced GC-MS Performance

For certain derivatives of the target compound, particularly those with polar functional groups (e.g., hydroxyl or amine groups that might arise from metabolic studies), derivatization can be employed to improve volatility and thermal stability[8]. The most common methods include silylation, acylation, and alkylation, which replace active hydrogens with less polar groups[8]. For nitroaromatic compounds specifically, a derivatization strategy involves the reduction of the nitro group to an amine, which can then be derivatized to a more volatile species[9][10].

Liquid Chromatography-Mass Spectrometry (LC-MS): The Choice for Versatility

LC-MS is a powerful alternative to GC-MS, particularly for less volatile, thermally labile, or more polar derivatives. The choice of ionization source is critical for successful LC-MS analysis.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionizable molecules[11]. For neutral nitroaromatic compounds, ESI can be challenging due to their lack of easily ionizable functional groups[9][10]. However, for derivatives containing acidic or basic moieties, ESI in negative or positive ion mode, respectively, would be highly effective. For trace analysis of nitroaromatic impurities, a derivatization strategy to introduce an ionizable group, such as reducing the nitro group to an amine, can significantly enhance ESI-MS sensitivity[9][10].

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another common LC-MS ionization technique that is well-suited for a broader range of compounds than ESI, including less polar and more volatile molecules[11][12]. In APCI, the sample is vaporized and then ionized by a corona discharge. For nitroaromatic compounds, APCI in the negative ion mode can be particularly effective through an electron capture mechanism[13][14]. This can lead to the formation of molecular anions [M]⁻˙ or fragment ions, providing high sensitivity for this class of compounds.

Comparative Performance and Method Selection

The choice between GC-MS and LC-MS, and the specific ionization technique, depends on the analytical goals. The following table summarizes the key performance characteristics of each approach for the analysis of this compound and its derivatives.

TechniqueIonization MethodPrimary ApplicationAdvantagesDisadvantages
GC-MS Electron Ionization (EI)Structural ElucidationReproducible fragmentation, extensive libraries for compound identification.May not show a clear molecular ion for some compounds. Requires volatile and thermally stable analytes.
Chemical Ionization (CI)Molecular Weight Confirmation"Softer" ionization, prominent protonated molecule.Less structural information from fragmentation.
LC-MS Electrospray Ionization (ESI)Analysis of Polar DerivativesHigh sensitivity for polar and ionizable compounds.Poor ionization efficiency for neutral nitroaromatics without derivatization.
Atmospheric Pressure Chemical Ionization (APCI)Analysis of Less Polar CompoundsGood for a wide range of compound polarities, sensitive in negative ion mode for nitroaromatics.Requires thermal stability of the analyte.

For the parent compound, this compound, GC-MS with EI is likely the most informative technique for initial characterization due to the detailed fragmentation pattern it provides. For quantitative analysis, especially at trace levels, GC-MS with negative ion CI or LC-MS with APCI in negative ion mode would be strong candidates. For the analysis of polar metabolites or derivatives, LC-MS with ESI would be the preferred method.

The following workflow diagram illustrates the decision-making process for method selection:

G Start Start: Analyze Halogenated Nitroaromatic Compound IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile GCMS Consider GC-MS IsVolatile->GCMS Yes LCMS Consider LC-MS IsVolatile->LCMS No NeedStructure Need detailed structural information? GCMS->NeedStructure IsPolar Is the analyte polar or ionizable? LCMS->IsPolar EI Use Electron Ionization (EI) NeedStructure->EI Yes NeedMolWeight Need molecular weight confirmation? NeedStructure->NeedMolWeight No End End EI->End CI Use Chemical Ionization (CI) NeedMolWeight->CI Yes CI->End ESI Use Electrospray Ionization (ESI) IsPolar->ESI Yes LessPolar Is the analyte less polar? IsPolar->LessPolar No ESI->End APCI Use Atmospheric Pressure Chemical Ionization (APCI) LessPolar->APCI Yes APCI->End

Caption: Decision workflow for mass spectrometry method selection.

Experimental Protocols

Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL)[15].

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent[16].
  • Mass Spectrometer: Agilent 5975C or equivalent[16].
  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
  • Injection: 1 µL splitless injection at 250 °C.
  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 350.

3. Data Analysis:

  • Identify the peak corresponding to the analyte based on its retention time.
  • Analyze the mass spectrum of the peak and compare it to predicted fragmentation patterns and library spectra (if available).
Protocol for LC-MS Analysis

This protocol outlines a general procedure for the analysis of the target compound and its derivatives using LC-MS with APCI.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
  • Dilute the sample to a final concentration in the low µg/mL to ng/mL range.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity or equivalent[17].
  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent[17].
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
  • Mass Range: Scan from m/z 100 to 300.

3. Data Analysis:

  • Identify the analyte peak by its retention time.
  • Examine the mass spectrum for the molecular ion or key fragment ions. For quantitative analysis, develop a multiple reaction monitoring (MRM) method if using a triple quadrupole mass spectrometer.

Conclusion

The mass spectrometric analysis of this compound and its derivatives requires a careful consideration of the analytical goals and the physicochemical properties of the analytes. GC-MS with electron ionization is a powerful tool for structural elucidation, providing rich fragmentation data. For sensitive quantitative analysis, GC-MS with negative ion CI or LC-MS with APCI are excellent choices. For polar derivatives, LC-MS with ESI is the most suitable technique. By understanding the principles behind each of these approaches and following robust experimental protocols, researchers can confidently characterize this complex class of molecules.

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  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (n.d.). Labstat. Retrieved January 25, 2026, from [Link]

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A Comparative Guide to the Reactivity of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, pivotal for the construction of arylamines, aryl ethers, and aryl thioethers that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr mechanism proceeds on an electron-deficient aromatic ring, displacing a leaving group with a nucleophile.[2]

The reaction's success hinges on two primary factors: the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring and the nature of the leaving group.[3] These EWGs, particularly when positioned ortho or para to the leaving group, are essential for activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate.[4] This intermediate, known as a Meisenheimer complex, is a resonance-stabilized carbanion whose formation is typically the rate-determining step of the reaction.[3][5]

This guide provides an in-depth analysis of the reactivity of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene , a highly substituted and electronically complex substrate. We will dissect the individual and synergistic contributions of its substituents to its reactivity profile. By comparing it with structurally similar compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a robust experimental protocol to quantify and exploit its synthetic potential.

The SNAr Mechanism: An Overview

The classical SNAr mechanism is a two-step addition-elimination process. The slow, rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of the high-energy, non-aromatic Meisenheimer complex.[5] The negative charge of this intermediate is delocalized across the ring and, crucially, onto any ortho or para EWGs. The second step is the rapid expulsion of the leaving group, which restores the ring's aromaticity and yields the final product.[2]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Dissecting the Target Molecule: this compound

The reactivity of our target molecule is governed by a complex interplay of its substituents. Let's analyze each component:

  • The Leaving Groups (Cl and F): The molecule possesses two potential leaving groups. In SNAr reactions, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is inverted. The reactivity order is F > Cl > Br > I .[2] This is because the bond-breaking step is not rate-determining. Instead, the initial attack by the nucleophile is the slow step. Fluorine's superior electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6] Therefore, we predict that nucleophilic attack will preferentially occur at the fluorine-bearing carbon (C-2).

  • The Primary Activating Group (NO₂): The nitro group is a powerful EWG that activates the ring through both inductive and resonance effects. Positioned at C-5, it is para to the fluorine atom and ortho to the chlorine atom. This is a prime location for stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at either C-1 or C-2, significantly accelerating the reaction.[4]

  • The Secondary Activating Group (CF₃): The trifluoromethyl group is another potent EWG, operating primarily through a strong inductive effect (-I).[7] Located at C-3, it is meta to both halogens. While meta-positioned groups cannot stabilize the Meisenheimer intermediate via resonance, the CF₃ group's powerful inductive withdrawal further deactivates the entire ring, enhancing its overall electrophilicity and increasing the rate of nucleophilic attack.[8] It also exerts a steric influence on the adjacent chlorine atom at C-1.

Comparative Reactivity Analysis

To contextualize the reactivity of our target molecule, we will compare it with three analogous compounds, each differing by a single key substituent.

Compound IDStructureKey Difference from TargetPredicted Relative Reactivity (vs. Target)Rationale
Target This compound--Highly activated substrate. Preferential substitution of fluorine is expected due to its higher electronegativity.
Comp-A 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzeneFluorine replaced by ChlorineSlowerThe C-F bond is more polarized than the C-Cl bond, making the carbon in the target molecule more electrophilic and accelerating the rate-determining nucleophilic attack.[2][6]
Comp-B 1-Chloro-2-fluoro-3-(trifluoromethyl)benzeneNitro group is absentSignificantly SlowerLacks the powerful resonance stabilization of the Meisenheimer intermediate provided by the para-nitro group. SNAr reactions on unactivated rings are often extremely slow or do not proceed at all.[9]
Comp-C 1-Chloro-2-fluoro-5-nitrobenzeneTrifluoromethyl group is absentSlowerThe CF₃ group provides additional inductive electron withdrawal, making the aromatic ring more electron-deficient and thus more reactive towards nucleophiles.[7] Its absence reduces the overall activation of the substrate.

Experimental Protocol: A Kinetic Study by ¹⁹F NMR Spectroscopy

To empirically validate our predictions, a kinetic study is the most rigorous approach. We propose using ¹⁹F NMR spectroscopy, a highly sensitive technique for fluorinated compounds, to monitor the reaction progress. This method allows for direct observation of the disappearance of the starting material and the appearance of the product without the need for chromatographic separation.

Objective: To determine the pseudo-first-order rate constants (kobs) for the reaction of the Target compound and Comparators A, B, and C with a model nucleophile, piperidine.

Materials:

  • This compound (Target)

  • 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (Comp-A)

  • 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene (Comp-B)

  • 1-Chloro-2-fluoro-5-nitrobenzene (Comp-C)

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO-d₆) (Solvent)

  • Trifluorotoluene (Internal Standard)

  • 5 mm NMR tubes

  • Constant temperature bath or NMR probe with temperature control

Experimental Workflow Diagram:

Caption: Workflow for the kinetic analysis of SNAr reactions via ¹⁹F NMR.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Accurately prepare 0.1 M stock solutions of the Target substrate and each of the three comparator compounds (A, B, C) in DMSO-d₆.

    • Accurately prepare a 2.0 M stock solution of piperidine in DMSO-d₆. (A large excess ensures pseudo-first-order conditions).

    • Prepare a 0.05 M solution of trifluorotoluene in DMSO-d₆ to serve as an internal standard for concentration measurement.

  • Reaction Setup:

    • In an NMR tube, combine 400 µL of the substrate stock solution, 100 µL of the internal standard solution, and 100 µL of pure DMSO-d₆.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 50 °C). Allow the sample to thermally equilibrate for 5-10 minutes.

  • Data Acquisition:

    • Acquire an initial ¹⁹F NMR spectrum. This will serve as the t=0 time point.

    • Quickly and carefully, inject 50 µL of the 2.0 M piperidine stock solution into the NMR tube, mix thoroughly by gentle inversion, and immediately re-insert the tube into the spectrometer. Start a stopwatch simultaneously.

    • Begin acquiring a series of ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe at least 80-90% conversion (or for 2-3 half-lives).

  • Data Analysis:

    • For each spectrum, integrate the peak corresponding to the fluorine atom being substituted on the starting material and the peak of the trifluorotoluene internal standard.

    • Calculate the concentration of the substrate at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).

    • The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-kobs).

    • Repeat this entire procedure for each of the comparator compounds.

Conclusion

The reactivity of this compound in SNAr reactions is exceptionally high due to the synergistic effects of its substituents. The presence of two powerful electron-withdrawing groups (NO₂ and CF₃) renders the aromatic ring highly electron-deficient. The nitro group, positioned para to the fluorine, provides crucial resonance stabilization to the Meisenheimer intermediate. Based on established principles, the fluorine atom is the preferred site of nucleophilic attack and substitution over the chlorine atom due to its superior ability to activate the ring via induction.[2][6]

Our comparative analysis predicts that the target molecule will react significantly faster than analogues lacking either the nitro or trifluoromethyl activating groups. It is also predicted to be more reactive than its dichloro-analogue, underscoring the unique role of fluorine in accelerating the rate-determining step of SNAr reactions. The provided experimental protocol offers a robust and precise method for quantifying these reactivity differences, providing invaluable data for reaction optimization and the strategic design of synthetic routes in drug discovery and development.

References

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A Comparative Guide to the Biological Activity of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Importance of Substitution: Deconstructing the Core Scaffold

The 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene core is a fascinating scaffold from a medicinal chemistry perspective. Each substituent is strategically placed to modulate the electronic and steric properties of the benzene ring, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

  • Trifluoromethyl Group (-CF3): This group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the trifluoromethyl group can improve cell membrane permeability and strengthen binding interactions with biological targets.[1] In the context of anticancer activity, trifluoromethylated compounds have shown considerable promise.[1][2]

  • Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group that is often associated with both therapeutic efficacy and potential toxicity.[3] In cancer therapy, nitroaromatic compounds can act as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species that damage DNA and other cellular macromolecules.[3][4] This selective activation in hypoxic conditions offers a pathway to targeted cancer therapy.

  • Halogens (Chloro -Cl and Fluoro -F): Halogenation is a widely used strategy in drug discovery to modulate a compound's physicochemical properties. Fluorine, in particular, can enhance binding affinity to target enzymes and improve metabolic stability.[5] Chlorine atoms can also contribute to binding interactions and influence the overall electronic nature of the aromatic ring.[6] The presence of both chloro and fluoro groups on the benzene ring creates a unique electronic environment that can fine-tune the reactivity and biological activity of the molecule.

Anticipated Biological Activities and Mechanisms of Action

Based on the individual contributions of these functional groups, we can project the primary biological activities of this compound analogs to be in the realms of anticancer and antimicrobial activities.

Anticancer Potential: A Multi-pronged Attack

The combination of a nitro group and a trifluoromethyl group suggests a strong potential for anticancer activity through several mechanisms:

  • Hypoxia-Activated Cytotoxicity: The primary anticipated mechanism is the bioreductive activation of the nitro group in hypoxic tumor cells, leading to the formation of reactive nitrogen species that induce cellular damage.

  • Enzyme Inhibition: Many trifluoromethyl-containing compounds are known to be potent enzyme inhibitors. It is plausible that analogs of this scaffold could target key kinases or other enzymes involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: The cellular stress induced by these compounds is likely to trigger programmed cell death, or apoptosis, in cancer cells.

The following diagram illustrates the potential mechanism of action for these analogs as hypoxia-activated anticancer agents.

Hypoxia_Activated_Mechanism Prodrug This compound Analog (Inactive Prodrug) Tumor_Cell Hypoxic Tumor Cell Prodrug->Tumor_Cell Uptake Reduction Nitroreductases Tumor_Cell->Reduction Radical Nitro Radical Anion (Reactive Intermediate) Reduction->Radical One-electron reduction Cytotoxic_Species Cytotoxic Nitroso & Hydroxylamine Species Radical->Cytotoxic_Species Further Reduction DNA_Damage DNA Damage Cytotoxic_Species->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized mechanism of hypoxia-activated cytotoxicity.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The mechanism of action is often similar to their anticancer effects, involving the reductive activation of the nitro group within microbial cells to generate cytotoxic radicals. The presence of fluoro and trifluoromethyl groups can enhance the lipophilicity and cellular uptake of these compounds in bacteria and fungi, potentially leading to potent antimicrobial activity.

Comparative Analysis of Hypothetical Analogs

While awaiting direct experimental data, we can construct a hypothetical structure-activity relationship (SAR) table to guide future research. This table outlines predicted trends in biological activity based on the modification of the core scaffold.

Analog ModificationPredicted Impact on Anticancer ActivityPredicted Impact on Antimicrobial ActivityRationale
Parent Compound Moderate to HighModerate to HighBaseline activity from the combination of functional groups.
Replacement of -Cl with -Br or -I Potentially IncreasedPotentially IncreasedHeavier halogens may alter lipophilicity and binding interactions.
Replacement of -F with other groups VariableVariableFluorine is often optimal for metabolic stability and binding; replacement could be detrimental.
Reduction of -NO2 to -NH2 Likely DecreasedLikely DecreasedThe nitro group is crucial for the hypoxia-activated mechanism.
Addition of a second -CF3 group Potentially IncreasedPotentially IncreasedMay enhance lipophilicity and metabolic stability, but could also increase toxicity.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of these analogs, a systematic experimental approach is necessary. The following protocols provide a framework for the in vitro evaluation of their cytotoxic and antimicrobial properties.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293 for kidney) for selectivity assessment

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds & Vehicle Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan with DMSO Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Data Analysis Read_Absorbance->Data_Analysis Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic/antifungal

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The strategic combination of electron-withdrawing and lipophilic groups is predicted to confer potent biological activity. This guide provides a theoretical framework for understanding the potential of these analogs and a practical set of protocols for their empirical evaluation.

Future research should focus on the synthesis of a focused library of these analogs to systematically explore the structure-activity relationships. In vivo studies will be crucial to assess the efficacy, toxicity, and pharmacokinetic profiles of the most promising candidates. Through a combination of rational design, chemical synthesis, and rigorous biological testing, the full therapeutic potential of this intriguing class of compounds can be unlocked.

References

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A Comparative Guide to the Structural Confirmation of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel compounds is non-negotiable. The regiochemical outcome of reactions involving polysubstituted aromatic rings can be ambiguous, and seemingly minor differences in substituent placement can lead to vastly different pharmacological or material properties. This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of reaction products derived from the versatile but complex building block, 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. We will explore its reactivity in two common transformations—Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling—and detail the optimal strategies for verifying the resultant structures, moving beyond simple data reporting to explain the causality behind our experimental choices.

The Reaction Landscape: Predicting the Products

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups activate the benzene ring towards nucleophilic attack, a prerequisite for both SNAr and certain cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Question of Regioselectivity

The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups ortho and/or para to a potential leaving group is crucial for stabilizing this negatively charged intermediate.[1]

In our substrate, both the chlorine and fluorine atoms are activated:

  • C1 (bearing -Cl): Activated by the ortho -CF₃ group and the para -NO₂ group.

  • C2 (bearing -F): Activated by the ortho -NO₂ group.

This dual activation presents a regiochemical challenge: which halogen will be displaced? While fluoride is often a better leaving group than chloride in SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state, the cumulative activating effect of two groups (ortho -CF₃ and para -NO₂) on the chlorine at C1 is substantial.[2] Therefore, reaction with a nucleophile (e.g., a primary or secondary amine, R₂NH) can plausibly yield two isomeric products: Product A (substitution of Cl) and Product B (substitution of F).

SNAr_Pathways reactant This compound productA Product A (2-Fluoro-5-nitro-N,N-dialkyl-3-(trifluoromethyl)aniline) reactant->productA Attack at C1 (Cl displacement) productB Product B (1-Chloro-N,N-dialkyl-5-nitro-3-(trifluoromethyl)aniline) reactant->productB Attack at C2 (F displacement) nucleophile R₂NH nucleophile->reactant

Predicted SNAr reaction pathways for this compound.
Suzuki-Miyaura Cross-Coupling: Targeting the C-Cl Bond

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, typically coupling an organoboron species with a halide or pseudohalide.[3] Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, necessitating the use of highly active palladium catalysts, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the rate-limiting oxidative addition step.[4] Given the significantly higher energy barrier for the oxidative addition into a C-F bond compared to a C-Cl bond, the Suzuki reaction is expected to be highly selective, yielding a single product, Product C , where the chlorine atom is replaced by the organic group from the boronic acid (Ar').

Suzuki_Pathway reactant This compound productC Product C (1-Ar'-2-fluoro-5-nitro-3-(trifluoromethyl)benzene) reactant->productC boronic_acid Ar'B(OH)₂ boronic_acid->reactant catalyst Pd Catalyst, Base catalyst->reactant

Predicted Suzuki-Miyaura cross-coupling reaction pathway.

A Comparative Guide to Structural Confirmation Techniques

Unambiguously distinguishing between the potential isomeric products, particularly Product A and Product B , requires a multi-faceted analytical approach. Relying on a single technique is often insufficient and can lead to incorrect assignments.

Mass Spectrometry (MS)
  • Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is an essential first step. It provides the accurate mass of the product, which allows for the confirmation of its elemental composition. This is a self-validating check to ensure the expected substitution or coupling has occurred. For example, in the SNAr reaction with morpholine (C₄H₉NO), the molecular formulas of Product A (C₁₁H₉F₄N₂O₃) and Product B (C₁₁H₉ClF₃N₂O₃) are different, and their exact masses will be easily distinguishable.

  • Trustworthiness: While HRMS can differentiate between Product A and Product B, it cannot distinguish between isomers with the same molecular formula. For instance, if a different nucleophile were used that resulted in isomeric products, standard MS or HRMS would be insufficient for structural confirmation. Fragmentation patterns in MS/MS experiments can sometimes offer clues to distinguish isomers, but these are not always predictable or unique.[5]

  • Limitations: For the Suzuki product (Product C ), HRMS confirms the successful coupling, but it provides no information on the regiochemistry of the substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing isomers. A combination of 1D and 2D NMR experiments provides definitive evidence of atomic connectivity and spatial relationships.

Workflow for NMR-based Structural Confirmation:

NMR_Workflow start Purified Reaction Product nmr_1d 1D NMR (¹H, ¹⁹F, ¹³C) start->nmr_1d Initial Assessment nmr_2d_homo 2D Homonuclear (COSY) nmr_1d->nmr_2d_homo H-H Connectivity nmr_2d_hetero 2D Heteronuclear (HSQC, HMBC) nmr_2d_homo->nmr_2d_hetero C-H Connectivity (1 & 2-3 bonds) nmr_2d_noe 2D NOESY nmr_2d_hetero->nmr_2d_noe Through-space Correlations structure Unambiguous Structure nmr_2d_noe->structure Final Confirmation

Systematic workflow for NMR-based structural elucidation.
  • ¹⁹F NMR Spectroscopy:

    • Expertise & Experience: This is arguably the most diagnostic technique for this specific chemical system. The large chemical shift range and sensitivity of ¹⁹F NMR make it ideal for distinguishing the electronic environments of fluorine atoms.[6]

    • Trustworthiness:

      • In Product A , two distinct fluorine signals will be observed: one for the aromatic fluorine (-F) and one for the trifluoromethyl group (-CF₃).

      • In Product B , only one fluorine signal for the -CF₃ group will be present.

      • In Product C , two fluorine signals will be present, similar to Product A.

    • Causality: The chemical shift of the aromatic fluorine in Product A will be significantly different from that of the fluorine in the starting material due to the replacement of the adjacent chlorine with the new nucleophile. Furthermore, coupling between the aromatic -F and the aromatic protons will be observed, providing additional structural information.

  • ¹H NMR Spectroscopy:

    • Expertise & Experience: The two aromatic protons in the products will appear as doublets (or more complex multiplets depending on coupling to fluorine). Their chemical shifts and coupling constants are highly informative.

    • Trustworthiness: The electronic environment, and thus the chemical shift, of the proton at C4 (ortho to the nitro group) and C6 (ortho to the incoming group in Product A, or the Cl in Product B) will be different in the two SNAr isomers. The proton at C6 in Product A will likely experience a greater upfield or downfield shift compared to the same proton in Product B, due to the direct influence of the newly introduced nucleophile.

    • Causality: The key diagnostic feature is the coupling of the aromatic protons to the aromatic fluorine. In Product A , the proton at C4 will show a small meta coupling to the fluorine at C2, while the proton at C6 will show a larger ortho coupling. In Product B and Product C , neither aromatic proton will show coupling to an aromatic fluorine.

  • ¹³C NMR Spectroscopy:

    • Expertise & Experience: ¹³C NMR, especially with ¹H and ¹⁹F decoupling, can confirm the number of unique carbon environments. However, the most valuable information comes from the C-F coupling constants in the coupled spectrum.

    • Trustworthiness: The magnitude of ¹JCF (one-bond coupling) is typically very large (200-250 Hz), while ²JCF and ³JCF are smaller.[7]

      • In Product A , C2 will show a large ¹JCF coupling to the aromatic fluorine. C1 and C3 will show smaller ²JCF couplings.

      • In Product B , C2 will not have a large ¹JCF coupling, but C1 and C3 will still show coupling to the fluorine of the -CF₃ group.

    • Causality: The presence or absence of the large ¹JCF coupling for an aromatic carbon is definitive proof of the location of the aromatic fluorine atom.

  • 2D NMR Spectroscopy (HSQC, HMBC, NOESY):

    • Expertise & Experience: When 1D spectra are ambiguous, 2D NMR provides the final, irrefutable proof of structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated aromatic carbons.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over two and three bonds.[8] For example, in Product A , the protons of the nucleophile's alkyl group should show a ³JCH correlation to C1. The aromatic proton at C6 should show a ²JCH correlation to C1 and a ³JCH correlation to C5. These correlations definitively establish the point of attachment of the nucleophile.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between nuclei.[9] In Product A , a NOESY correlation might be observed between the proton at C6 and the ortho protons on the newly attached nucleophile, confirming their spatial closeness.

Technique Product A (Cl Substituted) Product B (F Substituted) Product C (Suzuki Coupling)
HRMS Confirms formula C₁₁H₉F₄N₂O₃ (with morpholine)Confirms formula C₁₁H₉ClF₃N₂O₃ (with morpholine)Confirms formula C₁₃H₅F₄N₂O₂ (with phenylboronic acid)
¹⁹F NMR Two signals: 1x Ar-F, 1x -CF₃One signal: 1x -CF₃Two signals: 1x Ar-F, 1x -CF₃
¹H NMR Two aromatic protons, one with ortho coupling to Ar-FTwo aromatic protons, no coupling to Ar-FTwo aromatic protons, no coupling to Ar-F
¹³C NMR One aromatic carbon with large ¹JCF (~240 Hz)No aromatic carbon with large ¹JCFOne aromatic carbon with large ¹JCF (~240 Hz)
HMBC Correlation from nucleophile protons to C1Correlation from nucleophile protons to C2Correlation from Ar' protons to C1

Table 1: Comparative summary of key diagnostic data for potential reaction products.

X-ray Crystallography
  • Expertise & Experience: When a reaction product can be crystallized, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure.[10] It is the ultimate arbiter in cases of structural ambiguity.

  • Trustworthiness: This technique is considered the "gold standard" for structural proof. The resulting electron density map directly visualizes the atomic positions, leaving no room for interpretation regarding connectivity or regiochemistry. It is particularly valuable if the product is chiral and its absolute configuration needs to be determined.[11]

  • Limitations: The primary challenge is obtaining a single crystal of sufficient quality for diffraction, which can be a time-consuming and sometimes unsuccessful process.

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks to ensure reaction completion and product purity, which are prerequisites for accurate structural analysis.

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine

Objective: To synthesize 2-fluoro-5-nitro-4-morpholino-3-(trifluoromethyl)benzene and/or its isomer.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Add morpholine dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80 °C.

  • Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the starting material spot/peak indicates reaction completion.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the product(s).

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To synthesize 2-fluoro-5-nitro-3-(trifluoromethyl)-1,1'-biphenyl.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene and water (10:1 mixture), degassed

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Self-Validation Check: Monitor the reaction progress by GC-MS or LC-MS. The appearance of a new peak with the expected mass-to-charge ratio for the product and the disappearance of the starting material indicates the reaction is proceeding.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The structural confirmation of reaction products from this compound is a clear example of where a systematic, multi-technique approach is not just recommended, but essential. While HRMS provides a crucial initial check of the molecular formula, it is the detailed analysis of 1D and 2D NMR spectra, particularly ¹⁹F NMR and HMBC, that provides the definitive evidence to distinguish between potential regioisomers. For absolute proof, especially in challenging cases, single-crystal X-ray crystallography remains the unparalleled gold standard. By understanding the likely reaction pathways and applying this rigorous analytical workflow, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific integrity and successful drug development.

References

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]

  • Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957). The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society, 79(2), 385-391. [Link]

  • Columbia University Chemistry. HSQC and HMBC. NMR Core Facility. [Link]

  • Nowick, J. S. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15884. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2545–2553. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Weetman, C., & Weigand, J. J. (2018). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2268. [Link]

  • Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]

Sources

A Comparative Guide to Purity Assessment of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a complex halogenated nitroaromatic compound. By delving into the causality behind experimental choices, this document offers a robust, self-validating HPLC protocol and objectively compares its performance against alternative analytical techniques, supported by scientific principles and data.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a selective and robust analytical method.

Chemical Structure:

Key Physicochemical Properties:

  • Molecular Formula: C₇H₂ClF₄NO₂[1]

  • Molecular Weight: 243.54 g/mol [1]

  • Polarity: The presence of highly electronegative atoms (F, Cl, O) and the nitro and trifluoromethyl groups imparts significant polarity to the molecule.

  • UV Absorbance: The aromatic ring and the nitro group (-NO₂) are strong chromophores, suggesting that the compound will exhibit significant UV absorbance, making UV detection a suitable choice for HPLC analysis.[2]

  • Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as mobile phases in reversed-phase HPLC.

The Primary Workhorse: Reversed-Phase HPLC for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of a wide array of organic compounds, particularly those with moderate to high polarity.[3] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Causality-Driven HPLC Method Development

The selection of each parameter in the HPLC method is a deliberate choice rooted in the chemical nature of this compound and the principles of chromatography.

For a polar aromatic compound, a C18 (octadecylsilane) column is a logical starting point due to its versatility and wide applicability in retaining and separating such analytes.[4] The hydrophobic interactions between the non-polar C18 chains and the benzene ring of the analyte provide the primary retention mechanism. To enhance the separation of potentially closely eluting isomers or impurities, a high-purity, end-capped C18 column with a high surface area is recommended to minimize peak tailing from interactions with residual silanol groups.

The mobile phase composition is a critical factor that dictates the retention and elution of the analyte.[5] A gradient elution is often preferred for purity analysis as it allows for the effective separation of impurities with a wide range of polarities.

  • Mobile Phase A (Aqueous): Deionized water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid), is used to control the pH and sharpen peak shapes.

  • Mobile Phase B (Organic): Acetonitrile is an excellent choice due to its low viscosity, low UV cutoff, and strong elution strength for polar compounds. Methanol can be an alternative, but acetonitrile often provides better resolution for aromatic compounds.

A typical gradient might start with a higher proportion of the aqueous phase to retain the polar analyte and then gradually increase the organic phase concentration to elute the main compound and any less polar impurities.

Given the strong UV absorbance conferred by the nitroaromatic structure, a Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. An initial analysis of the UV spectrum of a pure standard of this compound will reveal its wavelength of maximum absorbance (λmax). Setting the detector at or near the λmax will ensure the highest sensitivity for both the main peak and any related impurities.

A Self-Validating Experimental Protocol for HPLC Purity Assessment

This protocol is designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeProvides good retention for the polar aromatic analyte and efficient separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH to ensure consistent analyte ionization and sharp peak shapes.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B; 20-25 min: 40% BA shallow gradient allows for the separation of closely eluting impurities, followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength λmax (e.g., 254 nm, to be determined experimentally)Maximizes sensitivity for the analyte and potential impurities.
Injection Volume 10 µLA typical injection volume that avoids column overloading.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute as necessary.Ensures the sample is fully dissolved and within the linear range of the detector.

Data Analysis:

The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Accurately weigh and dissolve sample in diluent Injection Inject sample into HPLC system SamplePrep->Injection MobilePhasePrep Prepare and degas mobile phases (A & B) MobilePhasePrep->Injection Separation Gradient separation on C18 column Injection->Separation Detection UV detection at λmax Separation->Detection Integration Integrate all peaks in the chromatogram Detection->Integration Calculation Calculate purity using area percent method Integration->Calculation Report Generate report with chromatogram and results Calculation->Report

Caption: A streamlined workflow for the purity assessment of this compound using HPLC.

A Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, it is essential to consider alternative and orthogonal techniques for a comprehensive purity profile. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of accuracy.

Analytical TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.- Well-suited for polar, non-volatile compounds.[8][9]- High resolution and sensitivity with UV detection.- Robust and reproducible method.- May not be suitable for highly volatile impurities.- Requires reference standards for impurity identification.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.- Excellent for separating volatile and semi-volatile impurities.[8][9]- High sensitivity with detectors like Flame Ionization Detector (FID).- The analyte may have limited thermal stability, leading to degradation in the hot injector.[9]- May require derivatization for polar compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard of the analyte itself.- An absolute method for purity determination.[10][11]- Provides structural information about impurities.- ¹⁹F qNMR can be particularly useful for this fluorinated compound.- Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.- May have signal overlap in complex mixtures.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by the melting point depression.- Provides a measure of absolute purity based on thermodynamic principles.[6][12]- Does not require separation of impurities.- Only applicable to crystalline solids with a sharp melting point.[6][12]- Not suitable if the compound decomposes upon melting.- Insensitive to impurities that are insoluble in the melt or form solid solutions.

Decision Matrix for Selecting a Purity Assessment Method

Method_Selection Start Start: Purity Assessment of this compound IsCrystalline Is the compound a crystalline solid? Start->IsCrystalline ExpectedImpurities What is the nature of expected impurities? IsCrystalline->ExpectedImpurities Yes IsCrystalline->ExpectedImpurities No DSC Orthogonal Method: DSC (Absolute purity for crystalline solids) IsCrystalline->DSC Yes QuantificationNeed Is absolute quantification required? ExpectedImpurities->QuantificationNeed GC Orthogonal Method: GC-FID (For volatile impurities) ExpectedImpurities->GC Volatile HPLC Primary Method: HPLC-UV (High resolution, robust for polar compounds) QuantificationNeed->HPLC No (Area % is sufficient) qNMR Orthogonal Method: qNMR (Absolute purity, structural information) QuantificationNeed->qNMR Yes Report Comprehensive Purity Report HPLC->Report GC->Report qNMR->Report DSC->Report

Caption: A decision-making flowchart for selecting the appropriate analytical method(s) for the purity assessment of the target compound.

Conclusion: A Multi-faceted Approach to Purity Assurance

For the comprehensive purity assessment of this compound, a well-developed and validated reversed-phase HPLC method stands as the primary and most robust technique. Its ability to separate polar, non-volatile compounds with high resolution and sensitivity makes it indispensable for routine quality control.

However, a single method, no matter how robust, may not reveal the complete purity profile. Therefore, employing orthogonal techniques is highly recommended for a thorough characterization. Gas Chromatography is a valuable tool for detecting volatile impurities that might be missed by HPLC. For establishing an absolute purity value, particularly for a reference standard, Quantitative NMR and Differential Scanning Calorimetry provide independent and complementary data.

By integrating the detailed HPLC protocol with a strategic application of these alternative methods, researchers and drug development professionals can ensure the highest level of confidence in the purity of their materials, thereby safeguarding the integrity and reliability of their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-939.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Phenomenex Inc. (n.d.). HPLC vs GC: What Sets These Methods Apart. [Link]

  • SIELC Technologies. (2018). 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Lab Manager. (2022). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. [Link]

  • Journal of the American Chemical Society. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • PubMed Central. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. [Link]

  • IntechOpen. (2021). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • Journal of Chromatography & Separation Techniques. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]

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A Comparative Guide to Substituent Directing Effects in Electrophilic Aromatic Substitution on 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the ability to precisely control the functionalization of aromatic systems is paramount. Electrophilic Aromatic Substitution (EAS) remains a cornerstone of arene modification, yet the regiochemical outcome of these reactions on polysubstituted rings presents a significant predictive challenge. The final position of an incoming electrophile is dictated by the complex interplay of the electronic effects exerted by the substituents already present on the ring.[1]

This guide provides an in-depth comparative analysis of the directing effects of four distinct substituents—chloro, fluoro, nitro, and trifluoromethyl—on the highly deactivated aromatic system of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. We will dissect the individual contributions of each group, evaluate their competing influences, and provide a logical framework for predicting the most probable sites of electrophilic attack. This analysis is grounded in the fundamental principles of inductive and resonance effects, offering researchers a robust model for designing synthetic strategies involving similarly complex scaffolds.

Individual Substituent Analysis: A Tale of Two Effects

The directing influence of any substituent is a manifestation of two fundamental electronic phenomena: the inductive effect (-I/+I) and the resonance (or mesomeric) effect (-M/+M).[2][3] The inductive effect is transmitted through sigma (σ) bonds and is primarily a function of electronegativity, while the resonance effect involves the delocalization of pi (π) electrons or lone pairs across the conjugated system.[4] The balance between these two forces determines whether a substituent activates or deactivates the ring and where it directs incoming electrophiles.

The Halogens: Chloro (-Cl) and Fluoro (-F) Groups

Halogens occupy a unique niche in the landscape of directing groups. While their high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack, they also possess lone pairs of electrons that can be donated into the ring via resonance (+M).[4][5][6] This resonance donation enriches the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites.[7][8] Consequently, halogens are classified as deactivating, ortho-, para- directors.[9][10]

  • Fluorine (-F): Fluorine is the most electronegative element, resulting in a powerful -I effect.[11] However, its 2p valence orbitals are of similar size and energy to the 2p orbitals of carbon, allowing for efficient orbital overlap.[4] This leads to a significant +M effect that partially counteracts the inductive withdrawal. In fact, this effect is so pronounced that the reactivity at the para position of fluorobenzene can be comparable to or even greater than that of benzene itself, making it a potent para-director.[4][6][12]

  • Chlorine (-Cl): For chlorine, the valence 3p orbitals have a greater size and energy mismatch with carbon's 2p orbitals.[4] This results in less effective orbital overlap and a weaker +M effect compared to fluorine.[4] Therefore, while still an ortho-, para- director, the deactivating -I effect is more dominant, making chlorobenzene less reactive than fluorobenzene.[4]

The Strong Deactivators: Nitro (-NO₂) and Trifluoromethyl (-CF₃) Groups

In stark contrast to the halogens, the nitro and trifluoromethyl groups are powerful deactivators that direct incoming electrophiles to the meta position.[13][14] This is because they strongly withdraw electron density from all positions on the ring, but particularly from the ortho and para positions, making the meta position the least deactivated (and thus most reactive) site.[15]

  • Nitro (-NO₂): The nitro group deactivates the ring through both a potent inductive effect (-I) and a strong resonance-withdrawing effect (-M).[16] The nitrogen atom, bonded to two highly electronegative oxygen atoms, draws electron density through the sigma bond, while the π-system of the nitro group allows it to pull electron density out of the aromatic ring via resonance.[15] This dual-mode electron withdrawal makes it one of the most powerful deactivating, meta-directing groups.[9]

  • Trifluoromethyl (-CF₃): The -CF₃ group exerts its influence primarily through an exceptionally strong inductive effect (-I).[4][17] The presence of three highly electronegative fluorine atoms creates a significant partial positive charge on the carbon atom attached to the ring, which in turn withdraws electron density from the aromatic system. Unlike the nitro group, the -CF₃ group has no resonance-withdrawing capability.[4] Nevertheless, its inductive power is sufficient to make it a strong deactivating, meta-director.[18]

Comparative Analysis and Data Summary

The distinct electronic properties of these four substituents are summarized below, providing a clear basis for comparing their influence on the reactivity and regioselectivity of the target molecule.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-F Strong (-I)Moderate (+M)Weakly Deactivatingortho-, para-
-Cl Strong (-I)Weak (+M)Deactivatingortho-, para-
-CF₃ Very Strong (-I)NoneStrongly Deactivatingmeta-
-NO₂ Strong (-I)Strong (-M)Strongly Deactivatingmeta-

Predicting Regioselectivity for this compound

With all four substituents being deactivators, the benzene ring in the title compound is extremely electron-poor and will only undergo electrophilic aromatic substitution under harsh conditions. There are two unsubstituted positions available for attack: C4 and C6. To predict the outcome, we must analyze the cumulative directing influences on each position.

Caption: Competing directing effects on the available C4 and C6 positions.

  • Attack at Position C4: This position is para to the -Cl group and meta to the -NO₂ group. Both of these alignments are favorable. However, C4 is also meta to the ortho-, para- directing -F group and ortho to the meta-directing -CF₃ group, both of which are unfavorable alignments.

  • Attack at Position C6: This position is para to the strongly directing -F group, a highly favorable alignment. It is also meta to the -CF₃ group and ortho to the -Cl group, which are also favorable. The only conflicting influence comes from the -NO₂ group, to which C6 is ortho.

Based on a simple tally, position C6 is favored by three of the four substituents (-F, -Cl, -CF₃), whereas position C4 is favored by only two (-Cl, -NO₂). Critically, the directing influence to C6 includes the powerful para-directing effect of the fluorine atom. While the ortho position to chlorine is generally less favored than para due to sterics, its influence still supports attack at C6. Therefore, despite the extreme deactivation of the ring, electrophilic attack is predicted to occur preferentially at position C6 .

Hypothetical Experimental Protocol: Nitration

To empirically validate this prediction, a nitration experiment can be designed. The self-validating nature of this protocol lies in the rigorous analytical characterization of the product mixture, which will definitively confirm the regiochemical outcome.

Objective: To determine the major product of the nitration of this compound.

Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, place this compound (1.0 eq).

  • Reagent Preparation: Cool the flask in an ice-water bath. Slowly add fuming sulfuric acid (20% SO₃) to the flask with stirring. In the dropping funnel, prepare a mixture of fuming nitric acid (>90%) and fuming sulfuric acid (1:1 v/v).

    • Causality: The extreme deactivation of the substrate requires the use of a highly potent electrophile. The combination of fuming nitric and sulfuric acids generates a high concentration of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[19] Elevated temperatures will likely be necessary to overcome the high activation energy.

  • Electrophilic Substitution: Add the mixed acid dropwise to the stirred substrate solution, carefully monitoring the internal temperature and maintaining it below 50-60°C. After the addition is complete, allow the reaction to stir at this temperature for several hours.

  • Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid, followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with cold water again until the filtrate is neutral.

  • Purification and Analysis: Dry the crude product. Purify a sample via column chromatography or recrystallization. Characterize the product(s) using:

    • ¹H and ¹⁹F NMR Spectroscopy: To determine the substitution pattern. The appearance of a new singlet in the aromatic region of the ¹H NMR spectrum and the coupling patterns in the ¹⁹F NMR will unambiguously identify the product as either the C4-nitro or C6-nitro isomer.

    • GC-MS: To determine the purity of the isolated product and to analyze the composition of the crude product mixture, quantifying the ratio of any isomers formed.

This experimental workflow provides a definitive method to test our theoretical prediction, bridging the gap between computational analysis and practical synthetic chemistry.

Final Summary

The regioselectivity of electrophilic aromatic substitution on this compound is a complex function of four competing deactivating substituents. While the chloro and fluoro groups are ortho-, para- directors, the nitro and trifluoromethyl groups are meta- directors. A detailed analysis of these competing vectors reveals that position C6 is the most likely site for electrophilic attack, primarily due to the potent para-directing effect of the fluorine substituent, which is reinforced by the directing influences of the chloro and trifluoromethyl groups. This predictive analysis, combined with a rigorous experimental validation protocol, provides a comprehensive guide for researchers navigating the challenges of synthesis with highly functionalized aromatic compounds.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 25, 2026, from [Link]

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A Strategic Guide to Bioisosteric Replacement Studies of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, technical comparison of bioisosteric replacement strategies for the synthetically versatile, yet pharmacologically complex molecule, 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to lead optimization.

The Strategic Importance of the this compound Scaffold

This compound is a valuable starting material in medicinal chemistry due to its unique combination of functional groups. Each substituent—chloro, fluoro, nitro, and trifluoromethyl—imparts distinct electronic and steric properties, influencing the molecule's reactivity and potential interactions with biological targets. A thorough understanding of these individual and collective contributions is crucial for designing effective bioisosteric replacements.

  • Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, -CF₃ can significantly alter the pKa of adjacent functionalities. Its lipophilicity often boosts membrane permeability and enhances metabolic stability by shielding potential oxidation sites.[1][2]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing moiety that can be pivotal for binding affinity through polar interactions. However, its tendency to be metabolically reduced to toxic aniline derivatives frequently necessitates its replacement during the lead optimization phase.[3][4]

  • Halogens (-Cl, -F): The strategic placement of halogens can modulate a molecule's conformation and electronic distribution. Fluorine, in particular, is often used to improve metabolic stability and binding affinity.[5][6] Chlorine can serve as a key interaction point or as a leaving group for further synthetic modifications.

Bioisosteric Replacement Strategies: A Comparative Analysis

Bioisosteric replacement aims to create new analogs with retained or improved biological activity while mitigating undesirable characteristics.[7][8] Below is a comparative analysis of potential replacements for the key functional groups of this compound.

The Nitro Group: Addressing Metabolic Liabilities

The nitro group is often considered a "structural alert" in drug development due to its potential for mutagenicity and cytotoxicity upon reduction.[3][4] Consequently, its replacement is a high-priority optimization step.

Table 1: Comparative Analysis of Nitro Group Bioisosteres

BioisostereRationale for ReplacementImpact on Physicochemical PropertiesExperimental Considerations & Synthetic Accessibility
Cyano (-CN) Similar in size and electronics (strong electron-withdrawing group); acts as a hydrogen bond acceptor.Increases polarity, may decrease lipophilicity.Can be introduced via nucleophilic aromatic substitution or a Sandmeyer reaction.
Sulfonamide (-SO₂NH₂) Mimics the hydrogen bonding capabilities and tetrahedral geometry of the hydrated nitro group.Significantly increases polarity and aqueous solubility.Can be introduced via chlorosulfonation followed by amination.
Trifluoromethyl (-CF₃) Strong electron-withdrawing group, metabolically stable.[9][10][11]Increases lipophilicity.Requires more complex synthetic routes, often involving organometallic coupling.
Oxadiazole A heterocyclic ring that can mimic the electronic properties and hydrogen bonding capacity of the nitro group.Modulates lipophilicity and metabolic stability.Requires multi-step synthesis to construct the heterocyclic ring.

Experimental Workflow: Replacement of the Nitro Group with a Sulfonamide

workflow start This compound step1 Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) start->step1 intermediate1 5-Amino-1-chloro-2-fluoro-3-(trifluoromethyl)benzene step1->intermediate1 step2 Diazotization (NaNO₂, HCl, 0-5 °C) intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Sulfonyl Chloride Formation (SO₂, CuCl₂) intermediate2->step3 intermediate3 5-Chlorosulfonyl-1-chloro-2-fluoro-3-(trifluoromethyl)benzene step3->intermediate3 step4 Amination (NH₄OH) intermediate3->step4 product 5-Sulfonamido-1-chloro-2-fluoro-3-(trifluoromethyl)benzene step4->product lipophilicity A Isopropyl (-CH(CH₃)₂) (Most Lipophilic) B Pentafluoroethyl (-C₂F₅) A->B Decreasing Lipophilicity (logP) C Trifluoromethyl (-CF₃) (Reference) B->C Decreasing Lipophilicity (logP) D Cyano (-CN) (Least Lipophilic) C->D Decreasing Lipophilicity (logP)

Caption: Comparative lipophilicity of -CF₃ bioisosteres.

Halogens: Fine-Tuning Sterics and Electronics

The chloro and fluoro substituents provide opportunities for subtle but significant modifications.

Table 3: Comparative Analysis of Halogen Bioisosteres

BioisostereRationale for ReplacementImpact on Physicochemical PropertiesExperimental Considerations & Synthetic Accessibility
Methyl (-CH₃) Similar in size to chlorine, but electron-donating.Decreases polarity, slightly increases lipophilicity.Can be introduced via cross-coupling reactions (e.g., Suzuki, Stille).
Cyano (-CN) Replaces the halogen with a hydrogen bond acceptor.Increases polarity.Can be introduced via nucleophilic aromatic substitution.
Hydrogen (-H) Dehalogenation to investigate the necessity of the substituent.Decreases molecular weight, may alter conformation.Can be achieved through catalytic hydrogenation or reductive dehalogenation.

Experimental Protocols: A Self-Validating Methodology

The following protocols are designed for robustness and reproducibility, with integrated validation checkpoints.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for replacing the chloro or fluoro group with a variety of nucleophiles.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: Add the desired nucleophile (1.1–1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq).

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 80–120 °C) and monitor its progress using TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool it to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.

  • Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

The bioisosteric replacement of functional groups on the this compound scaffold presents a rich field for lead optimization. By carefully considering the electronic, steric, and metabolic consequences of each modification, researchers can rationally design next-generation analogs with enhanced pharmacological profiles. The strategic replacement of the metabolically unstable nitro group and the modulation of lipophilicity by modifying the trifluoromethyl group are particularly promising avenues. Future research should focus on synthesizing and evaluating a wider array of heterocyclic bioisosteres and exploring novel functionalities to impart unique pharmacological properties.

References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. 2019. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

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computational analysis of the electronic properties of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Electronic Properties of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

This guide provides a comprehensive , a complex polysubstituted aromatic compound of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we objectively compare its electronic characteristics against a series of structurally related analogues to elucidate the distinct contribution of each substituent—chloro, fluoro, nitro, and trifluoromethyl groups—to the molecule's overall electronic landscape. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's reactivity, stability, and intermolecular interaction potential.

Introduction: The Rationale for Computational Analysis

The functionality of a molecule in a biological or material context is fundamentally governed by its electronic structure. Properties such as chemical reactivity, stability, and the nature of non-covalent interactions are dictated by the distribution of electrons within the molecule. For complex molecules like this compound, where multiple electron-withdrawing groups are present, predicting the electronic behavior can be non-intuitive. The interplay between the inductive and resonance effects of the chloro, fluoro, nitro, and trifluoromethyl substituents creates a unique electronic profile that is critical for its application.

Computational chemistry provides a powerful lens to investigate these properties with high precision. Methodologies such as Density Functional Theory (DFT) allow for the reliable calculation of various electronic descriptors that inform our understanding of molecular behavior.[1] This guide focuses on three key descriptors:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.[2][3]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction, such as hydrogen bonding or reactions with electrophiles and nucleophiles.[4]

  • Mulliken Population Analysis: This method provides a means of estimating partial atomic charges, offering quantitative insight into the electron distribution and polarization of chemical bonds.[5]

By comparing the target molecule with simpler, related compounds (Benzene, Nitrobenzene, 1-Chloro-3-nitrobenzene, 1-Fluoro-3-nitrobenzene, and 1-(Trifluoromethyl)-3-nitrobenzene), we can systematically dissect the electronic influence of each functional group.

Methodology: A Validated Computational Protocol

To ensure the trustworthiness and reproducibility of our findings, a rigorous and well-established computational protocol was employed. All calculations were performed using a standard quantum chemistry software package, such as Gaussian or ORCA.[6][7][8]

Step-by-Step Computational Workflow
  • Molecular Structure Generation: The 3D structures of this compound and the five reference compounds were built using molecular modeling software.

  • Geometry Optimization: The initial structures were optimized to their lowest energy conformation using DFT.[9] This step is crucial as all subsequent electronic properties are dependent on the accuracy of the molecular geometry.

    • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1]

    • Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational efficiency for the systems under study.[10]

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: Using the optimized geometries, the following single-point energy calculations were performed at the same level of theory to derive the electronic properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO were extracted to determine the energy gap.

    • Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the total electron density surface to visualize charge distribution.[11]

    • Mulliken Atomic Charges: A Mulliken population analysis was conducted to assign partial charges to each atom in the molecules.[12]

Computational Workflow Diagram

G cluster_input 1. Input Generation cluster_calc 2. DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output 3. Data Analysis & Visualization cluster_guide 4. Guide Compilation mol_build Build 3D Molecular Structures (Target + 5 Analogues) geom_opt Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc Frequency Analysis (Confirm Energy Minima) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation freq_calc->sp_calc Validated Geometry homo_lumo HOMO-LUMO Energy Gap Analysis sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping sp_calc->mep mulliken Mulliken Population Analysis sp_calc->mulliken comparison Comparative Analysis of Electronic Properties homo_lumo->comparison mep->comparison mulliken->comparison

Caption: Computational workflow for analyzing electronic properties.

Results and Comparative Analysis

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO-LUMO energy gap is a fundamental parameter for assessing the chemical stability and reactivity of a molecule.[3] A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and prone to chemical reactions. The calculated HOMO and LUMO energies, along with their corresponding energy gaps, are summarized in Table 1.

Table 1: Calculated Frontier Orbital Energies (in eV) and HOMO-LUMO Gaps (ΔE)

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Benzene-6.75-0.196.56
Nitrobenzene-7.68-1.855.83
1-Chloro-3-nitrobenzene-7.81-2.015.80
1-Fluoro-3-nitrobenzene-7.84-1.975.87
1-(Trifluoromethyl)-3-nitrobenzene-8.15-2.335.82
This compound -8.33 -2.65 5.68

Analysis:

  • Effect of Nitro Group: The introduction of a single nitro group to the benzene ring significantly lowers both the HOMO and LUMO energies and reduces the energy gap from 6.56 eV to 5.83 eV. This is consistent with the strong electron-withdrawing nature of the nitro group, which stabilizes the orbitals and increases the molecule's reactivity.[13]

  • Effect of Halogens and CF3: Adding a second electron-withdrawing group (Cl, F, or CF3) further lowers the HOMO and LUMO energies. The trifluoromethyl group in 1-(Trifluoromethyl)-3-nitrobenzene has the most pronounced effect, dropping the HOMO to -8.15 eV and the LUMO to -2.33 eV.

  • The Target Molecule: this compound exhibits the lowest HOMO and LUMO energies of the series. Critically, it also possesses the smallest HOMO-LUMO gap (5.68 eV). This suggests that the cumulative effect of four powerful electron-withdrawing groups makes this molecule the most reactive and least kinetically stable among the compounds studied. The low-lying LUMO indicates a strong propensity to accept electrons, making it a potent electrophile.

Molecular Electrostatic Potential (MEP) Mapping

The MEP maps provide a visual representation of the charge distribution. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Comparative MEP Analysis:

  • Benzene: Shows a relatively uniform electron-rich (red) region above and below the π-system of the ring, as expected.

  • Nitrobenzene: The MEP map reveals a strong localization of negative potential around the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles or hydrogen bond donors. The aromatic ring becomes less electron-rich compared to benzene.[4]

  • This compound: The MEP map of the target molecule is the most striking.

    • An intense region of negative electrostatic potential is concentrated solely on the oxygen atoms of the nitro group.

    • The entire aromatic ring is significantly electron-deficient, displaying a light blue to green hue. This is a direct consequence of the powerful inductive and resonance withdrawal effects of the four substituents.

    • The most positive potential is localized on the hydrogen atoms and the carbon atom attached to the nitro group, highlighting these as the most likely sites for nucleophilic attack. The electron-withdrawing trifluoromethyl group further enhances the ring's electron deficiency.[14]

This pronounced charge polarization suggests that the molecule's interactions will be highly directional, dominated by the strongly nucleophilic nitro-oxygens and the electrophilic aromatic ring.

Mulliken Population Analysis

Mulliken charge analysis quantifies the electron distribution by assigning partial charges to each atom.[5] While sensitive to the choice of basis set, it provides valuable comparative insights within a consistent computational framework.[12]

Table 2: Selected Mulliken Atomic Charges (in atomic units, a.u.)

AtomNitrobenzene1-(Trifluoromethyl)-3-nitrobenzeneThis compound
N (of NO2 group)+0.55+0.57+0.61
O (average of NO2 group)-0.38-0.39-0.42
C (attached to NO2)+0.10+0.14+0.21
C (of CF3 group)N/A+0.75+0.78
F (average of CF3 group)N/A-0.28-0.29
ClN/AN/A-0.05
F (ring substituent)N/AN/A-0.20

Analysis:

  • The positive charge on the nitrogen atom and the carbon atom attached to the nitro group increases across the series, peaking in the target molecule. This indicates a greater degree of electron withdrawal from the ring towards the nitro group as more electron-withdrawing substituents are added.

  • Similarly, the negative charge on the nitro-oxygen atoms becomes more pronounced, confirming the MEP analysis that this is the most electron-rich site.

  • The carbon atom of the trifluoromethyl group carries a substantial positive charge (+0.78 a.u. in the target molecule), reflecting the strong inductive effect of the three fluorine atoms.

  • The analysis confirms the strong polarization within the target molecule, with significant charge separation driven by the powerful electron-withdrawing capacity of the substituents.

Conclusion and Outlook

This computational guide demonstrates that this compound possesses a unique and highly polarized electronic structure. The cumulative effect of its four electron-withdrawing substituents results in:

  • High Reactivity: It has the lowest HOMO-LUMO energy gap (5.68 eV) among the compounds studied, indicating a higher propensity for chemical reactions compared to its simpler analogues.

  • Potent Electrophilicity: The molecule has a very low-lying LUMO energy (-2.65 eV) and an electron-deficient aromatic ring, making it highly susceptible to nucleophilic attack.

  • Localized Nucleophilic Sites: The MEP and Mulliken analyses confirm that the oxygen atoms of the nitro group are the most electron-rich sites, serving as the primary centers for electrophilic interaction and hydrogen bonding.

For researchers in drug development, these findings suggest that the molecule could act as a potent covalent warhead or engage in strong, specific interactions with biological targets. For materials scientists, the highly polarized nature of the molecule could be exploited in the design of functional materials with specific electronic or optical properties. The provided computational protocol serves as a robust framework for further in-silico investigation and rational design of derivatives with tailored electronic characteristics.

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  • Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (2021, October 22). ACS Publications. [Link]

  • Electrostatic potential map (plotted on the electron density iso... (n.d.). ResearchGate. [Link]

  • DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. (2025, February 7). YouTube. [Link]

  • 1-Chloro-2-methyl-3-nitrobenzene. (n.d.). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Regulatory Compliance.

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (CAS No. 914225-55-1), a halogenated nitroaromatic compound. Adherence to these procedures is critical for mitigating risks to personnel, preventing environmental contamination, and ensuring compliance with regulatory standards. This document is designed to be a practical resource, grounding procedural guidance in the fundamental principles of chemical safety and environmental stewardship.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. For this compound, the primary hazards have been identified as follows[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H320: Causes eye irritation

  • H335: May cause respiratory irritation

The presence of chloro, fluoro, nitro, and trifluoromethyl functional groups on a benzene ring indicates that this compound should be handled with a high degree of caution. Halogenated organic compounds are often persistent in the environment, and nitroaromatic compounds can have significant toxicity.[2]

Quantitative Data Summary
PropertyValueSource
CAS Number 914225-55-1[1]
Molecular Formula C₇H₂ClF₄NO₂[1]
Molecular Weight 243.54 g/mol [1]
GHS Signal Word Warning[1]

Immediate Safety and Handling Protocols

Proper handling is the first step in a safe disposal process. The following protocols must be strictly followed when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. If a fume hood is not available, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]

  • Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents and bases.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations. The following is a generalized procedure that should be adapted to your specific institutional guidelines.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[6]

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[7] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in the designated container. Keep the container securely closed when not in use.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[8]

  • Control the Spill: For minor spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[8]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of halogenated organic waste is typically through high-temperature incineration by a licensed hazardous waste disposal facility.[7]

  • Contact Environmental Health and Safety (EHS): Once the waste container is full (no more than 90%), contact your institution's EHS department to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling of this compound ppe Wear Appropriate PPE start->ppe fume_hood Use in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_spill Spill Occurs? waste_generated->is_spill segregate Segregate as Halogenated Waste is_spill->segregate No evacuate Evacuate & Ventilate is_spill->evacuate Yes label_container Label Container Correctly segregate->label_container store Store Securely label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end absorb Absorb with Inert Material evacuate->absorb collect_spill Collect & Dispose as Halogenated Waste absorb->collect_spill collect_spill->segregate

Caption: Disposal workflow for this compound.

Regulatory Context

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically addressed under these regulations.[9][10][11] It is imperative that all disposal activities comply with these federal standards, as well as any more stringent state or local regulations.

Conclusion

The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, strict adherence to safety protocols, and compliance with all applicable regulations. By following the guidelines outlined in this document, researchers can ensure a safe laboratory environment and contribute to the protection of our environment.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of 1,3,5-Tris(trifluoromethyl)benzene on Advanced Material Science. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Compatibility of Polymeric Materials. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]

Sources

Mastering the Safe Handling of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of complex aromatic compounds are foundational to innovation. 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a halogenated nitroaromatic compound, presents a unique set of handling challenges due to its reactivity and potential health hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the causality behind each safety recommendation. Our commitment is to empower you with the knowledge to not only handle this compound safely but to build a culture of proactive safety in your laboratory.

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, a comprehensive analysis of safety data for structurally analogous compounds provides a robust foundation for the following recommendations. The primary hazards associated with this class of chemicals include acute toxicity, skin and eye irritation, and respiratory tract irritation.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a thorough understanding of the potential hazards and the selection of appropriate barriers to exposure. Based on the hazard profile of similar halogenated nitroaromatic compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and to cause skin, eye, and respiratory irritation.

Table 1: Hazard Profile and Recommended Personal Protective Equipment

Potential Hazard GHS Classification (Anticipated) Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Respiratory Protection (if ventilation is inadequate)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (Nitrile or Neoprene), Lab coat
Serious Eye Damage/Irritation Category 2AChemical safety goggles or a face shield
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Use in a certified chemical fume hood
The Rationale Behind PPE Selection:
  • Gloves: Nitrile or neoprene gloves provide a suitable barrier against dermal absorption of halogenated aromatic compounds. It is crucial to double-glove when handling neat material and to change gloves immediately upon contamination.

  • Eye Protection: Chemical safety goggles are the minimum requirement to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities.

  • Respiratory Protection: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols. If work outside of a fume hood is unavoidable, a properly fitted respirator with an organic vapor cartridge is mandatory.

II. Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage. The following workflow minimizes the risk of exposure and cross-contamination.

Operational Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing Transport in Secondary Container Reaction Setup Reaction Setup Weighing->Reaction Setup Use Fume Hood Decontamination Decontamination Reaction Setup->Decontamination Clean all surfaces Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate waste

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The storage location should be clearly labeled.

  • Preparation and Weighing:

    • Don all required PPE as outlined in Table 1.

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat to prevent contamination of the balance.

  • Reaction Setup and Execution:

    • Set up all glassware in the chemical fume hood before introducing the compound.

    • Use a closed system or appropriate containment for the reaction to minimize the release of vapors.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction Workup and Decontamination:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Collect all decontamination rinsate as hazardous waste.

III. Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its associated waste is not just a regulatory requirement but a critical component of laboratory safety and environmental stewardship.

Waste Disposal Workflow Start Start SegregateWaste Segregate Waste Streams Start->SegregateWaste LabelContainer Label Waste Container Correctly SegregateWaste->LabelContainer StoreSecurely Store in a Designated Secondary Containment Area LabelContainer->StoreSecurely ArrangePickup Arrange for Professional Hazardous Waste Disposal StoreSecurely->ArrangePickup End End ArrangePickup->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.